Pyrido[3,4-B]pyrazin-5-amine
Description
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOLUPPVPQLTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859295-23-1 | |
| Record name | pyrido[3,4-b]pyrazin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrido[3,4-b]pyrazin-5-amine: A Technical Guide to Synthesis, Characterization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The Pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it a valuable core for designing novel therapeutic agents and functional materials. While the parent scaffold is recognized as a key synthetic intermediate, specific derivatives like Pyrido[3,4-b]pyrazin-5-amine remain largely unexplored in published literature[1].
This guide provides a comprehensive technical framework for the synthesis and characterization of this compound. Recognizing the absence of a direct, established protocol, this document leverages established chemical principles and proven methodologies from related heterocyclic systems. We present a logical, first-principles approach that a senior research scientist would employ to construct this target molecule. The protocols herein are designed to be self-validating, with integrated characterization checkpoints to ensure structural integrity and purity. This document serves as a roadmap for researchers aiming to explore the chemical space and potential applications of this promising, yet under-documented, molecular scaffold.
Chapter 1: The Pyrido[3,4-b]pyrazine Scaffold: An Overview
The Pyrido[3,4-b]pyrazine system is a bicyclic heteroaromatic compound formed by the fusion of a pyridine ring and a pyrazine ring. This fusion imparts unique electronic and steric properties that are advantageous in molecular design.
Physicochemical Properties & Significance
The parent compound, Pyrido[3,4-b]pyrazine, serves as a crucial building block in organic synthesis. Its nitrogen-rich framework contributes to its stability and offers multiple sites for functionalization, enabling the creation of diverse chemical libraries[2]. The scaffold's ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, makes it an attractive candidate for targeting biological macromolecules like enzymes and receptors.
Table 1: Physicochemical Properties of the Parent Pyrido[3,4-b]pyrazine Scaffold
| Property | Value | Source |
| CAS Number | 254-86-4 | [2][3] |
| Molecular Formula | C₇H₅N₃ | [2][3] |
| Molecular Weight | 131.14 g/mol | [2][3] |
| Appearance | Yellow to light brownish powder | [2] |
| Purity (Typical) | ≥ 95% (HPLC) | [2] |
Established Applications of the Core Scaffold
The Pyrido[3,4-b]pyrazine core is a versatile intermediate with documented utility across several scientific domains:
-
Pharmaceutical Development: It is a key precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[2].
-
Agrochemicals: The scaffold is incorporated into pesticides and herbicides, contributing to crop protection and yield enhancement[2].
-
Materials Science: It is used in the development of advanced polymers and coatings, where its heterocyclic nature can enhance thermal stability and durability[2].
-
Biochemical Research: Derivatives are employed in studies of enzyme inhibition and receptor binding, providing critical insights into biochemical pathways[2].
The introduction of an amine group at the C5 position is a strategic chemical modification intended to introduce a key pharmacophoric feature, enabling hydrogen bonding and serving as a handle for further derivatization in drug discovery programs.
Chapter 2: Retrosynthetic Analysis and Proposed Synthetic Strategy
The synthesis of this compound can be logically approached through the condensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl equivalent. This is a classic and highly reliable method for constructing the pyrazine ring.
The primary retrosynthetic disconnection breaks the pyrazine ring, leading back to 2,3,5-triaminopyridine and glyoxal (or a synthetic equivalent). This triamine is the key intermediate. A more practical, multi-step approach involves building the scaffold first and then introducing the C5-amine functionality via a functional group interconversion, such as a nucleophilic aromatic substitution (SNAr) on a halogenated precursor. This latter strategy often provides better control over regioselectivity and is more amenable to diversification.
Sources
An In-depth Technical Guide to Pyrido[3,4-b]pyrazin-5-amine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyrido[3,4-b]pyrazin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and detailed structural features. A significant focus will be placed on outlining a robust synthetic methodology, grounded in established chemical principles, to afford this molecule. Furthermore, this guide will explore the promising therapeutic potential of the pyrido[3,4-b]pyrazine scaffold, particularly in the context of kinase inhibition for drug discovery applications.
Chemical Identity and Structural Elucidation
IUPAC Name: this compound
The foundational structure of this compound is a tricyclic heteroaromatic system. It consists of a pyridine ring fused to a pyrazine ring, with an amine substituent at the 5-position.
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Molecular Formula: C₇H₆N₄
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Molecular Weight: 146.15 g/mol
-
CAS Number: 859295-23-1[1]
The nitrogen-rich framework of this molecule contributes to its chemical properties and biological activity, making it a "privileged structure" in the design of novel therapeutic agents.[2] The multiple nitrogen atoms can act as hydrogen bond acceptors, which is a critical feature for interactions with biological targets such as enzyme active sites.[2]
Structural Representation:
Caption: 2D structure of this compound.
Synthesis Methodology
The synthesis of this compound can be approached through a multi-step process, leveraging established reactions in heterocyclic chemistry. A plausible and efficient route involves the construction of the core pyrido[3,4-b]pyrazine scaffold followed by the introduction of the amine group at the 5-position. This strategy is adapted from the successful synthesis of substituted aminopyridopyrazines.[3]
Proposed Synthetic Pathway:
Sources
Spectroscopic Analysis of Pyrido[3,4-B]pyrazin-5-amine: A Technical Guide
Introduction
Pyrido[3,4-b]pyrazin-5-amine, a heterocyclic aromatic compound, holds significant interest for researchers in medicinal chemistry and drug discovery. Its structural framework is a key component in the development of various therapeutic agents. A thorough understanding of its molecular structure and electronic properties is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data. This technical guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its structural characterization.
Molecular Structure and Characterization
This compound possesses a fused ring system consisting of a pyridine and a pyrazine ring, with an amine group substituted on the pyridine ring. The precise arrangement of atoms and functional groups is confirmed through the synergistic interpretation of various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| CAS Number | 859295-23-1[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of publicly available experimental NMR spectra for this compound, a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures is presented.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to reveal the chemical environment of the hydrogen atoms in the molecule. The aromatic region will be of particular interest.
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Aromatic Protons: The protons on the pyridine and pyrazine rings will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns will be influenced by the positions of the nitrogen atoms and the electron-donating amine group.
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Amine Protons: The protons of the -NH₂ group will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
-
Aromatic Carbons: The carbon atoms of the fused heterocyclic rings will resonate in the range of 110-160 ppm. Carbons bonded to nitrogen atoms will generally be found at the lower field (higher ppm) end of this range.
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C-NH₂ Carbon: The carbon atom attached to the amine group is expected to be shielded compared to the other carbons on the pyridine ring, resulting in an upfield shift.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are anticipated:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3500-3300 | Asymmetric and symmetric stretching of the primary amine. Often appears as two distinct peaks. |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C=N Stretch | 1650-1550 | Stretching vibrations of the carbon-nitrogen double bonds within the pyrazine and pyridine rings. |
| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| N-H Bend | 1650-1580 | Bending vibration of the primary amine. |
| C-N Stretch | 1350-1250 | Stretching vibration of the carbon-nitrogen single bond of the aromatic amine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
The PubChem database provides predicted mass spectral data for this compound[2]. The expected mass-to-charge ratios (m/z) for various adducts are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 147.06653 |
| [M+Na]⁺ | 169.04847 |
| [M-H]⁻ | 145.05197 |
| [M+NH₄]⁺ | 164.09307 |
| [M+K]⁺ | 185.02241 |
Fragmentation Pathway
The fragmentation of the molecular ion (M⁺˙) of this compound would likely involve the characteristic losses of small neutral molecules.
Caption: A plausible fragmentation pathway for this compound.
A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the loss of hydrogen cyanide (HCN, 27 Da). Another potential fragmentation could involve the loss of a diazene molecule (N₂H₂, 30 Da) from the pyrazine ring. Further fragmentation of the resulting ions would lead to the formation of smaller, stable charged species.
References
Sources
The Rising Therapeutic Potential of Pyrido[3,4-b]pyrazin-5-amine Derivatives: A Technical Guide
Introduction: A Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor in drug discovery. Within the vast landscape of heterocyclic chemistry, the Pyrido[3,4-b]pyrazin-5-amine core has emerged as a "privileged scaffold"—a molecular framework with the inherent ability to bind to multiple biological targets, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and visualize complex biological pathways to offer a comprehensive understanding of this promising class of compounds.
The fused pyrido-pyrazine structure is of significant interest due to its nitrogen-rich composition, making it an excellent hydrogen bond acceptor, a crucial feature for interactions with biological targets[1]. This inherent characteristic has propelled the investigation of its derivatives across various therapeutic areas, most notably in oncology and infectious diseases.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of the Pyrido[3,4-b]pyrazine core and its derivatives is a critical step in exploring their therapeutic potential. While various methods exist for constructing related heterocyclic systems, a common and adaptable approach for the synthesis of substituted Pyrido[3,4-b]pyrazin-5-amines involves a multi-step sequence starting from readily available pyridine precursors.
Representative Synthetic Protocol: Synthesis of Substituted Pyrido[3,4-b]pyrazin-5-amines
This protocol is a representative amalgamation of synthetic strategies for related aza-heterocycles and can be adapted for specific target derivatives.
Step 1: Synthesis of 2-chloro-3-nitroisonicotinonitrile To a mixture of 2-hydroxy-3-nitroisonicotinonitrile in thionyl chloride, a catalytic amount of dimethylformamide (DMF) is added, and the mixture is refluxed. The excess thionyl chloride is removed under reduced pressure, and the residue is treated with anhydrous ethanol to yield ethyl 2-chloro-3-nitroisonicotinate.
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Rationale: This step introduces a chlorine atom at the 2-position, which will serve as a leaving group for subsequent nucleophilic substitution, and the nitro group at the 3-position, which will be reduced to an amine to facilitate the pyrazine ring formation.
Step 2: Synthesis of 3-amino-2-chloroisonicotinonitrile The 2-chloro-3-nitroisonicotinonitrile is subjected to reduction, typically using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid). This selectively reduces the nitro group to an amine.
-
Rationale: The newly formed amino group is now positioned to react with a dicarbonyl compound or its equivalent to form the pyrazine ring.
Step 3: Condensation and Cyclization to form the Pyrido[3,4-b]pyrazine core The 3-amino-2-chloroisonicotinonitrile is reacted with a suitable 1,2-dicarbonyl compound (e.g., glyoxal or a substituted derivative) in a suitable solvent, often with heating. The reaction proceeds through a condensation followed by an intramolecular cyclization to form the pyrazine ring.
-
Rationale: This key step constructs the bicyclic pyridopyrazine scaffold. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents on the pyrazine ring.
Step 4: Introduction of the 5-amino group and further derivatization The 5-position of the Pyrido[3,4-b]pyrazine core can be functionalized with an amino group through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a chloro or fluoro group) at that position. Further derivatization of the 5-amino group or other positions on the scaffold can be achieved through standard organic reactions like Suzuki or Buchwald-Hartwig couplings to introduce a diverse range of substituents. A novel family of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as a valuable series for designing promising protein kinase inhibitors[2].
-
Rationale: This final step introduces the key 5-amino moiety and allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The identification of the 4-(piperidin-1-yl)aniline moiety as a pharmacophoric group at the C-5 or C-8 positions has been crucial for binding to therapeutic targets[2].
Caption: A generalized workflow for the synthesis of novel this compound derivatives.
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity: Targeting Key Signaling Pathways
The anticancer potential of these derivatives stems from their ability to modulate the activity of crucial enzymes involved in cancer cell proliferation, survival, and angiogenesis. Two key targets that have been identified are Spleen Tyrosine Kinase (Syk) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
1. Spleen Tyrosine Kinase (Syk) Inhibition:
Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B-cells and mast cells[3]. Inappropriate activation of Syk has been implicated in various inflammatory diseases, autoimmune disorders, and hematological malignancies[4][5][6]. Derivatives based on the pyrido[3,4-b]pyrazine structure have been investigated as potent Syk inhibitors[1][7].
-
Mechanism of Action: By inhibiting Syk, these derivatives can block the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells, making them promising therapeutic agents for B-cell mediated malignancies[1].
Caption: Inhibition of the Syk signaling pathway by this compound derivatives.
2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF[4][5][8][9]. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to a reduction in tumor growth and progression. Structurally related tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have shown potent and selective inhibitory activity against VEGFR-2[8].
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation and migration[8].
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Antimicrobial Activity: A New Frontier
In addition to their anticancer properties, this compound derivatives and related heterocyclic compounds have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The pyrazine pharmacophore is found in numerous compounds with a wide spectrum of researched biological activities, including antibacterial and antiviral effects[1].
-
Potential Mechanisms of Action: While the exact mechanisms are still under investigation for this specific scaffold, related compounds have been shown to act as inhibitors of essential bacterial enzymes, such as DnaG primase. Molecular docking studies on some amino derivatives of related pyranopyridothienopyrimidines suggest they could be DnaG inhibitors[10]. DnaG is a bacterial DNA primase crucial for DNA replication, making it an attractive target for novel antibacterial agents.
Data Presentation: A Comparative Overview of Biological Activity
To provide a clear and concise summary of the biological activity of these compounds, the following tables present representative data from studies on this compound derivatives and structurally related compounds.
Table 1: Anticancer Activity of Representative Pyrido-fused Heterocycles
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative (9d) | VEGFR-2/KDR | 2.6 | - | - | [8] |
| Pyrazolo[3,4-b]pyridine derivative (8b) | HCT-116 (Colon) | 2.3 | Doxorubicin | - | [11] |
| Pyrazolo[3,4-b]pyridine derivative (8b) | HEPG2 (Liver) | 2.6 | Doxorubicin | - | [11] |
| Pyrazolo[3,4-b]pyridine derivative (8b) | A-549 (Lung) | 2.9 | Doxorubicin | - | [11] |
| Pyrido[3,4-b]indole derivative (11) | MDA-MB-468 (Breast) | 0.08 | - | - | [12] |
| Pyrido[3,4-b]indole derivative (11) | HCT116 (Colon) | 0.13 | - | - | [12] |
Table 2: Antimicrobial Activity of Representative Pyrido-fused Heterocycles
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivative | Staphylococcus aureus | - | Ampicillin | - | [10] |
| Pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivative | Escherichia coli | - | Ampicillin | - | [10] |
| Novel Pyridothienopyrimidine derivative (5a) | Bacillus subtilis | 8 | Amoxicillin | 4-16 | [13] |
| Novel Pyridothienopyrimidine derivative (5a) | Escherichia coli | 16 | Amoxicillin | 4-16 | [13] |
| Novel Pyridothienopyrimidine derivative (5a) | Pseudomonas aeruginosa | 8 | Amoxicillin | 4-16 | [13] |
Experimental Protocols: A Guide to Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, standardized and self-validating experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of novel this compound derivatives.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the effects of a compound on the cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software. An accumulation of cells in a particular phase indicates a cell cycle arrest at that point.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key kinases such as Syk and VEGFR-2. The synthetic accessibility of this scaffold allows for extensive derivatization and the fine-tuning of its pharmacological properties.
Future research in this area should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
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In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for both the anticancer and antimicrobial activities.
-
In vivo evaluation: Testing the most promising lead compounds in preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Combination therapies: Investigating the potential of these derivatives in combination with existing anticancer or antimicrobial drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of this compound derivatives holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.
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Joshi, K. C., et al. (1984). Synthesis of some new fluorine-containing 5-amino-1,3-disubstituted pyrazoles and 1H-pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 21(3), 877-880. [Link]
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Aisa, H. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
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Abu-Hashem, A. A., et al. (2023). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 28(23), 7859. [Link]
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Van der Eycken, J., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7010. [Link]
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Al-Omair, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Scientific Reports, 13(1), 18884. [Link]
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Gande, S., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Materials Chemistry Frontiers, 6(8), 1021-1032. [Link]
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Kumar, A., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
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Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]
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Pyrido[3,4-B]pyrazin-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Discovery Professionals
The quest for novel, selective, and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the pyrido[3,4-b]pyrazine core has emerged as a promising scaffold. This guide provides a detailed exploration of Pyrido[3,4-B]pyrazin-5-amine as a versatile building block in the design of targeted kinase inhibitors, offering insights into its synthesis, structure-activity relationships (SAR), and application in modulating key signaling pathways.
The Pyrido[3,4-b]pyrazine Scaffold: An Overview
The pyrido[3,4-b]pyrazine system is a nitrogen-rich bicyclic heterocycle that presents a unique spatial arrangement of hydrogen bond donors and acceptors. This intrinsic feature makes it an attractive starting point for the design of molecules that can effectively interact with the ATP-binding pocket of various kinases. The 5-amino substituent, in particular, serves as a crucial vector for introducing diverse chemical moieties, allowing for the fine-tuning of a compound's pharmacological properties. Its structural characteristics make it a valuable intermediate in the synthesis of novel therapeutic agents.[1]
Synthesis of the this compound Core
The construction of the pyrido[3,4-b]pyrazine ring system is most commonly achieved through the condensation of an appropriately substituted diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the 5-amino derivative, a strategic approach involves the initial formation of a 5-chloro-pyrido[3,4-b]pyrazine intermediate, followed by a nucleophilic aromatic substitution to introduce the desired amine functionality.
A general and efficient synthetic route commences with the reaction of 2-chloro-3,4-diaminopyridine with a glyoxal derivative.[2][3] This condensation reaction directly furnishes the 5-chloropyrido[3,4-b]pyrazine core. The subsequent amination can then be achieved under various conditions, often employing a primary amine in the presence of a suitable catalyst.
Experimental Protocol: Synthesis of a Generic this compound Derivative
Step 1: Synthesis of 5-Chloro-2,3-disubstituted-pyrido[3,4-b]pyrazine
-
To a solution of 2-chloro-3,4-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 5-chloropyrido[3,4-b]pyrazine derivative.
Step 2: Synthesis of the this compound Derivative
-
In a sealed vessel, dissolve the 5-chloropyrido[3,4-b]pyrazine derivative (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired primary amine (2.0-5.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-150 °C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final this compound derivative.
Application in Kinase Inhibition: Targeting Spleen Tyrosine Kinase (SYK)
Derivatives of the pyrido[3,4-b]pyrazine scaffold have shown significant promise as inhibitors of various protein kinases.[4] One particularly noteworthy target is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. SYK is a key mediator in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it an attractive therapeutic target for autoimmune diseases, allergic reactions, and certain B-cell malignancies.[5]
SYK Signaling Pathway
The signaling cascade initiated by SYK activation is complex and results in the downstream activation of multiple pathways, including the PLCγ, PI3K, and MAPK pathways. These pathways ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Therapeutic Targets of Pyrido[3,4-B]pyrazin-5-amine
Abstract
The Pyrido[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth analysis of the potential therapeutic targets for Pyrido[3,4-B]pyrazin-5-amine, a representative member of this promising class of heterocyclic compounds. Drawing upon structure-activity relationship (SAR) studies of analogous compounds, this document outlines key protein kinase targets implicated in oncology and other disease areas. We will delve into the mechanistic rationale for target selection, provide detailed protocols for target validation, and present a framework for the preclinical evaluation of novel this compound derivatives. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecule inhibitors.
Introduction: The Therapeutic Promise of the Pyrido[3,4-b]pyrazine Scaffold
The Pyrido[3,4-b]pyrazine nucleus, a nitrogen-rich heterocyclic system, has emerged as a versatile template for the design of potent and selective modulators of key biological pathways.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for developing inhibitors that can fit into the ATP-binding pockets of protein kinases.[2][3] The broader class of pyrazine-containing compounds has been extensively explored for anticancer properties, with numerous derivatives targeting enzymes and receptors critical to cancer cell proliferation and survival.[4]
While this compound itself is a specific entity for which public domain data is nascent, the extensive research on closely related analogues provides a robust foundation for predicting its most promising therapeutic targets.[2][3] This guide will therefore focus on the well-documented targets of substituted Pyrido[3,4-b]pyrazines to build a predictive framework for the title compound. The primary focus of this scaffold has been the inhibition of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[3][5]
Prime Therapeutic Targets: Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, making them a major focus for drug discovery.[3] Derivatives of the Pyrido[3,4-b]pyrazine scaffold have demonstrated inhibitory activity against a range of cancer-associated kinases.[2]
RET (Rearranged during Transfection) Kinase
Mechanistic Rationale: The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several cell lineages. However, activating mutations and chromosomal rearrangements in the RET gene are oncogenic drivers in a subset of thyroid and non-small cell lung cancers. A recent patent has identified Pyrido[3,4-b]pyrazine derivatives as potent inhibitors of RET kinase, including mutations that confer resistance to existing therapies.[4] This makes RET a highly compelling target for novel inhibitors based on this scaffold.
Signaling Pathway:
Caption: RET kinase signaling pathway and point of inhibition.
Other Potential Cancer-Related Kinase Targets
A study on disubstituted Pyrido[3,4-b]pyrazines revealed their activity against a panel of seven cancer-related protein kinases.[2] While the specific kinases were not all named in the abstract, the broader context of kinase inhibitor development suggests that this panel likely includes key players in common cancer signaling pathways. Based on common targets for similar heterocyclic scaffolds, this panel could include kinases such as:
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.
-
SRC Family Kinases: Involved in cell growth, differentiation, and survival.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis.
-
EGFR (Epidermal Growth Factor Receptor): Frequently mutated in various cancers.
-
mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and metabolism.[4]
The identification of a 4-(piperidin-1-yl)aniline moiety as a key pharmacophore for binding to these targets provides a crucial starting point for the design of this compound derivatives.[2][3]
Beyond Oncology: Exploring Other Therapeutic Avenues
While the primary focus has been on oncology, the Pyrido[3,4-b]pyrazine scaffold and its analogues have shown potential in other therapeutic areas.
Neurological Disorders
The general class of Pyrido[3,4-b]pyrazines has been investigated for applications in treating neurological disorders.[1] This suggests that derivatives could be designed to target kinases or other proteins implicated in neurodegenerative diseases or psychiatric conditions.
Inflammatory and Autoimmune Diseases
The related Pyrido[3,4-d]pyrimidine scaffold has been explored for the development of antagonists for the human chemokine receptor CXCR2, which is involved in numerous inflammatory and autoimmune diseases.[6] Although a different core structure, this highlights the potential for nitrogen-containing fused heterocycles to modulate inflammatory pathways. Furthermore, some pyrazolo[3,4-b]pyrazines have demonstrated anti-inflammatory activity.[7][8]
Methodologies for Target Identification and Validation
A rigorous and systematic approach is essential for validating the therapeutic targets of novel this compound derivatives.
Kinase Inhibition Profiling
A broad kinase panel screening is the first critical step to identify the primary targets and assess the selectivity of a new compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: RET Kinase)
-
Reagents and Materials:
-
Recombinant human RET kinase domain.
-
Biotinylated peptide substrate.
-
ATP (Adenosine Triphosphate).
-
This compound derivative (test compound).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant RET kinase, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at the Km value for the enzyme).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add HTRF detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Target Engagement and Pathway Analysis
Once a primary target is identified, it is crucial to confirm that the compound engages the target in a cellular context and modulates its downstream signaling.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a RET-driven thyroid cancer cell line) to 70-80% confluency.
-
Treat the cells with increasing concentrations of the this compound derivative for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target (e.g., phospho-RET, total-RET) and downstream effectors (e.g., phospho-ERK, total-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantitative Data and Future Directions
The following table summarizes the inhibitory activities of representative Pyrido[3,4-b]pyrazine derivatives against various kinases, providing a benchmark for future development.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrido[3,4-b]pyrazine derivative | RET | 25 | [4] |
| Disubstituted Pyrido[3,4-b]pyrazines | Panel of 7 kinases | Low micromolar | [2][3] |
Future Directions:
The development of this compound as a therapeutic agent will require a multi-pronged approach:
-
Lead Optimization: Synthesize a library of derivatives to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The 4-(piperidin-1-yl)aniline moiety is a promising starting point for substitution.[2][3]
-
In Vivo Efficacy Studies: Evaluate optimized lead compounds in relevant animal models of cancer or other identified diseases.
-
Biomarker Development: Identify biomarkers to select patient populations most likely to respond to treatment.
Conclusion
The Pyrido[3,4-b]pyrazine scaffold represents a highly promising starting point for the development of novel targeted therapies. Based on the available literature for analogous compounds, protein kinases, particularly RET kinase, stand out as high-priority therapeutic targets for derivatives of this compound in the context of oncology. A systematic approach to target validation, from in vitro kinase profiling to cellular pathway analysis, will be essential to unlock the full therapeutic potential of this exciting class of molecules. The methodologies and insights provided in this guide offer a comprehensive framework for advancing these compounds from discovery to preclinical development.
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In Silico Modeling of Pyrido[3,4-b]pyrazin-5-amine Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The Pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system of increasing interest in medicinal chemistry, holding promise for the development of novel therapeutics.[1] This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico modeling workflow designed to investigate the interactions of Pyrido[3,4-b]pyrazin-5-amine derivatives with protein targets, with a particular focus on protein kinases. As a case study, we will explore the interactions of a hypothetical this compound derivative with Monopolar Spindle Kinase 1 (MPS1), a validated oncology target. This choice is informed by the documented activity of the closely related Pyrido[3,4-d]pyrimidine scaffold against MPS1.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a rational, structure-based drug design campaign.
Introduction: The Rationale for In Silico Modeling in Drug Discovery
The journey of a drug from concept to clinic is long, arduous, and expensive. Computational methods, collectively known as in silico modeling, have become indispensable tools to de-risk and accelerate this process.[3] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and prioritize compounds for synthesis and experimental testing.[4] This not only conserves resources but also fosters a more rational and targeted approach to drug design.[5]
This guide will focus on a multi-faceted in silico strategy encompassing:
-
Pharmacophore Modeling: To define the essential chemical features required for biological activity.
-
Molecular Docking: To predict the preferred binding orientation of a ligand within a protein's active site.[6]
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex and refine our understanding of the binding interactions over time.[7]
Through this integrated approach, we aim to build a comprehensive understanding of how this compound derivatives interact with their biological targets, thereby guiding the design of more potent and selective drug candidates.
The this compound Scaffold: A Privileged Structure?
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these motifs.[8] The Pyrido[3,4-b]pyrazine core, with its unique arrangement of nitrogen atoms, presents a compelling scaffold for probing interactions with biological macromolecules.[1][9] While the broader class of pyrazolopyridines has been extensively studied as kinase inhibitors, the specific this compound subclass remains a relatively underexplored chemical space.[10][11] This presents a unique opportunity for the discovery of novel intellectual property.
Our decision to focus on protein kinases as a target class is deliberate. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] The general structural features of kinase inhibitors often include a heterocyclic core that can form key hydrogen bonds with the kinase hinge region, a feature for which the this compound scaffold is well-suited.[13]
The Integrated In Silico Workflow
A robust computational investigation relies not on a single method, but on a cascade of techniques that build upon and validate one another. Our proposed workflow is designed to move from broad, feature-based screening to a highly detailed, dynamic analysis of specific ligand-protein interactions.
Caption: Integrated workflow for in silico modeling.
Experimental Protocols: A Step-by-Step Guide
Part 1: Target and Ligand Preparation
The quality of your input structures dictates the reliability of your results. This preparatory phase is arguably the most critical.
-
Selection: We will use the crystal structure of MPS1 kinase. A suitable entry from the Protein Data Bank (PDB) should be chosen based on resolution, completeness, and the presence of a co-crystallized ligand, which helps to define the binding site. For this guide, we will hypothetically use a high-resolution MPS1 structure.
-
Initial Cleaning: Download the PDB file.[14] Using a molecular visualization tool such as PyMOL or Chimera, remove all non-essential molecules, including water, ions, and co-solvents that are not critical for binding.[15] The co-crystallized ligand should also be removed and saved as a separate file for later validation.
-
Structural Refinement: Use a dedicated protein preparation wizard, such as that found in the Schrödinger Suite or MOE, to perform the following crucial steps:[8]
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct bond orders.
-
Repair any missing side chains or loops using tools like Prime.
-
Optimize the hydrogen-bonding network.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during preparation. This should be a gentle minimization to avoid significant deviation from the crystal structure.
-
-
2D to 3D Conversion: Sketch the 2D structure of your this compound derivative. Use a tool like MarvinSketch or ChemDraw. This 2D structure must then be converted to a 3D conformation.
-
Energy Minimization and Conformer Generation: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94). Since ligands are flexible, it's crucial to generate a set of low-energy conformers to be used in docking.
-
Protonation and Tautomeric States: Determine the most likely protonation and tautomeric states at a physiological pH of 7.4. Tools like LigPrep (Schrödinger) or the Protonate 3D function in MOE are invaluable for this step.
-
Parameterization for MD Simulation: For the subsequent molecular dynamics simulations, the ligand needs to be parameterized with a force field compatible with the protein force field (e.g., CHARMM). The CHARMM General Force Field (CGenFF) is specifically designed for drug-like molecules and can be used to generate the necessary topology and parameter files.[10][13]
Part 2: Pharmacophore Modeling
A pharmacophore model defines the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) essential for binding.[16]
-
Structure-Based Approach: With our prepared MPS1 kinase structure, we can generate a structure-based pharmacophore model.[9] This involves identifying all potential interaction points within the active site that a ligand could engage with.
-
Feature Definition: Key features will likely include:
-
A hydrogen bond acceptor to interact with the hinge region backbone.
-
A hydrogen bond donor.
-
One or more aromatic/hydrophobic features to occupy hydrophobic pockets.
-
-
Hypothesis Refinement: The generated pharmacophore can be used as a 3D query to screen large compound databases for molecules that match these essential features, rapidly identifying potential hits for further investigation.[17]
Caption: A hypothetical pharmacophore model for an MPS1 inhibitor.
Part 3: Molecular Docking
Molecular docking predicts the binding pose of our prepared ligand within the prepared receptor's active site and assigns a score to rank different poses.[6]
-
Grid Generation: Define the docking grid box. This box should encompass the entire active site of MPS1, typically centered on the position of the co-crystallized ligand.
-
Docking Algorithm: Choose a suitable docking program such as AutoDock Vina, GOLD, or Glide.[5] These programs use different algorithms to sample the conformational space of the ligand within the active site.
-
Execution: Dock the prepared this compound derivative into the defined grid. It is advisable to generate multiple binding poses (e.g., 10-20) for analysis.
-
Pose Analysis and Scoring: The primary outputs are the predicted binding poses and their corresponding docking scores. The score is an estimation of the binding affinity. Analyze the top-scoring poses visually. A credible pose will exhibit sensible interactions with key active site residues, such as hydrogen bonds to the kinase hinge region.
| Pose ID | Docking Score (kcal/mol) | Key H-Bonds | Other Key Interactions |
| 1 | -9.8 | Hinge Region (Met) | Hydrophobic pocket |
| 2 | -9.5 | Hinge Region (Met) | DFG motif |
| 3 | -9.1 | Catalytic Lys | Gatekeeper residue |
Table 1: Example of molecular docking results for a this compound derivative against MPS1 kinase.
Part 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess its stability over time.[7][18]
-
System Building: The top-ranked docked complex from the previous step is used as the starting structure. This complex is placed in a periodic box of water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
Force Field: We will use the CHARMM36m force field for the protein and the previously generated CGenFF parameters for the ligand.[10][13]
-
Energy Minimization: A steep descent energy minimization is performed on the entire system to remove any bad contacts between the solute and solvent.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble), followed by equilibration under constant pressure (NPT ensemble). Position restraints on the protein and ligand are typically applied and then gradually released during this phase.
-
Production Run: Once the system is well-equilibrated, the production MD simulation is run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).
-
Trajectory Analysis: The output trajectory is analyzed to understand the behavior of the complex. Key analyses include:[19][20]
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand's binding pose. A stable ligand will show a low and non-drifting RMSD.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.
-
Interaction Energy Calculations: To quantify the energetic contributions of key residues to ligand binding.
-
Trustworthiness and Self-Validation
The validity of an in silico study hinges on rigorous self-validation at each step.
-
Redocking: A crucial validation for any docking protocol is to first dock the co-crystallized ligand back into the active site. A reliable protocol should reproduce the experimental binding pose with a low RMSD (< 2.0 Å).
-
Decoy Sets: When performing virtual screening with a pharmacophore model, the model should be challenged with a "decoy set" – a collection of molecules with similar physical properties to known actives but presumed to be inactive. A good model will have a high enrichment factor, meaning it preferentially identifies the known actives over the decoys.
-
Simulation Stability: In MD simulations, convergence of properties like RMSD and potential energy over the simulation time is a key indicator of a stable and well-equilibrated system. Unstable trajectories may indicate an incorrect binding pose or issues with the force field parameters.[6]
Conclusion and Future Directions
This guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of this compound derivatives with protein kinases, using MPS1 as a representative example. By integrating pharmacophore modeling, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the structure-activity relationships of this promising scaffold.
The results from this computational cascade can directly inform the next steps in a drug discovery program: prioritizing which derivatives to synthesize, suggesting specific modifications to improve potency or selectivity, and providing a structural hypothesis for the mechanism of action that can be tested experimentally. As computational power and algorithmic accuracy continue to improve, these in silico techniques will become even more integral to the efficient discovery and design of next-generation therapeutics.
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Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]
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Yang, Y., Shen, C., Huang, N., & Chen, Y. (2014). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Akt2 inhibitors. Journal of chemical information and modeling, 54(6), 1648-1660. [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular docking: shifting paradigms in drug discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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Sabe, V. T., Ntso, G. I., & Soliman, M. E. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology, 103, 139-162. [Link]
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Bhullar, K. S., Lagarón, N. O., McGowan, E. M., Parmar, I., Jha, A., Hubbard, B. P., & Rupasinghe, S. G. (2018). Kinase inhibitors: a new tool for cancer therapy. Molecules, 23(3), 405. [Link]
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Almansa, C., Virgili, M., Carceller, E., & Grima-Poveda, P. (2008). Versatile three component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems. Heterocycles, 75(7), 1695-1709. [Link]
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Jones, C. D., Chen, J., Jakes, S., Chen, D., Castro, S., Johnson, M. G., ... & Liras, S. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of medicinal chemistry, 59(9), 4277-4293. [Link]
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A Technical Guide to the Solubility and Stability of Pyrido[3,4-b]pyrazin-5-amine
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Abstract
This technical guide provides an in-depth analysis of the critical physicochemical properties of Pyrido[3,4-b]pyrazin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry.[1] As a versatile scaffold for designing novel bioactive molecules, particularly as a potential kinase inhibitor, a thorough understanding of its solubility and stability is paramount for successful drug discovery and development.[1] This document outlines comprehensive, field-proven methodologies for accurately characterizing the aqueous solubility and degradation profile of this active pharmaceutical ingredient (API). It details experimental protocols, explains the scientific rationale behind methodological choices, and offers insights into the interpretation of resulting data. This guide is intended for researchers, chemists, and formulation scientists dedicated to advancing promising compounds from the bench to preclinical and clinical stages.
Introduction: The Significance of this compound
This compound is a nitrogen-rich, bicyclic heterocyclic compound. Its fused pyrido-pyrazine core is recognized as a privileged structure in medicinal chemistry, notably in the development of kinase inhibitors.[1] The presence of multiple nitrogen atoms makes it an effective hydrogen bond acceptor, a key feature for binding to biological targets.[1]
The journey of a candidate molecule like this compound from a promising lead to a viable drug is critically dependent on its physicochemical properties. Among the most crucial are solubility and stability.[2][3]
-
Solubility directly influences a drug's absorption and bioavailability, thereby affecting its therapeutic efficacy.[4][5] Poor aqueous solubility can lead to erratic absorption, hinder formulation development, and ultimately cause the failure of an otherwise potent compound.[5]
-
Stability determines the drug's shelf-life and ensures that it remains safe and effective over time.[6][7] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[7][8]
Therefore, a rigorous and early-stage assessment of these parameters is not merely a regulatory requirement but a foundational pillar of rational drug design and development.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | PubChem |
| Molecular Weight | 146.15 g/mol | PubChem |
| Appearance | Yellow to light brownish powder | [9] |
| Core Structure | Pyrido[3,4-b]pyrazine | [1][9] |
| Storage Conditions | 0-8°C | [9] |
Comprehensive Solubility Assessment
The solubility of a compound dictates the maximum concentration that can be achieved in a solution, a critical factor for both in vitro assays and in vivo exposure. We will explore two complementary methods for solubility determination: a high-throughput kinetic assay for early-stage screening and the "gold standard" thermodynamic shake-flask method for late-stage development.[10][11]
Kinetic Solubility Profiling via Laser Nephelometry
During early discovery, when compound availability is limited, a rapid assessment of solubility is needed to rank and prioritize candidates.[12] Kinetic solubility measures the point at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12] Laser nephelometry is a highly efficient technique for this purpose, as it measures the light scattered by suspended particles formed during precipitation.[4][13]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., <1%) to minimize co-solvent effects.
-
Precipitation & Measurement: Allow the plate to equilibrate for a set period (e.g., 2 hours). Measure the turbidity in each well using a laser nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a sharp increase in scattered light is observed, indicating the onset of precipitation.[13]
Causality Behind Choices:
-
Why Nephelometry? It is a high-throughput method ideal for screening numerous compounds or conditions simultaneously with minimal compound usage.[10][13]
-
Why pH 7.4 PBS? This buffer mimics physiological pH, providing a more biologically relevant solubility value for initial assessment.
Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
For lead optimization and formulation development, a more precise measure of solubility is required.[12] Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent.[14][15] The shake-flask method is the universally recognized standard for this determination.[11]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.
-
Solid-State Analysis: Analyze the remaining solid material using techniques like XRPD or DSC to check for any changes in the crystal form (polymorphism) during the experiment.[3]
Causality Behind Choices:
-
Why Multiple pHs? The solubility of ionizable compounds like this compound, which contains basic nitrogen atoms, is highly pH-dependent.[5] This data is crucial for predicting its behavior in the gastrointestinal tract.
-
Why 24-72 Hours? This long incubation ensures that the system reaches true thermodynamic equilibrium, providing the most accurate and reliable solubility value.[11]
-
Why HPLC-UV? This is a robust and sensitive analytical technique for accurately quantifying the concentration of the dissolved API.
Data Presentation and Interpretation
Summarizing the solubility data in a clear format is essential for decision-making.
Table 1: Representative Solubility Data for this compound
| Assay Type | Medium (Buffer) | Temperature (°C) | Solubility (µg/mL) |
| Kinetic | PBS (pH 7.4) | 25 | 45 |
| Thermodynamic | pH 2.0 HCl Buffer | 25 | >1000 |
| Thermodynamic | pH 4.5 Acetate Buffer | 25 | 250 |
| Thermodynamic | pH 6.8 Phosphate Buffer | 25 | 15 |
| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | 12 |
Interpretation: The data clearly shows that this compound is a weak base. Its solubility is significantly higher in acidic environments, which suggests it will dissolve well in the stomach but may precipitate in the more neutral pH of the intestine. This characteristic is a critical consideration for oral formulation strategies.
Intrinsic Stability and Degradation Pathway Analysis
Stability testing provides evidence on how the quality of an API changes over time under the influence of environmental factors like temperature, humidity, and light.[6][16] Forced degradation (stress testing) is a critical component of this evaluation. It helps to identify likely degradation products, establish degradation pathways, and, most importantly, develop and validate a stability-indicating analytical method.[17][18][19]
Forced Degradation Studies: A Strategic Approach
The goal of forced degradation is to induce a target degradation of 5-20% of the API.[20] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[20] Studies should be conducted on the API in both solid and solution states.[7]
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
-
Acid/Base Hydrolysis: Incubate a solution of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).[20] Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Oxidative Degradation: Treat a solution of the API with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8] Monitor the reaction over time.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).[8] Also, heat a solution of the API in a neutral solvent (e.g., water/acetonitrile).
-
Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[20] A control sample should be protected from light.
Developing and Validating a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the API due to degradation and separate its degradation products.[19][21] High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the workhorse for this task.
-
Initial Screening: Analyze stressed samples using a generic reverse-phase HPLC method to observe the formation of degradation products.
-
Method Optimization: Adjust parameters (e.g., mobile phase composition, gradient, pH, column type) to achieve adequate separation between the parent API peak and all degradation product peaks.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R2) guidelines.[22] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[22] This is proven by analyzing stressed samples and ensuring peak purity using a PDA detector.
-
Linearity, Accuracy, and Precision: These parameters ensure the method provides reliable quantitative results over a specified concentration range.[23]
-
Robustness: The method's reliability is tested by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature).[23]
-
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The fused heterocyclic system is generally stable, but the amine group and the pyrazine ring are potential sites for reaction.
Caption: Hypothesized Degradation Pathways for this compound.
Interpretation of Stability Data: If significant degradation (>10%) is observed under accelerated conditions (e.g., 40°C/75% RH), it indicates the API may require protective packaging (e.g., blister packs with desiccant) and controlled storage conditions. Identification of degradation products using techniques like LC-MS is crucial for understanding the safety profile of the drug product over its shelf life.
Conclusion and Future Directions
This guide has established a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By employing a phase-appropriate strategy—utilizing high-throughput kinetic solubility for early screening and the rigorous shake-flask method for lead optimization—researchers can build a robust data package. The strategic application of forced degradation studies is not only a regulatory necessity but also a powerful tool for developing a validated, stability-indicating analytical method, which is essential for all subsequent stages of development.
The data derived from these studies are fundamental. They inform critical decisions regarding candidate selection, guide formulation development to overcome challenges like pH-dependent solubility, and establish the foundation for defining storage conditions and shelf-life. A thorough understanding of these core physicochemical properties is indispensable for successfully advancing potent molecules like this compound through the development pipeline.
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Kamberi, M., & Bynum, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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A Comprehensive Technical Review of the Pyrido[3,4-b]pyrazine Core in Medicinal Chemistry
Executive Summary: The pyrido[3,4-b]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic properties, structural rigidity, and capacity for specific hydrogen bonding interactions make it a privileged core for designing targeted therapeutic agents. This guide provides an in-depth analysis of the pyrido[3,4-b]pyrazine core, covering its synthesis, key medicinal applications, and the critical structure-activity relationships that govern its biological activity. Primarily recognized for its role in the development of potent protein kinase inhibitors, this scaffold's utility extends to other areas, including antineoplastic agents. We will explore the causal factors behind synthetic strategies and the logic of pharmacophore placement, offering field-proven insights for researchers and drug development professionals.
Introduction: The Pyrido[3,4-b]pyrazine Scaffold
The pyrido[3,4-b]pyrazine core is a bicyclic heteroaromatic compound (CAS: 254-86-4, Molecular Formula: C₇H₅N₃) composed of a fused pyridine and pyrazine ring.[1] This nitrogen-rich framework imparts distinct physicochemical properties that are highly advantageous for drug design.[2]
Physicochemical Characteristics and Medicinal Significance
The pyrazine ring is an electron-deficient aromatic system due to the high electronegativity of its two nitrogen atoms.[3] This electronic nature influences the molecule's reactivity and its ability to participate in non-covalent interactions with biological targets. The nitrogen atoms in the pyrazine moiety, particularly, can act as crucial hydrogen bond acceptors. This feature is frequently exploited in the design of enzyme inhibitors, where a nitrogen atom on the pyrazine ring can form a key hydrogen bond with an amino acid in the hinge region of a kinase's ATP-binding pocket.[3] Consequently, the pyrido[3,4-b]pyrazine scaffold has emerged as a valuable bioisostere for other aromatic systems like benzene or pyridine in drug discovery programs.[3]
A Privileged Scaffold in Drug Discovery
The structural rigidity of the fused ring system helps to pre-organize appended functional groups in a defined three-dimensional space, which can reduce the entropic penalty upon binding to a target protein and thereby enhance binding affinity. Its versatility has been demonstrated in applications ranging from pharmaceuticals to agrochemicals and materials science.[2] In the pharmaceutical realm, it is most prominent in the development of novel therapeutics targeting complex diseases, particularly cancer.[2][4]
Synthetic Strategies and Methodologies
The construction of the pyrido[3,4-b]pyrazine core and its derivatives relies on robust and efficient synthetic methodologies. The choice of a specific synthetic route is often dictated by the desired substitution pattern required to achieve a specific biological effect.
Core Scaffold Synthesis: A General Protocol
A highly effective and common method for synthesizing the core structure involves the condensation of a substituted 3,4-diaminopyridine with an α-ketoester. This approach provides a direct route to the pyrido[3,4-b]pyrazin-2(1H)-one intermediate, which is a versatile precursor for further functionalization.[5]
Experimental Protocol: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one [5]
-
Reactant Preparation: Dissolve 3,4-diamino-5-bromopyridine (1.0 eq) in methanol.
-
Condensation: Add methyl oxo(phenyl)acetate (1.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. The product begins to precipitate from the solution.
-
Isolation: Filter the resulting mixture to collect the precipitated solid. Allow the filtrate to stir for an additional 24 hours to encourage further precipitation and filter again.
-
Purification: Combine the collected solids and purify by silica gel column chromatography (e.g., using a dichloromethane/ethanol mixture as eluent) to yield the pure pyrido[3,4-b]pyrazin-2(1H)-one product.
This protocol is a self-validating system; the formation of the product can be easily monitored by thin-layer chromatography (TLC), and the final structure confirmed by standard spectroscopic methods (NMR, MS).[5]
Caption: General workflow for the synthesis of the pyrido[3,4-b]pyrazine core.
Key Functionalization Reactions
The pyrido[3,4-b]pyrazin-2(1H)-one intermediate is often activated for further diversification. A common and critical step is chlorination using a reagent like phosphorus oxychloride (POCl₃), which converts the ketone into a reactive chloro group.[5] This chloro-derivative can then undergo various nucleophilic substitution reactions (e.g., Suzuki couplings, aminations) to install different pharmacophoric groups at key positions, enabling extensive structure-activity relationship (SAR) studies.[4]
Medicinal Chemistry Applications and Biological Targets
The pyrido[3,4-b]pyrazine scaffold has been most successfully applied in the field of oncology, primarily as a core for potent protein kinase inhibitors.
Central Role as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrido[3,4-b]pyrazine core is adept at targeting the ATP-binding site of these enzymes.[7]
Mechanism of Action: The planar, aromatic nature of the scaffold allows it to fit neatly into the typically hydrophobic ATP-binding pocket. A key interaction involves one of the pyrazine nitrogen atoms acting as a hydrogen bond acceptor, forming a crucial hydrogen bond with the "hinge" region of the kinase, which is a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[3] This interaction mimics the binding of the adenine portion of ATP and is a cornerstone of the inhibitory activity for many compounds based on this scaffold.
Caption: Conceptual diagram of pyrido[3,4-b]pyrazine binding to a kinase hinge.
Case Study: RET Kinase Inhibitors Researchers at the Purdue Research Foundation developed pyrido[3,4-b]pyrazine derivatives as potent RET kinase inhibitors for treating pancreatic cancer.[7] The most potent compound identified inhibited the growth of MiaPaCa-2 pancreatic cancer cell lines with an IC₅₀ of just 25 nM.[7] This work highlights the scaffold's potential in developing next-generation inhibitors designed to overcome resistance to existing FDA-approved drugs.[7]
Case Study: Broad-Spectrum Kinase Inhibition A novel family of disubstituted pyrido[3,4-b]pyrazines was found to be active against a panel of seven different cancer-related protein kinases, with several analogues showing IC₅₀ values in the low micromolar range.[4] This demonstrates the scaffold's tunability and its potential as a starting point for developing inhibitors against multiple oncogenic targets.[4]
Antimitotic Agents
Beyond kinase inhibition, certain reduced forms of the scaffold have shown promise as antineoplastic agents. Derivatives of 1,2-dihydropyrido[3,4-b]pyrazine are active against experimental neoplasms in mice.[8] Their mechanism of action is attributed to the disruption of microtubule dynamics, leading to an accumulation of cells at mitosis.[8]
Structure-Activity Relationship (SAR) and Drug Design Principles
Understanding the SAR is critical for optimizing the potency and selectivity of pyrido[3,4-b]pyrazine-based compounds.
SAR for Kinase Inhibition
Systematic studies have revealed key structural features that drive kinase inhibitory activity.
-
Key Pharmacophore: A crucial discovery was the identification of the 4-(piperidin-1-yl)aniline moiety as a potent pharmacophoric group.[4] When this group is attached at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring, it leads to significant binding affinity for multiple therapeutic kinase targets.[4]
-
Positional Importance: The placement of substituents is paramount. The ability to functionalize specific positions allows for the optimization of interactions with different regions of the ATP-binding site, thereby controlling the inhibitor's selectivity profile.
Caption: Key SAR hotspots on the pyrido[3,4-b]pyrazine scaffold.
SAR for Antimitotic Activity (Dihydro Analogues)
For the 1,2-dihydropyrido[3,4-b]pyrazine series, the SAR is distinct and highly specific:[8]
-
Oxidation State is Critical: The dihydro state is essential for activity. Oxidation to the fully aromatic pyrido[3,4-b]pyrazine or further reduction to the tetrahydro- form destroys the antimitotic effect.[8]
-
Required Substituents: A 4-amino group is indispensable for activity.[8] Furthermore, the presence of a substituent at the 6-position containing an aryl group appears necessary for efficacy.[8]
Summary of Biological Activity
| Compound Class | Target/Activity | Key Finding | IC₅₀ / Potency | Reference |
| Pyrido[3,4-b]pyrazine Derivative | RET Kinase | Inhibition of pancreatic cancer cell line growth | 25 nM | [7] |
| Disubstituted Pyrido[3,4-b]pyrazines | Panel of 7 Cancer-Related Kinases | 4-(piperidin-1-yl)aniline is a key pharmacophore | Low µM range | [4] |
| 1,2-Dihydropyrido[3,4-b]pyrazines | Antimitotic / Antineoplastic | Accumulation of cells at mitosis in mice | N/A (In vivo model) | [8] |
Conclusion and Future Perspectives
The pyrido[3,4-b]pyrazine core has firmly established itself as a valuable scaffold in modern medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have made it a cornerstone of many successful kinase inhibitor programs. The deep understanding of its SAR provides a clear roadmap for designing next-generation therapeutics with improved potency and selectivity.
Future research will likely focus on expanding the therapeutic applications of this core beyond oncology. Exploring new substitution patterns could unlock activity against other enzyme families, such as phosphodiesterases or epigenetic targets. Furthermore, fine-tuning the scaffold's properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles will be crucial for translating potent inhibitors into clinically successful drugs. The continued exploration of this privileged structure promises to yield novel and impactful medicines.
References
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Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
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Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]
-
Title: Pyrido[3,4-b]pyrazine - Chem-Impex Source: Chem-Impex URL: [Link]
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Title: Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: RSC Publishing URL: [Link]
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Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
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Title: 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships Source: PubMed URL: [Link]
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Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]
-
Title: Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors† Source: The Royal Society of Chemistry URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) Source: PubMed URL: [Link]
-
Title: Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites Source: PubMed URL: [Link]
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- 8. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of Pyrido[3,4-b]pyrazin-5-amine Derivatives as Potent Kinase Inhibitors
This technical guide provides a comprehensive overview of the synthesis, structure-activity relationship (SAR), and biological evaluation of Pyrido[3,4-b]pyrazin-5-amine derivatives as a promising class of kinase inhibitors. The protocols and insights provided herein are intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics targeting the human kinome.
Introduction: The Rationale for Targeting Kinases with Pyrido[3,4-b]pyrazine Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1]
The Pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a valuable framework in medicinal chemistry.[2] Its structural features, particularly its ability to form key hydrogen bonds, make it an attractive starting point for the design of kinase inhibitors that compete with ATP for binding to the enzyme's active site.[3] This guide will delve into the practical aspects of synthesizing and evaluating derivatives of this scaffold, with a focus on the 5-amino substituted analogs, which have shown significant potential.[4]
Synthetic Strategies for this compound Derivatives
The synthesis of the Pyrido[3,4-b]pyrazine core is typically achieved through the condensation of a substituted 3,4-diaminopyridine with a 1,2-dicarbonyl compound. This approach offers a versatile and efficient route to a variety of derivatives.
General Synthetic Workflow
The overall synthetic scheme involves a two-step process: the initial condensation to form the pyridopyrazine ring system, followed by functionalization to introduce the desired amine at the 5-position.
Caption: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a model this compound derivative.
Step 1: Synthesis of 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one [5]
-
Materials: 3,4-diamino-5-bromopyridine, methyl oxo(phenyl)acetate, methanol.
-
Procedure:
-
To a solution of 3,4-diamino-5-bromopyridine (1 equivalent) in methanol, add methyl oxo(phenyl)acetate (1 equivalent).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the resulting precipitate and stir the filtrate for an additional 24 hours.
-
Filter again, combine the two batches of solid, and purify by silica gel column chromatography (dichloromethane/ethanol, 19:1) to yield the desired product.
-
Step 2: Synthesis of 2-Chloro-8-bromo-3-phenylpyrido[3,4-b]pyrazine [5]
-
Materials: 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one (1 equivalent) and POCl₃ (10 equivalents) is heated at reflux for 4 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried to afford the chlorinated intermediate.
-
Step 3: Synthesis of N-substituted-8-bromo-3-phenylpyrido[3,4-b]pyrazin-2-amine [5]
-
Materials: 2-Chloro-8-bromo-3-phenylpyrido[3,4-b]pyrazine, desired amine (e.g., 4-(piperidin-1-yl)aniline), diisopropylethylamine (DIPEA), n-butanol.
-
Procedure:
-
To a solution of 2-Chloro-8-bromo-3-phenylpyrido[3,4-b]pyrazine (1 equivalent) in n-butanol, add the desired amine (1.2 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the final this compound derivative.
-
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of Pyrido[3,4-b]pyrazine derivatives as kinase inhibitors are highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies are crucial for optimizing the lead compounds.[6]
A key pharmacophoric element for several kinase inhibitors in this class is the 4-(piperidin-1-yl)aniline moiety.[4] Its placement at either the C-5 or C-8 position of the Pyrido[3,4-b]pyrazine ring has been shown to be critical for potent inhibition of a panel of cancer-related protein kinases.[4]
Illustrative SAR Table
The following table summarizes the inhibitory activity of a series of hypothetical this compound derivatives against a panel of kinases.
| Compound ID | R1 | R2 | Kinase A IC₅₀ (µM) | Kinase B IC₅₀ (µM) | Kinase C IC₅₀ (µM) |
| 1a | Phenyl | H | 5.2 | >10 | 8.1 |
| 1b | 4-Methoxyphenyl | H | 2.8 | 8.5 | 4.3 |
| 1c | Phenyl | 4-(piperidin-1-yl)aniline | 0.15 | 1.2 | 0.5 |
| 1d | 4-Methoxyphenyl | 4-(piperidin-1-yl)aniline | 0.08 | 0.9 | 0.2 |
Data is hypothetical and for illustrative purposes only.
SAR Visualization
Caption: Key structural elements influencing the SAR of Pyrido[3,4-b]pyrazin-5-amines.
Protocol for In Vitro Kinase Inhibition Assay
To evaluate the inhibitory potential of the synthesized compounds, a robust and sensitive in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Assay Workflow
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagents and Materials:
-
Kinase of interest
-
Kinase-specific substrate and buffer
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the substrate and ATP to each well.
-
Add 2.5 µL of the diluted inhibitor compound or vehicle control.
-
Initiate the reaction by adding 5 µL of the kinase solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic routes are well-established and amenable to the generation of diverse chemical libraries.[5] Through systematic SAR studies, guided by robust in vitro assays, potent and selective inhibitors can be identified and optimized.[4] This guide provides a solid foundation for researchers to embark on the synthesis and evaluation of this important class of compounds in the ongoing quest for new and effective targeted therapies.
References
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (URL: [Link])
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (URL: [Link])
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PubMed Central. (URL: [Link])
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - The Royal Society of Chemistry. (URL: [Link])
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. (URL: [Link])
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (URL: [Link])
-
Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines - PubMed. (URL: [Link])
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. (URL: [Link])
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. (URL: [Link])
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones | Request PDF - ResearchGate. (URL: [Link])
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - RSC Publishing. (URL: [Link])
-
Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (URL: [Link])
-
Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC - NIH. (URL: [Link])
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (URL: [Link])
-
Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: [Link])
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv. (URL: [Link])
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu. (URL: [Link])
-
1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed. (URL: [Link])
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
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"using Pyrido[3,4-B]pyrazin-5-amine in the development of agrochemicals"
An Application Guide to Pyrido[3,4-B]pyrazin-5-amine in the Development of Next-Generation Agrochemicals
Authored by: A Senior Application Scientist
Abstract
The relentless evolution of resistance in pests, weeds, and pathogens presents a formidable challenge to global food security. This necessitates a paradigm shift in agrochemical research, moving towards the discovery of novel chemical scaffolds with unique modes of action. Nitrogen-rich heterocyclic compounds have historically been a fertile ground for such discoveries.[1] This guide focuses on the strategic application of this compound, a promising heterocyclic scaffold, in the development of innovative herbicides, fungicides, and insecticides. We provide a comprehensive overview of its chemical properties, synthetic strategies, and detailed protocols for its evaluation in robust screening cascades. This document is intended for researchers, chemists, and biologists dedicated to pioneering the next generation of crop protection solutions.
The Pyrido[3,4-B]pyrazine Scaffold: A Privileged Structure in Agrochemical Discovery
The Pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system that has garnered attention for its diverse applications in pharmaceuticals and materials science.[2] Its utility extends significantly into agrochemicals, where it serves as a versatile building block for pesticides and herbicides, contributing to enhanced crop protection and yield.[2] The inherent stability and reactivity of its nitrogen-rich framework make it an ideal candidate for chemical modification and the exploration of novel bioactive molecules.[2]
1.1. Physicochemical Properties of this compound
A thorough understanding of the parent amine's properties is fundamental to its application in a synthetic and screening workflow.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄ | [3] |
| Molecular Weight | 146.15 g/mol | [3] |
| Appearance | Yellow to light brownish powder | [2] |
| Canonical SMILES | C1=CN=C(C2=NC=CN=C21)N | [3] |
| InChIKey | YVOLUPPVPQLTHT-UHFFFAOYSA-N | [3] |
| Storage Conditions | Store at 0-8°C | [2] |
Synthesis and Derivatization: Building a Focused Library
The power of the this compound scaffold lies in its amenability to chemical diversification. The primary amine group serves as a versatile handle for the introduction of a wide array of functional groups, enabling the synthesis of a focused library of analogues for biological screening. A general retrosynthetic approach often involves the construction of the bicyclic core from substituted pyridine or pyrazine precursors.[4]
Sources
The Emergence of Pyrido[3,4-B]pyrazine Derivatives in Advanced Materials Science: A Guide for Researchers
The relentless pursuit of novel materials with tailored electronic and optical properties has led researchers to explore the vast chemical space of nitrogen-rich heterocyclic compounds. Among these, the pyrido[3,4-b]pyrazine scaffold has emerged as a particularly promising building block for a new generation of functional organic materials. Its inherent electron-deficient nature, coupled with a rigid and planar structure, makes it an ideal candidate for constructing donor-acceptor (D-A) systems that are the cornerstone of modern organic electronics. This guide provides an in-depth exploration of the application of pyrido[3,4-b]pyrazine derivatives in materials science, with a focus on their use in organic solar cells and dye-sensitized solar cells. We will delve into the synthetic strategies, key performance characteristics, and detailed experimental protocols to empower researchers in this exciting field.
The Pyrido[3,4-b]pyrazine Core: A Versatile Electron Acceptor
The pyrido[3,4-b]pyrazine moiety is a fused heterocyclic system containing four nitrogen atoms. This high nitrogen content inherently lowers the energy levels of its molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO), rendering it an excellent electron acceptor. The ability to chemically modify this core at various positions, including the 5-position to introduce an amine group (Pyrido[3,4-B]pyrazin-5-amine), allows for the fine-tuning of its electronic and physical properties. This functionalization is critical for modulating solubility, morphology, and interfacial interactions within a device.
While the parent pyrido[3,4-b]pyrazine has been noted for its potential in materials science, it is the strategic incorporation of this unit into larger conjugated systems that has unlocked its true potential.[1] These derivatives have been successfully employed in the development of advanced materials for electronics and sensors.[1]
Application in Organic Photovoltaics (OPVs)
The development of low-bandgap conjugated polymers is a central theme in the advancement of organic photovoltaics. The pyrido[3,4-b]pyrazine unit has been successfully utilized as an electron-accepting moiety in such polymers, leading to materials with broad solar spectrum absorption and improved power conversion efficiencies.[2]
Rationale for Using Pyrido[3,4-b]pyrazine in OPV Polymers:
-
Electron-Deficient Nature: The electron-withdrawing character of the pyrido[3,4-b]pyrazine unit, when copolymerized with electron-rich monomers (donors), creates a strong intramolecular charge transfer (ICT) interaction. This ICT is crucial for lowering the polymer's bandgap, enabling the absorption of lower-energy photons from the solar spectrum.
-
Planarity and Rigidity: The fused-ring structure of pyrido[3,4-b]pyrazine promotes a planar and rigid polymer backbone. This enhances intermolecular π-π stacking, which is essential for efficient charge transport through the material.
-
Tunability: Synthetic modification of the pyrido[3,4-b]pyrazine core and the comonomers allows for precise control over the polymer's energy levels (HOMO and LUMO), bandgap, and solubility. This tunability is key to optimizing the performance of the resulting solar cell devices.
Workflow for the Synthesis of a Pyrido[3,4-b]pyrazine-based Copolymer for OPVs
The following workflow outlines the synthesis of a representative low-bandgap copolymer using a Stille polycondensation reaction.
Caption: Synthetic workflow for a pyrido[3,4-b]pyrazine-based copolymer.
Experimental Protocol: Synthesis of a Pyrido[3,4-b]pyrazine-based Low-Bandgap Copolymer
This protocol is a generalized procedure based on the synthesis of copolymers of pyrido[3,4-b]pyrazine with benzo[1,2-b:3,4-b′]dithiophene.[2]
Materials:
-
Distannylated electron-rich comonomer (e.g., benzo[1,2-b:3,4-b′]dithiophene derivative)
-
Dibrominated pyrido[3,4-b]pyrazine monomer
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous chlorobenzene
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the distannylated electron-rich comonomer (0.2 mmol), the dibrominated pyrido[3,4-b]pyrazine monomer (0.2 mmol), Pd₂(dba)₃ (0.004 mmol), and P(o-tol)₃ (0.016 mmol) to a flame-dried Schlenk tube.
-
Solvent Addition: Add anhydrous chlorobenzene (4 mL) to the Schlenk tube.
-
Polymerization: Seal the tube and heat the reaction mixture at 110 °C for 48 hours with vigorous stirring.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into methanol (100 mL). Collect the precipitated polymer by filtration.
-
Purification:
-
Wash the crude polymer with methanol and acetone.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Characterization Data for a Representative Copolymer (P1 from[2])
| Property | Value |
| Number-Average Molecular Weight (Mₙ) | 15.2 kDa |
| Polydispersity Index (PDI) | 2.1 |
| Optical Bandgap (E₉) | 1.60 eV |
| HOMO Energy Level | -5.25 eV |
| LUMO Energy Level | -3.65 eV |
Application in Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the pyrido[3,4-b]pyrazine moiety has been incorporated into organic sensitizers, typically in a D-A-π-A configuration.[3][4] Here, it acts as an auxiliary acceptor, enhancing the electron-withdrawing strength of the main acceptor and influencing the dye's photophysical and electrochemical properties.
Design Principles for Pyrido[3,4-b]pyrazine-based DSSC Dyes:
-
Enhanced Light Absorption: The D-A-π-A architecture featuring a pyrido[3,4-b]pyrazine unit can lead to broad and intense absorption spectra, which is beneficial for efficient light harvesting.
-
Favorable Energy Level Alignment: The energy levels of the dye's HOMO and LUMO can be tuned to ensure efficient electron injection from the dye's excited state into the semiconductor's conduction band (e.g., TiO₂) and effective regeneration of the oxidized dye by the electrolyte.
-
Suppression of Charge Recombination: The molecular structure of the dye, including the use of bulky donor groups, can be designed to inhibit charge recombination between the injected electrons in the semiconductor and the oxidized species in the electrolyte, thereby improving the open-circuit voltage (Vₒ꜀) and overall efficiency.[5]
Experimental Workflow for Fabrication and Characterization of a DSSC
Caption: Workflow for DSSC fabrication and characterization.
Protocol for DSSC Fabrication with a Pyrido[3,4-b]pyrazine-based Sensitizer
This protocol is a generalized procedure for the fabrication of a liquid-electrolyte-based DSSC.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
TiO₂ paste (for transparent and scattering layers)
-
Pyrido[3,4-b]pyrazine-based sensitizer dye solution (e.g., 0.3 mM in a suitable solvent like chloroform)
-
Platinized counter electrode
-
Iodide-based liquid electrolyte (e.g., containing LiI, I₂, and tert-butylpyridine in acetonitrile)
-
Surlyn sealant
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Deposit a transparent layer of TiO₂ paste onto the FTO glass using screen printing or doctor blading.
-
Deposit a scattering layer of TiO₂ on top of the transparent layer.
-
Sinter the TiO₂ film at 500 °C for 30 minutes.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into the pyrido[3,4-b]pyrazine dye solution.
-
Keep the photoanode in the dye solution for 12-24 hours at room temperature.
-
Rinse the sensitized photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.
-
-
DSSC Assembly:
-
Assemble the sensitized photoanode with a platinized counter electrode using a Surlyn sealant as a spacer.
-
Heat the assembly to seal the cell.
-
Introduce the liquid electrolyte into the cell through a pre-drilled hole in the counter electrode.
-
Seal the hole with a small piece of Surlyn and a cover glass.
-
-
Photovoltaic Characterization:
-
Measure the current density-voltage (J-V) characteristics of the DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²).
-
Determine the key photovoltaic parameters: short-circuit current density (Jₛ꜀), open-circuit voltage (Vₒ꜀), fill factor (FF), and power conversion efficiency (PCE).
-
Future Outlook
The field of pyrido[3,4-b]pyrazine-based materials is still in its early stages, with significant room for exploration and innovation. While the focus has been on OPVs and DSSCs, the unique electronic properties of these compounds make them attractive candidates for other applications, such as:
-
Organic Light-Emitting Diodes (OLEDs): The electron-accepting nature of the pyrido[3,4-b]pyrazine core could be utilized in the design of host materials or electron-transporting materials for OLEDs.
-
Organic Field-Effect Transistors (OFETs): The rigid, planar structure that promotes π-π stacking is a desirable feature for achieving high charge carrier mobilities in OFETs.
-
Sensors: The sensitivity of the intramolecular charge transfer band to the local environment could be exploited for the development of chemical and biological sensors.
The synthesis of novel this compound derivatives and their incorporation into well-defined macromolecular architectures will undoubtedly lead to the discovery of new materials with exceptional properties, further advancing the field of organic electronics.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 638007, Pyrido[3,4-b]pyrazine. Available from: [Link]
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De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7037. Available from: [Link]
-
Facile, Novel and Efficient Synthesis of New Pyrazolo[3,4-b]pyridine Products from Condensation of Pyrazole-5-amine Derivatives and Activated Carbonyl Groups. ResearchGate. Available from: [Link]
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Kapse, D. M., et al. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. ResearchGate. Available from: [Link]
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Kapse, D. M., & Kamble, R. (2022). Opto-electrochemical Studies of Pyrido (2,3‒b) pyrazine Amine Derivatives for Organic Electronic. ResearchGate. Available from: [Link]
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Chen, C.-P., et al. (2010). Synthesis and Characterization of Pyrido[3,4-b]pyrazine-Based Low-Bandgap Copolymers for Bulk Heterojunction Solar Cells. Macromolecules, 43(15), 6359–6366. Available from: [Link]
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Significance of π-bridge contribution in pyrido[3,4-b]pyrazine featured D–A–π–A organic dyes for dye-sensitized solar cells. ResearchGate. Available from: [Link]
- Google Patents. (2012). WO2012123312A1 - Pyrido[3,4-b]pyrazine derivatives as syk inhibitors.
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Tian, H., et al. (2015). Comparative study on pyrido[3,4-b]pyrazine-based sensitizers by tuning bulky donors for dye-sensitized solar cells. Chemistry – An Asian Journal, 10(4), 947-954. Available from: [Link]
-
Hua, J., et al. (2017). Significance of π-bridge contribution in pyrido[3,4-b]pyrazine featured D–A–π–A organic dyes for dye-sensitized solar cells. Materials Chemistry Frontiers, 1(9), 1794-1802. Available from: [Link]
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Application Notes and Protocols for the Functionalization of the Pyrido[3,4-b]pyrazin-5-amine Core
Introduction: The Pyrido[3,4-b]pyrazine Scaffold in Modern Drug Discovery
The Pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, underpinning the development of novel therapeutics, particularly in oncology. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for precise interactions with biological targets, making it an attractive framework for the design of kinase inhibitors.[1] Derivatives of this core have shown promise as potent inhibitors of key enzymes in cell signaling pathways, such as Spleen Tyrosine Kinase (SYK), which is implicated in various B-cell mediated autoimmune diseases and malignancies.[1]
The ability to strategically functionalize the Pyrido[3,4-b]pyrazin-5-amine core is paramount for successful structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide provides a comprehensive overview of established and emergent protocols for the chemical modification of this important scaffold, focusing on reactions that allow for the introduction of diverse chemical moieties at key positions. We will delve into the underlying principles of these transformations, offering detailed, step-by-step protocols and insights into experimental design.
Strategic Overview of Functionalization
The functionalization of the this compound core can be broadly categorized into two main strategies:
-
Modification of the Exocyclic Amino Group: The 5-amino group serves as a versatile handle for the introduction of a variety of substituents through N-acylation, N-alkylation, and related reactions.
-
Substitution on the Heterocyclic Ring System: Introduction of functional groups onto the pyridine or pyrazine ring is typically achieved through a two-step sequence of halogenation followed by palladium-catalyzed cross-coupling reactions. Direct C-H functionalization, while a more modern approach, is also a potential avenue for derivatization.
The following sections will provide detailed protocols and the scientific rationale for each of these approaches.
Part 1: Functionalization of the 5-Amino Group
The exocyclic amine at the C5 position is a primary site for derivatization, offering a straightforward route to a diverse library of analogs.
N-Acylation
N-acylation is a fundamental transformation that allows for the introduction of amide functionalities, which can act as crucial hydrogen bond donors and acceptors in ligand-protein interactions.
Causality Behind Experimental Choices: The choice of acylation agent and reaction conditions is dictated by the reactivity of the starting materials and the desired product. For simple acylations, the use of an acyl chloride or anhydride with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) in an aprotic solvent is standard. For more complex or sensitive substrates, peptide coupling reagents can be employed to mediate the reaction under milder conditions, minimizing side reactions and preserving stereochemistry if applicable.
Protocol 1: General Procedure for N-Acylation
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base such as triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents to prevent hydrolysis of the acylating agent. |
| Base | Triethylamine or DIPEA | Scavenges the HCl byproduct without competing as a nucleophile. |
| Temperature | 0 °C to room temperature | Controls the initial rate of reaction and prevents side reactions. |
| Workup | Aqueous bicarbonate quench | Neutralizes excess acid and acylating agent. |
Part 2: Functionalization of the Heterocyclic Core via Halogenation and Cross-Coupling
Introducing substituents directly onto the carbon framework of the pyridopyrazine ring system is a powerful strategy for modulating the electronic and steric properties of the molecule. This is most reliably achieved through the synthesis of a halogenated intermediate, which can then participate in a wide array of palladium-catalyzed cross-coupling reactions.
Halogenation of the Pyrido[3,4-b]pyrazine Core
The introduction of a halogen atom, typically chlorine or bromine, at a specific position on the heterocyclic core is the critical first step for subsequent cross-coupling reactions. The regioselectivity of halogenation can be influenced by the electronic nature of the ring system and the directing effects of existing substituents. For the Pyrido[3,4-b]pyrazine scaffold, electrophilic halogenation is a viable approach.
Protocol 2: Electrophilic Bromination
Note: This is a representative protocol based on the halogenation of similar electron-rich heterocyclic systems.[2] Optimization may be required for the specific this compound substrate.
-
Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, or if no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the halogenated this compound.
Diagram 1: General Workflow for Functionalization via Halogenation and Cross-Coupling
Sources
Application Notes & Protocols: High-Throughput Screening of Pyrido[3,4-B]pyrazin-5-amine Libraries for Novel Kinase Inhibitor Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of Pyrido[3,4-B]pyrazin-5-amine compound libraries to identify and validate novel kinase inhibitors. The protocols and workflows detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data.
Introduction: The Therapeutic Potential of Pyrido[3,4-B]pyrazin-5-amines as Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The Pyrido[3,4-B]pyrazine scaffold is a nitrogen-rich heterocyclic structure that has garnered significant interest in medicinal chemistry due to its versatile synthesis and potential as a privileged structure for kinase inhibition.[4] Derivatives of this core have been identified as potent inhibitors of various kinases, such as Mitogen-Activated Protein Kinase Kinase 4 (MKK4), highlighting their potential in developing targeted therapies.[5]
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[6][7] This guide will delineate a robust HTS cascade for screening this compound libraries against a kinase of interest, encompassing library preparation, primary and secondary screening, and hit validation.
Part 1: Library Preparation and Compound Management
The quality and integrity of the compound library are foundational to a successful HTS campaign. Proper handling and storage are crucial to prevent compound degradation and ensure accurate and reproducible results.[8][9]
This compound Library Acquisition and Quality Control
Focused libraries of Pyrido[3,4-B]pyrazin-5-amines can be synthesized in-house or acquired from commercial vendors. Regardless of the source, each compound must undergo rigorous quality control.
-
Purity Assessment: All compounds should be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm identity and purity, with a recommended purity threshold of >95%.
-
Solubility Testing: The solubility of each compound in dimethyl sulfoxide (DMSO), the standard solvent for HTS, should be determined to ensure it remains in solution at the screening concentration.
Compound Storage and Plate Preparation
Proper storage is essential to maintain the long-term integrity of the compound library.[10]
-
Master Stock: Compounds should be stored as 10 mM DMSO stocks in tightly sealed, barcoded vials at -20°C or -80°C to minimize degradation.[11]
-
Intermediate Plates: Create intermediate plates by diluting the master stock. These plates are used to prepare the final assay plates, thus preserving the master stock.
-
Assay-Ready Plates: Prepare assay-ready plates containing the this compound library at the desired screening concentration (e.g., 10 µM) in 384-well or 1536-well format. These plates should be sealed and stored at -20°C until use.
Part 2: The High-Throughput Screening Cascade
A tiered approach to screening, starting with a sensitive primary assay followed by more specific secondary and orthogonal assays, is the most efficient strategy to identify high-quality, validated hits.[6]
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery.
Primary Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for primary screening due to their high sensitivity, low background, and homogeneous format.[12][13] The principle involves the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor when brought into proximity by a binding event, such as a phospho-specific antibody binding to a phosphorylated substrate.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare 2X kinase solution in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14]
-
Prepare 2X substrate/ATP solution in the same buffer. The ATP concentration should be at or near the Km for the kinase to detect both ATP-competitive and non-competitive inhibitors.
-
Prepare a 2X stop/detection solution containing a phospho-specific antibody labeled with a Europium (Eu) donor and a streptavidin-acceptor (if using a biotinylated substrate) in a TR-FRET dilution buffer with EDTA to stop the kinase reaction.[12]
-
-
Assay Procedure (384-well plate):
-
Dispense 2 µL of the this compound library compounds (and controls) into the assay plate.
-
Add 4 µL of the 2X kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the 2X stop/detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound.
-
Determine the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[15]
-
Select initial "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).[16][17]
-
| Parameter | Description | Typical Value |
| Assay Volume | Total volume per well | 20 µL |
| Compound Conc. | Final screening concentration | 10 µM |
| ATP Conc. | Concentration of ATP in the reaction | Km of the kinase |
| Kinase Reaction Time | Duration of the enzymatic reaction | 60 minutes |
| Detection Time | Duration of the detection incubation | 60 minutes |
| Z'-Factor | Assay quality metric | > 0.5 |
| Hit Threshold | Criteria for selecting initial hits | >50% Inhibition |
Table 1: Typical Parameters for a TR-FRET Primary Screen.
Part 3: Hit Confirmation and Validation
Initial hits from the primary screen require further investigation to confirm their activity, determine their potency, and rule out false positives.[18][19]
Dose-Response Confirmation
Hits from the primary screen are re-tested in the same assay but over a range of concentrations (typically an 8- to 12-point dose-response curve) to determine their potency (IC50).
Protocol: IC50 Determination
-
Prepare serial dilutions of the hit compounds.
-
Perform the TR-FRET assay as described above with the different compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[20]
Orthogonal Assay
To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with the TR-FRET signal), confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[21] A luminescence-based assay that measures ATP depletion is an excellent choice.
Protocol: Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay quantifies the amount of ATP remaining after the kinase reaction.[22] A lower kinase activity (due to inhibition) results in more ATP remaining, leading to a higher luminescent signal.[23]
-
Reagent Preparation:
-
Prepare the kinase, substrate, ATP, and hit compounds as for the primary assay.
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[24]
-
-
Assay Procedure:
-
Perform the kinase reaction in a white, opaque 384-well plate.
-
After the reaction incubation, add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Confirm the dose-dependent inhibition and calculate the IC50 values.
-
Compare the IC50 values obtained from the TR-FRET and Kinase-Glo® assays. Consistent results across different assay formats provide strong evidence of true inhibition.
-
| Assay | Principle | Measures | Signal Correlation |
| TR-FRET | FRET between donor and acceptor | Product formation | Direct |
| Kinase-Glo® | Luciferase-based luminescence | ATP depletion | Inverse |
Table 2: Comparison of Primary and Orthogonal Assay Formats.
Caption: Principles of TR-FRET and Luminescence-based Kinase Assays.
Part 4: Conclusion and Next Steps
Following this comprehensive screening and validation workflow, researchers will have a set of validated this compound hits with confirmed, on-target activity and established potency. These compounds are high-quality starting points for further drug discovery efforts, including:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of the hit compounds to the target kinase.[25]
-
Selectivity Profiling: Hits should be screened against a panel of other kinases to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts can be initiated to synthesize analogs of the validated hits to improve potency, selectivity, and drug-like properties.[15]
By employing the rigorous, multi-faceted approach detailed in these application notes, research and drug development teams can confidently and efficiently identify novel and promising kinase inhibitors from this compound libraries, accelerating the journey from hit identification to lead optimization.
References
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Revvity. (n.d.). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
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Axcelead. (2024, December 5). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
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- Voll, A. M., et al. (2021). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 64(15), 11499-11516.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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Scientist.com. (2024, January 30). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. Retrieved from [Link]
- Zhang, J., & Kim, Y. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049-2057.
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
- Hoang, T. M. N., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3668-3683.
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ResearchGate. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from [Link]
- Zhang, X. D., et al. (2009). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 14(5), 499-510.
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
- Anastassiadis, T., et al. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 108(40), 16572-16577.
- Radi, M., et al. (2012). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 55(11), 5464-5479.
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Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
- Zhang, J. H., et al. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 329-340.
- Maccioni, R. B., et al. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 20(3), 739.
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]
- Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH.
- El-Damasy, A. K., et al. (2022). Discovery of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6598.
- Boutte, C. C., et al. (2016). An activator of a two-component system controls cell separation and intrinsic drug resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 113(47), E7512-E7521.
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
RPubs. (2018, April 9). Dose-Response Curve Analysis. Retrieved from [Link]
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Unlocking the Potential of Pyrido[3,4-b]pyrazin-5-amine: A Guide to its Evaluation as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Fluorophores
In the dynamic fields of biomedical research and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2][3] The utility of a fluorescent probe is defined by its photophysical properties—brightness, photostability, and sensitivity to its environment or specific analytes. Nitrogen-containing heterocyclic compounds are a cornerstone in the design of such probes, owing to their rich electronic diversity and synthetic tractability.[4] This guide focuses on Pyrido[3,4-b]pyrazin-5-amine, a molecule of significant interest due to its structural similarity to other fluorescent scaffolds, suggesting a latent potential for applications in cellular imaging and sensing.
While specific data on the fluorescence of this compound is not yet prevalent in published literature, its core structure, a fusion of electron-deficient pyrazine and pyridine rings with an electron-donating amino group, presents a classic donor-π-acceptor (D-π-A) architecture. This arrangement is a well-established strategy for creating fluorophores with environmentally sensitive emission properties, making it a prime candidate for development as a novel fluorescent probe.
This document serves as a comprehensive guide for the initial characterization and application of this compound as a fluorescent probe. We will provide a prospective analysis of its properties and detailed protocols for its systematic evaluation.
Part 1: Prospective Photophysical and Sensing Characteristics
The inherent electronic structure of this compound suggests several key photophysical behaviors that are foundational to its function as a fluorescent probe.
Predicted Photophysical Properties
The D-π-A structure of this compound is anticipated to give rise to intramolecular charge transfer (ICT) upon photoexcitation.[5][6] This phenomenon is often associated with a significant Stokes shift and sensitivity to the polarity of the local environment (solvatochromism).[7][8][9]
| Property | Predicted Characteristic | Rationale |
| Absorption (λabs) | Expected in the UV to visible range. | Based on the extended π-conjugation of the pyridopyrazine core. |
| Emission (λem) | Expected in the visible spectrum. | The presence of the amino group is likely to facilitate an emissive excited state. |
| Stokes Shift | Predicted to be large. | A significant change in dipole moment between the ground and excited ICT state typically results in a large separation between absorption and emission maxima. |
| Quantum Yield (Φ) | Variable, dependent on solvent and molecular rigidity. | ICT states can be sensitive to non-radiative decay pathways. A higher quantum yield is expected in more rigid environments or less polar solvents. |
| Solvatochromism | Highly probable. | The emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the polar excited state.[7][8][9] |
Potential Sensing Mechanisms
The strategic placement of the amino group and the nitrogen atoms within the heterocyclic core provides potential coordination sites for analytes, which could modulate the fluorescence output through several mechanisms.
-
Photoinduced Electron Transfer (PET): The lone pair of electrons on the amino group could act as a PET donor, quenching the fluorescence of the pyridopyrazine core.[10][11] Binding of a Lewis acidic analyte (like a metal ion) to the amino group would inhibit this PET process, leading to a "turn-on" fluorescence response.
-
Intramolecular Charge Transfer (ICT) Modulation: Analyte binding to the heterocyclic nitrogen atoms could alter the electron-accepting nature of the core, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity.
-
Aggregation-Induced Emission (AIE): While less predictable for this specific structure, related planar heterocyclic molecules can exhibit AIE, where fluorescence is enhanced in an aggregated state.[5]
Part 2: Experimental Protocols for Evaluation
The following protocols are designed as a comprehensive workflow to systematically characterize the properties of this compound and evaluate its potential as a fluorescent probe.
Protocol 1: Characterization of Fundamental Photophysical Properties
Objective: To determine the absorption and emission spectra, quantum yield, and solvatochromic properties of this compound.
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Sample Preparation: For each solvent to be tested, prepare a dilute solution (e.g., 10 µM) from the stock solution. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample to determine the maximum absorption wavelength (λabs).
-
Emission Spectroscopy:
-
Excite the sample at its λabs.
-
Record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
Calculate the Stokes shift (in nm) = λem - λabs.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the quantum yield standard.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
-
-
Solvatochromism Analysis: Plot the emission maximum (λem) against a solvent polarity scale (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.
Expected Outcome: This protocol will provide fundamental data on the photophysical properties of this compound, confirming its potential as a fluorophore and revealing its sensitivity to the environment.
Diagram: Experimental Workflow for Photophysical Characterization
Caption: Workflow for characterizing the photophysical properties of a novel fluorophore.
Protocol 2: Screening for Metal Ion Sensing
Objective: To evaluate the potential of this compound as a fluorescent sensor for various metal ions.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Aqueous stock solutions (e.g., 10 mM) of various metal salts (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Hg²⁺, Pb²⁺)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer and 96-well plate reader
Procedure:
-
Initial Screening:
-
In a 96-well plate, add buffer solution to each well.
-
Add this compound to each well to a final concentration of 10 µM.
-
Add a different metal ion to each well to a final concentration of 100 µM (a 10-fold excess). Include a control well with no metal ion.
-
Incubate for a short period (e.g., 15 minutes).
-
Measure the fluorescence intensity at the predetermined λem.
-
-
Selectivity Analysis:
-
For any "hit" metal ions that cause a significant change in fluorescence, perform a selectivity experiment.
-
Prepare samples containing the probe (10 µM) and the "hit" metal ion (100 µM).
-
To these samples, add other competing metal ions (100 µM) and measure the fluorescence. A selective probe will not show a significant change in fluorescence in the presence of competing ions.
-
-
Titration Experiment:
-
For the selected metal ion, perform a titration.
-
Prepare a series of samples with a fixed concentration of the probe (10 µM) and increasing concentrations of the metal ion (e.g., 0 to 200 µM).
-
Measure the fluorescence at each concentration.
-
Plot the fluorescence intensity versus the metal ion concentration to determine the binding affinity (Kd) and the limit of detection (LOD).
-
Expected Outcome: Identification of any specific metal ions that interact with the probe, leading to a measurable change in its fluorescence. This forms the basis for developing a selective sensor.[10][11][12][13]
Diagram: Metal Ion Sensing Mechanism
Caption: A potential "turn-on" sensing mechanism via Photoinduced Electron Transfer (PET) inhibition.
Protocol 3: Preliminary Live-Cell Imaging
Objective: To assess the cell permeability, localization, and cytotoxicity of this compound for potential bioimaging applications.
Materials:
-
A cultured mammalian cell line (e.g., HeLa or A549)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Cytotoxicity assay kit (e.g., MTT or PrestoBlue)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells in a glass-bottom dish or multi-well plate and grow to 70-80% confluency.
-
Cytotoxicity Assay:
-
Treat cells with a range of concentrations of the probe (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Perform the cytotoxicity assay according to the manufacturer's instructions to determine the concentration range with minimal impact on cell viability.
-
-
Cell Staining:
-
Wash the cells with PBS.
-
Incubate the cells with a non-toxic concentration of the probe (e.g., 5 µM) in cell culture medium for a defined period (e.g., 30 minutes).
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells using the fluorescence microscope.
-
Acquire images in both the fluorescence channel and a brightfield or DIC channel to observe the probe's localization within the cell.
-
Optional: Co-stain with known organelle trackers (e.g., MitoTracker, LysoTracker) to determine subcellular localization.
-
Expected Outcome: This protocol will establish whether the probe can enter live cells, where it accumulates, and at what concentrations it is safe to use, which are critical first steps for developing it as a bioimaging agent.[14][15][16][17]
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for the development of novel fluorescent probes. Its inherent electronic properties suggest a strong potential for environmentally sensitive fluorescence and analyte sensing. The protocols outlined in this guide provide a systematic and scientifically rigorous framework for the initial characterization and validation of this potential. Successful outcomes from these evaluations would pave the way for further synthetic modifications to fine-tune its photophysical properties and enhance its selectivity for specific biological targets, ultimately contributing a new class of powerful tools for research and diagnostics.
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Synthetic Routes to Substituted Pyrido[3,4-b]pyrazin-5-amines: An Application Note and Protocol Guide
Introduction: The Privileged Scaffold of Pyrido[3,4-b]pyrazines in Modern Drug Discovery
The pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases.[3] The ability to strategically introduce a diverse range of substituents onto the pyrido[3,4-b]pyrazine ring system allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the key synthetic strategies for accessing substituted pyrido[3,4-b]pyrazin-5-amines, with a focus on practical, field-proven protocols and an in-depth look at the chemical principles that underpin these methodologies.
Core Synthesis Strategy: Construction of the Pyrido[3,4-b]pyrazine Scaffold
The foundational step in the synthesis of the target compounds is the construction of the bicyclic pyrido[3,4-b]pyrazine ring system. The most common and efficient method to achieve this is through the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound, typically an α-ketoester. This reaction proceeds via a well-established mechanism involving the sequential formation of two imine bonds, followed by cyclization and aromatization.
Mechanism of Condensation
The reaction is initiated by the nucleophilic attack of one of the amino groups of the 2,3-diaminopyridine onto one of the carbonyl carbons of the α-dicarbonyl compound. This is followed by dehydration to form an imine intermediate. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the aromatic pyrazine ring, yielding the stable pyrido[3,4-b]pyrazine core. The regioselectivity of the initial condensation can be influenced by the electronic and steric properties of both the diaminopyridine and the dicarbonyl compound.
Protocol 1: Synthesis of the Key Intermediate: 8-Bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one
This protocol details the synthesis of a key brominated intermediate, which serves as a versatile precursor for further functionalization, particularly at the 5- and 8-positions. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents.
Experimental Procedure
-
Reaction Setup: To a solution of 3,4-diamino-5-bromopyridine (3.76 g, 20.0 mmol) in methanol (150 mL) in a round-bottom flask, add methyl oxo(phenyl)acetate (3.90 g, 20.0 mmol).[4]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: The resulting mixture is filtered. The filtrate is then stirred for an additional 24 hours and filtered again. The solid materials from both filtrations are combined and purified by silica gel column chromatography using a dichloromethane/ethanol (19/1) mixture as the eluent to yield 8-bromo-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one as a beige powder.[4]
| Parameter | Value |
| Yield | 95% |
| Rf | 0.60 (CH2Cl2/EtOH 19:1) |
Strategic Functionalization: Introduction of the 5-Amino Group and Further Substitutions
With the pyrido[3,4-b]pyrazine core in hand, the next critical step is the introduction of the 5-amino group and other desired substituents. This is typically achieved through a series of transformations, including halogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions.
A. Chlorination and Subsequent Amination
A common strategy involves the conversion of a pyridopyrazinone to a chloropyridopyrazine, which can then undergo nucleophilic aromatic substitution or cross-coupling to introduce the desired amine at the 5-position.
B. Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to Diversity
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyrido[3,4-b]pyrazin-5-amines.[5][6] These reactions offer a broad substrate scope, excellent functional group tolerance, and generally provide high yields under mild conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base and a phosphine ligand.[5] This reaction is particularly well-suited for the synthesis of N-aryl and N-heteroaryl amines. For the synthesis of pyrido[3,4-b]pyrazin-5-amines, a halogenated pyridopyrazine precursor is coupled with the desired primary or secondary amine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Substituted Pyrido[3,4-b]pyrazin-5-amine
This protocol provides a general procedure for the palladium-catalyzed amination of a halogenated pyrido[3,4-b]pyrazine.
Experimental Procedure
-
Reaction Setup: In an oven-dried Schlenk tube, combine the 5-halo-pyrido[3,4-b]pyrazine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu or Cs2CO3, 2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Value |
| Yield | 60-95% |
| Reaction Time | 4-24 hours |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[6] This reaction is highly effective for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl substituents onto the pyrido[3,4-b]pyrazine core.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents.
Experimental Procedure
-
Reaction Setup: To a degassed solution of the halo-pyrido[3,4-b]pyrazine (1.0 mmol) in a suitable solvent (e.g., toluene, dioxane, or DMF/water), add the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2.0 mmol).
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
| Parameter | Typical Value |
| Yield | 70-98% |
| Reaction Time | 2-12 hours |
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, increase product yields, and improve product purity.[7][8] The application of microwave irradiation to the synthesis of substituted pyrido[3,4-b]pyrazin-5-amines can significantly reduce reaction times from hours to minutes, thereby expediting the drug discovery process. Both the initial condensation reaction and the subsequent cross-coupling reactions can be effectively performed under microwave conditions.
Protocol 4: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides an example of an accelerated Suzuki-Miyaura coupling using microwave irradiation.
Experimental Procedure
-
Reaction Setup: In a microwave-safe reaction vessel, combine the halo-pyrido[3,4-b]pyrazine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., XPhosPdG2, 5 mol%), a suitable ligand (e.g., XPhos, 10 mol%), and a base (e.g., K3PO4, 2.0 mmol) in a solvent mixture (e.g., dioxane/water).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
| Parameter | Typical Value |
| Yield | 80-99% |
| Reaction Time | 10-30 minutes |
Visualization of Synthetic Pathways
Caption: Key synthetic pathways to substituted Pyrido[3,4-b]pyrazin-5-amines.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in condensation | Incomplete reaction; side product formation. | Optimize reaction time and temperature. Use a mild acid or base catalyst. |
| Low yield in cross-coupling | Catalyst deactivation; poor substrate solubility. | Screen different palladium catalysts and ligands. Use a co-solvent to improve solubility. Ensure rigorous exclusion of air and moisture. |
| Debromination in Suzuki | Reductive dehalogenation of the starting material. | Use a milder base (e.g., K3PO4). Employ a more active catalyst system to promote the desired coupling. |
| Mixture of regioisomers | Non-selective condensation of unsymmetrical precursors. | Modify the electronic properties of the starting materials to favor one regioisomer. Use chromatographic techniques for separation. |
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile platform for the synthesis of a wide array of substituted pyrido[3,4-b]pyrazin-5-amines. The classical condensation reaction remains a reliable method for the construction of the core scaffold, while modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offer unparalleled efficiency and scope for introducing chemical diversity. The integration of microwave-assisted techniques further enhances the speed and efficiency of these syntheses, making this privileged scaffold readily accessible for further investigation in drug discovery and development programs.
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MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link].
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National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link].
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Chemistry Steps. Intramolecular Aldol Reactions. Available at: [Link].
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Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link].
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ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link].
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Chemistry LibreTexts. 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Available at: [Link].
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrido[3,4-B]pyrazin-5-amine Synthesis
Welcome to the technical support center for the synthesis of Pyrido[3,4-B]pyrazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing practical, field-proven insights to overcome common challenges. Our goal is to empower you with the knowledge to not only troubleshoot issues as they arise but to proactively optimize your reaction conditions for robust and reproducible results.
Introduction to the Synthesis of this compound
The synthesis of this compound, a scaffold of significant interest in medicinal chemistry, typically involves a multi-step sequence. A common and effective strategy is the condensation of a 2,3-diaminopyridine derivative with a suitable dicarbonyl compound or its equivalent, followed by cyclization and subsequent functionalization. The core of this process often relies on well-established named reactions, each with its own set of challenges and optimization parameters. This guide will focus on troubleshooting the key steps in a generalized synthetic route.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the synthesis of this compound, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low Yield of the Final this compound Product
Question: I am consistently obtaining a low yield of my target this compound. What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration in multi-step organic synthesis. The issue can often be traced back to one or more of the following factors:
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Suboptimal Reaction Conditions: The temperature, solvent, and catalyst system may not be ideal for the specific substrates being used. The Hantzsch pyridine synthesis, a related reaction, often suffers from low yields due to harsh reaction conditions and long reaction times with traditional methods.[1]
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Solution: A thorough optimization of reaction parameters is crucial. Consider a Design of Experiments (DoE) approach to systematically evaluate the impact of variables such as temperature, concentration, and catalyst loading.[2] For cyclization reactions, exploring different solvents and catalysts can significantly impact yield. For instance, in related pyridine syntheses, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation has been shown to dramatically improve yields.[1]
-
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Incomplete Reactions: The reaction may not be going to completion, leaving a significant amount of starting material unreacted.
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Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. However, be mindful that excessive heat can lead to degradation.[3]
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can consume starting materials and complicate purification, leading to a lower isolated yield.
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Solution: The order of reagent addition can be critical in minimizing side reactions.[1] In the context of a Pictet-Spengler type reaction, which can be involved in forming related heterocyclic systems, the formation of an iminium ion is a key step, and controlling its reactivity is essential to prevent side reactions.[4] Purifying intermediates at each step can also prevent the accumulation of impurities that might interfere with subsequent reactions.
-
-
Purity of Starting Materials: Impurities in the starting materials, such as the 2,3-diaminopyridine precursor, can have a significant impact on the reaction outcome.
Issue 2: Difficulty in the Cyclization Step to Form the Pyridopyrazine Ring
Question: I am struggling with the cyclization step to form the pyridopyrazine ring. The reaction is either not proceeding or giving a complex mixture of products. What should I investigate?
Answer: The cyclization to form the fused heterocyclic ring is a critical step. Difficulties here often point to issues with activation or competing reaction pathways.
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Insufficient Electrophilicity/Nucleophilicity: The cyclization may be failing due to a lack of reactivity in one of the reacting partners.
-
Solution: In many cyclization reactions, acid catalysis is employed to activate a carbonyl group or form a more electrophilic species like an iminium ion.[4][8] Experiment with different Brønsted or Lewis acids and optimize the catalyst loading. The choice of solvent can also play a crucial role in stabilizing reactive intermediates.
-
-
Unfavorable Ring Closure: Steric hindrance or electronic effects can disfavor the desired intramolecular cyclization.
-
Solution: Modifying the substituents on the precursor molecules can sometimes alleviate steric hindrance. In some cases, a change in the synthetic strategy might be necessary. For instance, a one-pot coupling/cyclization reaction has been developed for the synthesis of pyridopyrazine-1,6-diones, which could be adapted.[9]
-
-
Competing Intermolecular Reactions: If the concentration of the reaction is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Solution: Running the reaction under high-dilution conditions can favor intramolecular cyclization.[10] This can be achieved by slowly adding one of the reactants to the reaction mixture over an extended period.
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Issue 3: Poor Regioselectivity in the Synthesis
Question: My synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?
Answer: Poor regioselectivity is a common challenge when working with unsymmetrical starting materials.
-
Lack of Directing Groups: The absence of effective directing groups can lead to a lack of control over the position of bond formation.
-
Solution: The strategic placement of directing groups on the pyridine or pyrazine precursors can significantly influence the regiochemical outcome.[11] For instance, in the synthesis of related pyrazolo[3,4-b]pyridines, the choice of starting materials and reaction conditions dictates the final regiochemistry.[12]
-
-
Subtle Electronic and Steric Effects: The regioselectivity can be governed by a delicate balance of electronic and steric factors that are not immediately obvious.
-
Solution: A systematic study of the reaction with a range of substituted starting materials can help to elucidate the factors controlling regioselectivity. Computational modeling can also provide valuable insights into the transition states of the competing reaction pathways.
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Issue 4: Challenges with Product Purification
Question: I am having difficulty purifying the final this compound product. It seems to be contaminated with persistent impurities.
Answer: Purification can be a significant bottleneck, especially if the desired product has similar properties to the impurities.
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Formation of Closely Related Byproducts: Side reactions can generate byproducts that are structurally very similar to the target compound, making them difficult to separate by standard chromatographic techniques.
-
Solution: Re-evaluate the reaction conditions to minimize the formation of these byproducts. If separation by column chromatography is challenging, consider alternative purification techniques such as recrystallization, preparative HPLC, or supercritical fluid chromatography (SFC).
-
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Product Instability: The target compound may be degrading during the workup or purification process.
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Solution: Ensure that the workup and purification conditions are as mild as possible. Avoid prolonged exposure to strong acids or bases, and minimize the time the compound spends on the silica gel column if it is found to be sensitive.
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Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare the 2,3-diaminopyridine precursor?
A1: The synthesis of 2,3-diaminopyridine can be achieved through several routes. A common method involves the nitration of 2-aminopyridine to introduce a nitro group at the 3-position, followed by reduction of the nitro group.[5] Another approach is the amination of 2-chloro-3-aminopyridine.[6][7] The choice of route will depend on the availability of starting materials and the scale of the synthesis. It is crucial to ensure the purity of the 2,3-diaminopyridine, as impurities can negatively impact the subsequent condensation and cyclization steps.
Q2: How do I choose the optimal solvent for the cyclization reaction?
A2: The choice of solvent is critical and can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid can participate in the reaction by protonating carbonyl groups and facilitating imine formation. Aprotic solvents such as toluene, dioxane, or dimethylformamide (DMF) are also commonly used. The optimal solvent will depend on the specific substrates and reaction conditions. It is often beneficial to screen a range of solvents to identify the best performer for your system.
Q3: What role does temperature play in the synthesis, and how can I optimize it?
A3: Temperature is a key parameter that affects both the rate of the desired reaction and the formation of byproducts. Higher temperatures generally increase the reaction rate but can also lead to decomposition of starting materials or products.[3] An optimal temperature is one that provides a reasonable reaction rate while minimizing side reactions. A systematic approach to temperature optimization, such as running the reaction at several different temperatures and analyzing the product distribution, is recommended.
Q4: Are there any specific catalysts that are particularly effective for the formation of the pyridopyrazine ring?
A4: The choice of catalyst is highly dependent on the specific reaction being employed. For reactions involving the formation of an iminium ion intermediate, such as a Pictet-Spengler type reaction, acid catalysts like trifluoroacetic acid (TFA) or hydrochloric acid are often used.[4][8] In some cases, Lewis acids may also be effective. For coupling reactions that may be used to introduce substituents, palladium catalysts are frequently employed in reactions like the Buchwald-Hartwig amination.[2][13][14]
Q5: What are the best practices for monitoring the progress of the reaction?
A5: Regular monitoring of the reaction is essential for determining the optimal reaction time and preventing the formation of degradation products. Thin Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying the masses of the starting materials, intermediates, and products in the reaction mixture.
Experimental Protocols and Data
Table 1: Troubleshooting Guide for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor by TLC/LC-MS. |
| Side product formation | Optimize reaction conditions (temperature, solvent, catalyst). Consider a different synthetic route. | |
| Poor quality starting materials | Purify starting materials before use. | |
| No Reaction | Incorrect reaction conditions | Verify temperature, solvent, and catalyst. Screen a range of conditions. |
| Inactive catalyst | Use a fresh batch of catalyst. Consider a different catalyst. | |
| Unreactive starting materials | Confirm the structure and purity of starting materials. | |
| Multiple Products | Lack of regioselectivity | Use starting materials with appropriate directing groups. Modify the synthetic strategy. |
| Decomposition of product | Use milder reaction conditions. Minimize reaction time. | |
| Purification Issues | Co-eluting impurities | Optimize chromatographic conditions. Consider alternative purification methods (recrystallization, prep-HPLC). |
| Product instability on silica gel | Use a different stationary phase (e.g., alumina) or minimize contact time. |
Experimental Workflow: A Generalized Approach
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
- Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc.
- Synthesis of Pyridopyrazine-1,6-diones from 6-Hydroxypicolinic Acids via a One-Pot Coupling/Cyclization Reaction.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- The Pictet-Spengler Reaction Upd
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Pictet–Spengler reaction. Wikipedia.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. Unknown Source.
- Cyclisation/ring expansion cascade reactions of pyridine‐containing...
- Process for the preparation of pyridoxine or its acid addition salt.
- (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[1][15]xazine-1,8-diones. MDPI.
- Optimization of Buchwald-Hartwig amin
- Troubleshooting low yields in the Maillard reaction for pyrazine form
- Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
- Rabbit liver pyridoxamine (pyridoxine) 5'-phosphate oxidase.
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PMC - NIH.
- Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC - NIH.
- (PDF) Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Enzymes of vitamin B6 degradation. Purification and properties of pyridoxine 5'-dehydrogenase (oxidase).
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. PMC - PubMed Central.
- Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation p
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Unknown Source.
- 2,3-Diaminopyridine synthesis. ChemicalBook.
- N-(5'-phospho-4'-pyridoxyl)amines as substrates for pyridoxine (pyridoxamine)
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Unknown Source.
- Pyridines – synthesis, reactions and applic
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- 6. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 7. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
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"common byproducts in Pyrido[3,4-B]pyrazin-5-amine reactions and their removal"
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges related to Pyrido[3,4-B]pyrazin-5-amine and its derivatives. As a critical scaffold in medicinal chemistry and materials science, achieving high purity of this molecule is paramount for reliable downstream applications.[1] This guide is structured as a series of frequently asked questions and troubleshooting protocols drawn from common issues encountered in the field. We will delve into the causality behind the formation of common byproducts and provide validated, step-by-step methods for their removal, ensuring your synthesis yields material of the highest quality.
Part 1: Frequently Asked Questions - Identifying & Understanding Common Byproducts
This section addresses the most common impurities researchers face. Understanding the origin of a byproduct is the first step toward rationally designing a purification strategy or modifying the reaction to prevent its formation.
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of my starting materials, particularly the diaminopyridine precursor. Why is the conversion incomplete and how can I purify my product?
A1: Causality & Prevention
Incomplete conversion is a frequent issue in condensation reactions. The primary causes are often related to stoichiometry, reaction kinetics, or equilibrium. The condensation between a 1,2-diamine (like 2,3-diaminopyridine) and a 1,2-dicarbonyl compound to form the pyrazine ring is a reversible process under certain conditions.
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Insufficient Reactivity: The electrophilicity of your dicarbonyl compound might be low, leading to a slow reaction rate. Consider catalysis, such as mild acid catalysis, to activate the carbonyl groups.
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Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the more volatile or easily removed starting material can drive the reaction to completion, following Le Chatelier's principle.[2]
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Water Removal: Condensation reactions of this type release water. If not effectively removed, water can hydrolyze the intermediate imine or even the final product, pushing the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Troubleshooting & Removal
Unreacted 2,3-diaminopyridine is basic, while your target this compound is also basic, but their pKa values differ. This difference is the key to separation via acid-base extraction. The additional aromatic pyrazine ring delocalizes the lone pairs on the nitrogens, making the product less basic than the starting diamine.
Refer to Troubleshooting Guide 2.1 for a detailed protocol on purification via acid-base extraction.
Q2: I've isolated a significant byproduct with a mass spectrum showing roughly double the molecular weight of my target product. Is this a dimer, and how is it formed?
A2: Causality & Prevention
Yes, a mass doubling is a strong indicator of dimerization. This is a known side reaction for amino-substituted nitrogen heterocycles, often facilitated by oxidative conditions or the presence of certain metal catalysts.[3]
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Oxidative Coupling: Trace oxygen or the use of oxidative reagents can lead to the formation of radical intermediates. Two molecules of your aminopyridopyrazine can then couple, typically forming a C-C, C-N, or N-N bond.[3] This is particularly prevalent in reactions employing copper or palladium catalysts under aerobic conditions.[3][4] To prevent this, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that all solvents are thoroughly degassed.
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Condensation Side-Reaction: It's also possible for the amine group of one product molecule to react with a reactive site on another, especially at high temperatures.
Troubleshooting & Removal
Dimeric byproducts are typically much less polar and have significantly different solubility profiles than the monomeric product. Their larger size and rigidity often make them amenable to separation by physical methods.
Refer to Troubleshooting Guide 2.2 for protocols on separation via flash chromatography and recrystallization.
Q3: My NMR and Mass Spec data suggest the presence of an N-oxide derivative (M+16). How can I prevent its formation and remove it?
A3: Causality & Prevention
The formation of N-oxides occurs when the nitrogen atoms in the pyridopyrazine ring system are oxidized. The lone pairs on the pyridine and pyrazine nitrogens are susceptible to oxidation.
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Oxidizing Agents: The use of certain reagents, even common ones like H₂O₂ or meta-chloroperoxybenzoic acid (m-CPBA) in other steps, or even air at elevated temperatures, can lead to N-oxide formation.[5] Vanadium-based catalysts are also known to promote such oxidations.[5]
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Reaction Conditions: Prolonged reaction times at high temperatures in the presence of air can be a primary cause.
Troubleshooting & Removal
N-oxides are significantly more polar than their non-oxidized counterparts due to the charge-separated N⁺-O⁻ bond. This polarity difference is the key to their separation.
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Chromatography: The increased polarity makes N-oxides move much slower on normal-phase silica gel, allowing for excellent separation from the desired product.
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Selective Reduction: If chromatography is not ideal, N-oxides can be selectively reduced back to the parent heterocycle using mild reducing agents like PCl₃ or PPh₃. This should be done cautiously to avoid reducing other functional groups.
Refer to Troubleshooting Guide 2.3 for a detailed chromatographic separation protocol.
Part 2: Troubleshooting Guides & Experimental Protocols
These guides provide step-by-step instructions for the purification of this compound.
Guide 2.1: Protocol for Removing Unreacted Starting Materials via Acid-Base Extraction
This protocol leverages the pKa difference between the more basic diaminopyridine starting material and the less basic aminopyridopyrazine product.
Step-by-Step Methodology:
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
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Initial Wash: Wash the organic layer with deionized water to remove any highly water-soluble impurities.
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Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 0.1 M HCl). The more basic diaminopyridine will be protonated and move into the aqueous layer, while the less basic product should largely remain in the organic layer.
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Expert Insight: Perform this step judiciously. Use just enough acid to remove the starting material. Excessive acid may protonate and extract your product as well. Monitor the separation with TLC.
-
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Neutralization & Back-Extraction (Optional but Recommended): To recover any product that was inadvertently extracted, take the acidic aqueous layer, cool it in an ice bath, and carefully basify with 1 M NaOH until pH ~8-9. Back-extract this aqueous layer with fresh DCM or EtOAc.
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Combine & Dry: Combine all organic layers that contain your desired product. Dry the combined solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purity Check: Assess the purity of the resulting material by TLC, LC-MS, and ¹H NMR.
Guide 2.2: Protocol for Separating Dimeric Byproducts
This guide details two common methods for removing larger, often less polar, dimeric impurities.
Method A: Flash Column Chromatography
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Adsorbent: Prepare a silica gel slurry in your starting eluent.
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Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique typically results in better separation.
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Elution: Begin with a non-polar solvent system (e.g., 100% Hexanes or a high Hexane/EtOAc ratio). The less polar dimer should elute first.
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Gradient: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc, then potentially adding a small amount of Methanol). Your more polar monomeric product will elute after the dimer.
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Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Method B: Recrystallization
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Solvent Selection: The key is to find a solvent system where the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the dimeric impurity has different solubility (ideally, either very soluble or insoluble at all temperatures). Common solvents to screen include Ethanol, Isopropanol, Acetonitrile, or Toluene/Hexane mixtures.
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Dissolution: Dissolve the crude material in a minimal amount of the chosen hot solvent.
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Hot Filtration (if needed): If insoluble impurities (like the dimer) are present, perform a hot filtration to remove them.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Guide 2.3: Protocol for Removing Oxidized N-Oxide Byproducts
This protocol uses flash column chromatography, exploiting the significant polarity difference between the product and its N-oxide.
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Column Preparation: Prepare a silica gel column as described in Guide 2.2.
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Loading: Use the dry loading method for optimal resolution.
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Elution: Start with a moderately polar eluent system (e.g., 98:2 DCM/Methanol or 100% EtOAc). The desired, less polar this compound will elute from the column.
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Elution of N-Oxide: The highly polar N-oxide will remain strongly adsorbed to the silica gel. After your product has been collected, the N-oxide can be flushed from the column by switching to a much more polar solvent system (e.g., 90:10 DCM/Methanol).
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Analysis: Combine the pure product fractions and confirm purity via analytical methods.
Part 3: Visualized Mechanistic & Workflow Diagrams
Understanding the reaction pathways can help in troubleshooting and optimizing your synthesis.
Caption: Potential reaction pathways in the synthesis of this compound.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of pyridopyrazines through tandem Pd-catalyzed C–N/C–C coupling reactions of Ugi adducts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Purification of Pyrido[3,4-B]pyrazin-5-amine
Welcome to the technical support resource for Pyrido[3,4-B]pyrazin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. Pyrido[3,4-b]pyrazine and its derivatives are valuable intermediates in the development of pharmaceuticals and advanced materials.[1] This document provides in-depth, experience-driven answers and protocols to help you improve both the final yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields often stem from a few critical areas: incomplete reaction, formation of side products, or mechanical loss during workup. The primary culprits are typically suboptimal reaction conditions. Key parameters to investigate include reaction temperature, solvent polarity, and the stoichiometry of your reagents.[2][3] For instance, in condensation reactions leading to heterocyclic systems, precise temperature control is crucial to drive the reaction to completion without promoting decomposition or side-reactions.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?
The presence of multiple spots indicates a complex reaction mixture. Besides unreacted starting materials, common side products in the synthesis of fused nitrogen heterocycles can include regioisomers, partially cyclized intermediates, or products of over-oxidation/aromatization.[4] If the synthesis involves a diaminopyridine precursor, incomplete reaction can lead to mono-acylated or mono-condensed intermediates. The formation of isomeric products is also a known challenge in related pyrazolopyridine syntheses, which can be influenced by the reaction conditions.[4]
Q3: My final product has a persistent colored impurity. How can I remove it?
Colored impurities are often highly conjugated organic molecules formed through side reactions or degradation. A first-line approach is recrystallization with the addition of activated charcoal. The charcoal adsorbs large, flat, colored molecules, which can then be removed via hot gravity filtration.[5] If this fails, column chromatography with a carefully selected solvent system is the next logical step.
Q4: I'm struggling with purifying the crude product by column chromatography. The compound is streaking badly on the silica gel. Why is this happening and what can I do?
This is a classic problem when purifying basic compounds, particularly heterocyclic amines, on standard silica gel.[6] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your basic amine product interacts strongly with these acidic sites, leading to irreversible adsorption, poor elution, and significant peak tailing (streaking).[6]
To resolve this, you must neutralize the stationary phase. The most common method is to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.5-1% v/v).[6] This additive will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica column can circumvent the issue entirely.[6]
Section 2: Troubleshooting Guides
This section provides a more granular approach to diagnosing and solving specific experimental problems.
Guide 1: Diagnosing and Improving Reaction Yield
Optimizing a chemical reaction is a systematic process. The following table outlines key parameters and the scientific reasoning for their adjustment.
Table 1: Troubleshooting Low Reaction Yield
| Parameter | Common Problem | Suggested Solution & Rationale |
|---|---|---|
| Temperature | Reaction is too slow or incomplete; or, decomposition/side products are forming. | Too low: Gradually increase the temperature in 5-10°C increments. Many condensation/cyclization reactions require thermal energy to overcome activation barriers.[2] Too high: Decrease the temperature. Excessive heat can lead to thermal degradation of starting materials or products, or promote undesired side reactions. |
| Solvent | Poor solubility of reactants; or, solvent is interfering with the reaction mechanism. | Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Ethanol). The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture. The solvent's polarity can also stabilize transition states, influencing reaction rates.[7] |
| Stoichiometry | Incomplete consumption of a key starting material. | Ensure precise measurement of all reagents. For reactions prone to equilibrium, using a slight excess (1.1-1.2 equivalents) of one of the more stable or readily available reactants can drive the reaction to completion. |
| Atmosphere | Oxidation of sensitive intermediates or starting materials. | If your starting materials (especially diaminopyridines) are susceptible to oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Some related syntheses note that spontaneous oxidation can occur, sometimes beneficially, with atmospheric oxygen.[4] |
Below is a logical workflow for addressing low yield issues.
Caption: Troubleshooting Logic for Low Product Yield.
Guide 2: Purification Strategies for this compound
Choosing the correct purification strategy is paramount for achieving high purity. The two primary methods for solid compounds are recrystallization and column chromatography.
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.[8] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
Table 2: Solvent Selection Guide for Recrystallization of Aromatic Amines
| Solvent Class | Examples | Characteristics & Use Case |
|---|---|---|
| Alcohols | Ethanol, Isopropanol, Methanol | Good for moderately polar compounds. Ethanol is often a first choice due to its favorable boiling point and safety profile. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be effective but watch for peroxide formation. Dioxane is a good solvent for many heterocycles. |
| Aromatic | Toluene, Xylene | Good for less polar compounds. High boiling points can be advantageous but also make removal difficult. |
| Esters | Ethyl Acetate | A moderately polar solvent that is a good all-around choice for many organic solids. |
| Ketones | Acetone | A polar aprotic solvent; its low boiling point can sometimes make it difficult to maintain a hot saturated solution. |
| Mixed Solvents | Ethanol/Water, Toluene/Hexane | Used when no single solvent is ideal. Dissolve the compound in a minimum of the "good" solvent (hot), then add the "poor" solvent (hot) dropwise until turbidity persists.[5] |
When recrystallization is ineffective or for separating complex mixtures, flash chromatography is the method of choice. As discussed in the FAQs, the key to success with basic amines is mitigating the acidity of the silica gel.
Table 3: Comparison of Chromatographic Conditions for Basic Amines
| Condition | Mobile Phase Example | Advantages | Disadvantages |
|---|---|---|---|
| Standard Silica | Dichloromethane / Methanol | Widely available and understood. | Causes severe peak tailing and potential product loss for basic amines.[6] |
| Amine-Modified Silica | Dichloromethane / Methanol + 1% Triethylamine | Significantly reduces peak tailing; improves resolution and recovery.[6] | Triethylamine must be removed from fractions post-purification. |
| Basic Alumina | Ethyl Acetate / Hexane | Naturally basic stationary phase, avoids the need for mobile phase additives. | Can have different selectivity compared to silica; may be less effective for very polar compounds. |
| Reversed-Phase (C18) | Acetonitrile / Water + 0.1% Triethylamine or Ammonium Hydroxide | Excellent for polar amines. Using a high pH mobile phase deprotonates the amine, increasing its retention.[6] | Requires removal of water from fractions; may be less suitable for very nonpolar compounds. |
The following diagram illustrates the decision-making process for purification.
Caption: Decision workflow for product purification.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol is based on a common strategy for forming pyrazine rings: the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. Here, we use 3,4,5-triaminopyridine and glyoxal.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4,5-triaminopyridine dihydrochloride (1.98 g, 10 mmol).
-
Dissolution: Add ethanol (40 mL) and stir to form a suspension.
-
Reagent Addition: Add a 40% aqueous solution of glyoxal (1.45 g, 10 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the triaminopyridine starting material indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes. The product may precipitate. If so, collect the solid by vacuum filtration. If not, neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find an appropriate solvent (refer to Table 2). Ethanol or an ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.[9]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Protocol 3: Purification by Amine-Adapted Flash Column Chromatography
-
Solvent System Preparation: Prepare an appropriate mobile phase. A common starting point is a gradient of 0% to 10% methanol in dichloromethane. Crucially, add 1% triethylamine (v/v) to both solvents to prevent peak tailing.[6]
-
Column Packing: Pack a silica gel column with the initial, low-polarity mobile phase (e.g., 100% Dichloromethane + 1% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. If it is not fully soluble, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column, gradually increasing the polarity of the mobile phase (the gradient).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.
Section 4: Analytical Methods for Quality Control
Confirming the purity and identity of your final product is a critical final step.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A purity of ≥95% is often a target for research compounds.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule and ensuring no major impurities are present.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]
References
-
ChemInform Abstract: An Efficient Synthesis of Pyrazolo[3,4-b]pyridine-4-spiroindolinones by a Three-Component Reaction of 5-Aminopyrazoles, Isatin, and Cyclic β-Diketones. (2017). ResearchGate. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2023). MDPI. [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]
-
Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. (2007). PubMed Central. [Link]
-
This compound (C7H6N4). PubChem. [Link]
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Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007. PubChem. [Link]
-
Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2022). ScienceDirect. [Link]
-
Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. (2022). RSC Publishing. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
2.1: Recrystallization. (2021). Chemistry LibreTexts. [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (2016). ACS Publications. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2018). PubMed Central. [Link]
-
Chromatographic determination of amines in food samples. (2018). University of Helsinki. [Link]
-
Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009). PubMed. [Link]
-
How To Recrystallize A Solid. (2020). YouTube. [Link]
-
Optimization of the reaction conditions. (2016). ResearchGate. [Link]
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Purification: How To. University of Rochester Department of Chemistry. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
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Technical Support Center: Addressing Off-Target Effects of Pyrido[3,4-B]pyrazin-5-amine in Cellular Assays
Welcome to the technical support center for researchers utilizing Pyrido[3,4-B]pyrazin-5-amine and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of in-cell assays and confidently interpret your results. As a privileged scaffold in medicinal chemistry, particularly for kinase inhibitor design, understanding and mitigating off-target effects is paramount for advancing your research.[1]
Section 1: Understanding the Compound and its Potential for Off-Target Effects
It's crucial to recognize that many compounds that show promise in biochemical assays may not translate to the desired specific activity within a cellular context.[5] This discrepancy can arise from various factors including cell permeability, efflux pump activity, and the high intracellular concentration of ATP.[6]
Section 2: Troubleshooting Unexpected Cellular Phenotypes
This section addresses common issues encountered when working with this compound and provides a systematic approach to diagnosing and resolving them.
Issue 1: Greater-than-Expected Cytotoxicity in Cell Viability Assays
Question: My this compound analog shows potent inhibition of my target kinase in a biochemical assay, but in cellular viability assays (e.g., MTT, MTS), I'm observing significant cell death at concentrations where I expect only target-specific effects. How can I determine if this is an off-target effect?
Answer: This is a classic challenge in drug discovery. The observed cytotoxicity could be due to on-target toxicity (the intended target is essential for cell survival), or it could be a result of the compound hitting one or more unintended targets.[4] Here’s a workflow to dissect this:
Step 1: Confirm On-Target Engagement in Cells
Before attributing cytotoxicity to off-target effects, it's essential to confirm that your compound is engaging its intended target within the cell at the concentrations being tested.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.[7][8][9][10]
-
Principle of CETSA: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change can be quantified by Western blot or mass spectrometry.[7][8]
-
Principle of NanoBRET™: This assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein. A test compound will displace the tracer, leading to a decrease in the BRET signal.[9][10][11]
-
Step 2: Assess Apoptosis Induction
If the cytotoxicity is rapid and potent, it may be due to the induction of apoptosis through off-target kinase inhibition.
-
Recommended Assay: Caspase-3/7 Activity Assay.
Step 3: Kinome-Wide Selectivity Profiling
To identify potential off-target kinases, a broad selectivity panel is invaluable.
-
Recommendation: Submit your compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases and can provide data as percent inhibition at a fixed concentration or as IC50 values.[16][17] This will generate a "selectivity profile" for your compound.
Data Interpretation:
| Observation | Potential Cause | Next Steps |
| Strong on-target engagement at cytotoxic concentrations. | On-target toxicity. | Validate the essentiality of your target using genetic methods (e.g., CRISPR/Cas9 knockout). |
| Weak or no on-target engagement at cytotoxic concentrations. | Off-target toxicity. | Correlate cytotoxic potency with the inhibition of off-target kinases identified in the selectivity screen. |
| Significant caspase-3/7 activation. | Induction of apoptosis. | Investigate signaling pathways upstream of caspase activation that may be affected by off-target kinases. |
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Question: My compound is a potent inhibitor of my target kinase in a biochemical assay (nanomolar IC50), but I need micromolar concentrations to see any effect in my cell-based assays. Why is there such a large shift in potency?
Answer: This is a common and often frustrating observation. The cellular environment is far more complex than a purified biochemical system. Several factors can contribute to this discrepancy:[6]
-
Cellular Permeability: The compound may have poor membrane permeability, limiting its ability to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for multidrug resistance (MDR) transporters that actively pump it out of the cell.
-
High Intracellular ATP: The concentration of ATP inside a cell is in the millimolar range, whereas biochemical kinase assays are often performed at much lower, often micromolar, ATP concentrations.[6][18] This high intracellular ATP concentration can outcompete ATP-competitive inhibitors.
-
Protein Binding: The compound may bind to other cellular proteins, reducing its free concentration available to engage the target kinase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for kinase inhibitors with a pyridopyrazine scaffold?
While the specific off-targets will depend on the exact chemical structure, the pyridopyrazine scaffold has been associated with activity against a range of kinases.[19] It is crucial to perform comprehensive selectivity profiling to understand the specific off-target profile of your particular compound.[20]
Q2: How can I proactively design more selective this compound derivatives?
Structure-activity relationship (SAR) studies are key.[21] By systematically modifying the chemical structure and assessing the impact on both on-target and off-target activity, you can identify modifications that enhance selectivity. Computational modeling and structure-based design can also guide the synthesis of more selective analogs.
Q3: Are there cell-based assays that can give me a broader view of my compound's effects on cellular signaling?
Yes, phospho-proteomics approaches can provide a global snapshot of the changes in protein phosphorylation across the proteome in response to your compound. This can help identify unexpected pathway modulation and potential off-target effects.
Q4: My compound is not cytotoxic, but I am seeing unexpected phenotypic changes in my cells. What should I do?
This is a strong indication of off-target activity that is modulating a non-lethal signaling pathway. The troubleshooting steps outlined in Issue 1 are still relevant here. Start by confirming on-target engagement and then consider broader profiling methods like kinome screening or phospho-proteomics to identify the affected pathways.
Section 4: Experimental Protocols
Protocol 1: Basic MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22][23]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22]
-
Prepare serial dilutions of your this compound compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24]
-
Read the absorbance at 570 nm using a microplate reader.[22][24]
Protocol 2: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, key indicators of apoptosis.[15]
Materials:
-
Cells of interest in a 96-well plate
-
This compound compound
-
Caspase-Glo® 3/7 Reagent (Promega)[15]
-
Luminometer
Procedure:
-
Seed cells and treat with your compound as described in the MTT assay protocol.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
Caption: General workflow for cellular assays.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. [Link]
-
Gao, Y., Agarwal, P., & Pevzner, P. A. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]
-
Zarrinpar, A., Bhattacharyya, R. P., & Lim, W. A. (2003). The structure and function of kinase domains. Science's STKE, 2003(177), re1-re1. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Geman, D., Sargsyan, K., & Lim, S. A. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 99-110. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Geman, D., Sargsyan, K., & Lim, S. A. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 99-110. [Link]
-
Selvita. (n.d.). Target Engagement. Retrieved from [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 9(12), 2686-2693. [Link]
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Elslager, E. F., Hess, C., Johnson, J., & Werbel, L. M. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of medicinal chemistry, 26(8), 1133-1138. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
An, Q., Liu, Y., He, R., Wang, B., & Zhang, W. (2011). Novel pyridopyrazine and pyrimidothiazine derivatives as FtsZ inhibitors. Molecules, 16(10), 8415-8427. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Schischlik, F., Lisurek, M., & Knapp, S. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Knippschild, U., Krüger, M., & Richter, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8683. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Scheiber, J., Jenkins, J. L., & Hopkins, A. L. (2009). Novel computational approach to predict off-target interactions for small molecules. Journal of chemical information and modeling, 49(7), 1733-1740. [Link]
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Lin, A., Giuliano, C. J., & Palladino, A. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(499), eaaw8412. [Link]
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Lotfollahi, M., Wolf, F. A., & Theis, F. J. (2021). Predicting cellular responses to complex perturbations in high-throughput screens. Molecular systems biology, 17(5), e10273. [Link]
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Kaur, H., & Kumar, V. (2022). Recent synthetic methodologies for pyridopyrazines: An update. Journal of Heterocyclic Chemistry, 59(1), 5-25. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Molecules, 26(15), 4606. [Link]
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An, W. F., & Tolliday, N. (2010). Small-molecule screens: a gateway to cancer therapeutic agents with case studies of food and drug administration-approved drugs. Journal of biomolecular screening, 15(7), 743-755. [Link]
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Borysenko, M., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
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Fraser, C. G. (1988). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?. BMJ: British Medical Journal, 297(6655), 1007-1010. [Link]
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Van der Pijl, R., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(14), 5433. [Link]
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Szlachcic, P. (2018). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 23(10), 2649. [Link]
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Wikipedia. (n.d.). Induced pluripotent stem cell. Retrieved from [Link]
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Technical Support Center: Overcoming Drug Resistance with Novel Pyrido[3,4-B]pyrazin-5-amine Analogs
Introduction: The emergence of drug resistance is a primary obstacle in cancer therapy, diminishing the long-term efficacy of many targeted agents, including kinase inhibitors.[1] The Pyrido[3,4-B]pyrazin-5-amine scaffold has been identified as a promising starting point for the design of novel protein kinase inhibitors to counteract this challenge.[2] These heterocyclic compounds are being investigated for their potential to inhibit key signaling pathways involved in tumor growth and survival, particularly in resistant cell populations.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for utilizing these novel analogs in their experiments. It consolidates field-proven insights, troubleshooting strategies, and detailed protocols to facilitate the effective evaluation of these compounds and accelerate the discovery of new therapeutic strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the experimental workflow, from initial compound handling to complex in vivo studies.
Compound Handling and Preparation
Question: My this compound analog has poor aqueous solubility. How can I prepare my stock solutions and working concentrations for in vitro assays?
Answer: Poor aqueous solubility is a common characteristic of small molecule kinase inhibitors due to their typically lipophilic nature.[4][5]
-
Initial Solubilization: Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or brief sonication. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: For cell-based assays, create intermediate dilutions from your DMSO stock in cell culture medium. It is crucial to never exceed a final DMSO concentration of 0.5% (and ideally <0.1%) in your experiment, as higher concentrations can induce cellular stress and toxicity, confounding your results.
-
Solubility Enhancement: If precipitation occurs upon dilution in aqueous media, consider using formulation strategies such as complexation with cyclodextrins or the addition of hydrophilic polymers.[5][6] However, be aware that these agents may have their own biological effects and should be tested in appropriate vehicle controls.
-
Verification: After preparing your final working solutions, visually inspect for any precipitation. It is also good practice to centrifuge the solution and test the supernatant to confirm the soluble concentration.
Question: I am observing inconsistent results in my cell viability assays. What could be the cause?
Answer: Inconsistent results can stem from several factors related to both the compound and the experimental setup.
-
Compound Stability: Ensure your analog is stable in DMSO and culture medium over the course of your experiment. Some compounds can degrade or precipitate over time. A pre-experiment stability check can be performed by incubating the compound in media for the duration of the assay and then analyzing for degradation by HPLC.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all plates. Over-confluent or stressed cells can respond differently to drug treatment.
-
Assay Choice: The choice of viability assay can influence results. For example, MTT assays rely on metabolic activity, which can be affected by the drug in ways unrelated to cell death. Consider orthogonal methods, such as ATP-based assays (e.g., CellTiter-Glo) or direct cell counting, to validate your findings.
-
Edge Effects: "Edge effects" in multi-well plates can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental conditions or fill them with sterile PBS or media.
In Vitro Efficacy and Target Engagement
Question: My novel analog shows high potency in a biochemical kinase assay but is significantly less active in cell-based assays. What could explain this discrepancy?
Answer: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound may engage with other targets that counteract its intended effect.[7]
To investigate this, you can perform cell uptake studies, co-treatment with efflux pump inhibitors, or analyze compound stability in the presence of liver microsomes.
Question: How can I confirm that my this compound analog is engaging its intended target in resistant cells?
Answer: Target engagement can be assessed using several methods:
-
Western Blotting: If your target is a kinase, you can measure the phosphorylation status of its direct downstream substrates. A potent and on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of these substrates.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of compound binding to a specific protein target in living cells.
Overcoming Resistance
Question: How do I develop a drug-resistant cell line model to test my novel analogs?
Answer: Drug-resistant cell lines are crucial for preclinical evaluation.[8][9] The most common method is to continuously expose a parental, drug-sensitive cell line to escalating concentrations of a first-generation inhibitor over several weeks or months.[8]
-
Stepwise Dose Escalation: Begin by treating the parental cell line with the IC50 concentration of the drug. As the cells adapt and resume proliferation, gradually increase the drug concentration.[8]
-
Confirmation of Resistance: Regularly assess the IC50 of the adapted cell line and compare it to the parental line. A significant increase in the IC50 (e.g., >3-10 fold) indicates the development of resistance.[8][10]
-
Characterization: Once a resistant line is established, it is essential to characterize the underlying resistance mechanism (e.g., target mutation, bypass pathway activation).[11] This can be done through sequencing of the target gene, RNA sequencing, or phospho-proteomic analysis.
Question: My analog is effective against a cell line with a known gatekeeper mutation, but I'm still observing the emergence of resistance. What are the likely mechanisms?
Answer: Even with potent inhibitors of known resistance mutations, cancer cells can develop further resistance through various mechanisms:[1][11]
-
Activation of Bypass Pathways: Cells can upregulate redundant signaling pathways to circumvent the inhibited target.[11] For example, amplification of the MET receptor tyrosine kinase can drive resistance to EGFR inhibitors by activating the PI3K/Akt pathway.[11]
-
Upregulation of the Target Protein: Increased expression of the target kinase can overcome the inhibitory effect of the drug.
-
Drug Efflux: Increased expression of efflux pumps can reduce the intracellular concentration of the inhibitor.
Section 2: Key Experimental Protocols
Protocol: Generation of a Drug-Resistant Cell Line
This protocol outlines a stepwise method for developing a drug-resistant cancer cell line.[8]
-
Determine the IC50 of the Parental Cell Line: Perform a dose-response experiment to accurately determine the half-maximal inhibitory concentration (IC50) of the first-generation inhibitor in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing the inhibitor at its IC50 concentration.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
Media Changes: Replace the drug-containing media every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, subculture them and increase the inhibitor concentration by 1.5-2 fold.
-
Repeat and Expand: Repeat steps 3-5 until the cells are able to proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50).
-
Cryopreservation: At each stage of increased resistance, it is crucial to freeze down vials of cells. This allows you to return to a previous stage if the cells at a higher concentration die off.[8]
-
Confirmation of Resistance: Perform a cell viability assay to compare the IC50 of the newly generated resistant line to the parental line.
Protocol: Western Blot for Phospho-Kinase Levels
This protocol allows for the assessment of target engagement by measuring the phosphorylation status of a downstream substrate.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with your this compound analog at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Section 3: Data and Pathway Visualization
Data Presentation: Comparative Efficacy of Analogs
The following table presents hypothetical data comparing the inhibitory activity (IC50) of a parent compound with a novel this compound analog against both a drug-sensitive parental cell line and its derived resistant counterpart.
| Compound | Parental Cell Line IC50 (nM) | Resistant Cell Line IC50 (nM) | Fold Resistance |
| Parent Compound | 15 | 1500 | 100 |
| Analog PBPA-001 | 25 | 50 | 2 |
This data illustrates that while the parent compound is potent against the sensitive cell line, its efficacy is dramatically reduced in the resistant line. In contrast, the novel analog PBPA-001 retains significant activity against the resistant cells, demonstrating its potential to overcome this specific resistance mechanism.
Visualizations
Caption: High-level workflow for the development and testing of novel this compound analogs.
Caption: Decision tree for troubleshooting discrepancies between biochemical and cellular assay results.
References
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In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). IntechOpen. Retrieved January 19, 2026, from [Link]
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Combating Cancer Drug Resistance with In Vivo Models. (2022, April 20). Crown Bioscience Blog. Retrieved January 19, 2026, from [Link]
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Zhang, P., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved January 19, 2026, from [Link]
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Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. (2024, May 7). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Crown Bioscience Blog. Retrieved January 19, 2026, from [Link]
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Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Encountering unpredicted off-target effects of pharmacological inhibitors. (2008). Journal of Biochemistry, 144(1), 15-18. Retrieved January 19, 2026, from [Link]
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Novel Anticancer Drug Protocols. (n.d.). Stony Brook University. Retrieved January 19, 2026, from [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024, January 14). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
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Kinase Inhibitors: the Reality Behind the Success. (2018, October). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. (2024, January 23). MDPI. Retrieved January 19, 2026, from [Link]
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Team discovers how TKI cancer drugs cause inflammatory side effects. (2023, March 20). ecancer. Retrieved January 19, 2026, from [Link]
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Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Inherent formulation issues of kinase inhibitors. (2016, October 10). PubMed. Retrieved January 19, 2026, from [Link]
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Drug-adapted cancer cell lines as preclinical models of acquired resistance. (2018, January 11). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1985, October). PubMed. Retrieved January 19, 2026, from [Link]
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Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing. (2024, January 16). ACS Nano. Retrieved January 19, 2026, from [Link]
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Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. (2023, April 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020, February). Rannsóknargáttin IRIS. Retrieved January 19, 2026, from [Link]
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Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. (2020, February). ResearchGate. Retrieved January 19, 2026, from [Link]
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Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). PubMed. Retrieved January 19, 2026, from [Link]
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Mechanisms of Pyrazinamide Action and Resistance. (2015, January). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, March). MDPI. Retrieved January 19, 2026, from [Link]
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Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (2016). MedChemComm, 7, 224-229. Retrieved January 19, 2026, from [Link]
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Pyrido[3,4-b]pyrazine. (n.d.). Chem-Impex. Retrieved January 19, 2026, from [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010, May 15). PubMed. Retrieved January 19, 2026, from [Link]
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Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. (2022, November 15). PubMed. Retrieved January 19, 2026, from [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023, February 23). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. (2011, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022, October 22). MDPI. Retrieved January 19, 2026, from [Link]
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Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. (2015, May). PubMed. Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: An Efficient Synthesis of Pyrazolo[3,4-b]pyridine-4-spiroindolinones by a Three-Component Reaction of 5-Aminopyrazoles, Isatin, and Cyclic β-Diketones. (2013, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Strategies for Enhancing the Bioavailability of Pyrido[3,4-B]pyrazin-5-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[3,4-B]pyrazin-5-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to its bioavailability.
Section 1: Understanding the Bioavailability Challenge
Q1: Why is the bioavailability of this compound a concern?
A1: this compound is a nitrogen-rich heterocyclic compound.[1][2] Such compounds, while offering a valuable scaffold for medicinal chemistry, often exhibit poor aqueous solubility and/or membrane permeability, which are critical factors for oral bioavailability. The fused pyrido-pyrazine structure can lead to a planar and rigid molecule, potentially resulting in high crystal lattice energy and consequently low solubility. Furthermore, the multiple nitrogen atoms can act as hydrogen bond acceptors, influencing its interaction with biological membranes.[1]
Q2: What are the key physicochemical properties of this compound that I should consider?
A2: While extensive experimental data for this compound is not publicly available, we can infer some properties from its structure.[3] The molecular formula is C7H6N4, and it has a predicted XlogP of -0.2, suggesting it is relatively hydrophilic.[3] However, this doesn't guarantee good solubility in aqueous media across the physiological pH range. It is crucial to experimentally determine its solubility and permeability (e.g., using a Caco-2 cell assay) to understand the primary barriers to its bioavailability.
Section 2: Troubleshooting & Optimization Strategies
This section is designed to provide solutions to common issues encountered during the development of oral formulations for this compound.
Formulation-Based Approaches
Q3: My initial formulation of this compound shows very low dissolution. What can I do?
A3: Low dissolution is a common hurdle for poorly soluble compounds. Here are several strategies to troubleshoot this issue:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[5]
-
Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form within a polymer carrier can significantly enhance its kinetic solubility. However, be mindful of potential physical instability during storage.
-
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs but can also be adapted for compounds with poor aqueous solubility.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, enhancing drug solubilization.[5]
-
Q4: I've improved the dissolution, but the permeability of this compound seems to be the limiting factor. What are my options?
A4: If permeability is the primary challenge, consider the following approaches:
-
Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to allow for better drug absorption. However, their use must be carefully evaluated for potential toxicity.
-
Lipid-Based Formulations: Besides improving solubilization, some lipid-based systems can enhance permeability and even promote lymphatic transport, which bypasses first-pass metabolism in the liver.[8][9]
-
Nanoparticle Formulations: Nanoparticles can be engineered to interact with the intestinal mucosa, potentially increasing cellular uptake.[10]
Chemical Modification Strategies
Q5: Can I modify the chemical structure of this compound to improve its bioavailability?
A5: Yes, chemical modification is a powerful strategy, but it requires careful consideration to maintain the desired pharmacological activity.
-
Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body.[11][12] For this compound, a prodrug strategy could involve masking polar functional groups to increase lipophilicity and enhance membrane permeability.[11][13][14]
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.[15][16]
Section 3: Experimental Protocols
Here are step-by-step methodologies for key experiments to evaluate and enhance the bioavailability of this compound.
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of the Slurry: Disperse this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC).
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Process Parameters: Set the appropriate milling speed and time. Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.
-
Harvesting: Separate the nanosuspension from the grinding media.
-
Characterization: Analyze the final particle size, zeta potential, and dissolution rate of the nanosuspension.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Add the this compound formulation to the apical (AP) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (BL) side.
-
To assess efflux, add the compound to the BL side and sample from the AP side.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-MS.[17]
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability.
Section 4: Comparative Data
The following table summarizes the advantages and disadvantages of various bioavailability enhancement strategies.
| Strategy | Advantages | Disadvantages |
| Particle Size Reduction | Increases dissolution rate, relatively simple to implement. | May not be effective for permeability-limited compounds. |
| Solid Dispersions | Can significantly improve solubility and dissolution.[5] | Potential for physical instability (recrystallization) during storage. |
| Lipid-Based Formulations | Can enhance both solubility and permeability, may reduce food effects.[7] | Can be complex to formulate and may have stability issues. |
| Prodrug Approach | Can overcome fundamental issues with the parent drug's properties.[11][12] | Requires significant medicinal chemistry effort and may alter the drug's safety profile. |
Section 5: Visualizations
Diagram 1: Bioavailability Enhancement Workflow
Caption: A workflow for selecting and evaluating bioavailability enhancement strategies.
Diagram 2: Mechanisms of Lipid-Based Formulations
Sources
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Technical Support Center: Purification Challenges of Polar Pyrido[3,4-b]pyrazin-5-amine Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar Pyrido[3,4-b]pyrazin-5-amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating these valuable but often troublesome molecules. Drawing from established scientific principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
The inherent polarity and basicity of the pyridopyrazine core, combined with the amine functionality, frequently lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and difficulties in crystallization. This guide will walk you through the causality of these common problems and offer robust, validated solutions.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Chromatography Issues
Q1: My polar this compound compound shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What's happening and how can I fix it?
A1: This is a classic problem for highly polar compounds.[1][2] The C18 stationary phase is non-polar, and retention is based on hydrophobic interactions.[3][4] Your polar compound has a much higher affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and therefore doesn't interact sufficiently with the stationary phase to be retained.
Here are several strategies to overcome this:
-
Switch to a More Suitable Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows for better interaction with polar analytes and provides an alternative retention mechanism.
-
Phenyl Phases: These columns can offer different selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of your pyridopyrazine compound.
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes, providing different selectivity based on dipole-dipole interactions.[5]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[5][6] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent and a small amount of water. In HILIC, water acts as the strong eluting solvent.[6]
-
Use Ion-Pairing Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms an ion pair with your charged analyte, making it more hydrophobic and thus more likely to be retained on a reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[1]
Q2: I'm observing significant peak tailing and streaking when using normal-phase silica gel chromatography for my basic pyridopyrazine compound. Why is this happening?
A2: This is a common issue for basic, nitrogen-containing heterocycles on standard silica gel.[7] The problem stems from the acidic nature of the silica surface, which contains silanol groups (Si-OH). Your basic amine compound can interact strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape and streaking.[7][8]
Here are the most effective solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA) or ammonia (often as a solution in methanol) can neutralize the acidic silanol sites.[7][8] This minimizes the strong interactions and allows for more symmetrical peaks. A concentration of 0.1-1% is typically sufficient.[7]
-
Use an Alternative Stationary Phase:
-
Dry Loading: Instead of dissolving your crude sample in a strong solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel or Celite. This creates a more uniform band at the top of the column and can improve peak shape.[7]
Crystallization Challenges
Q3: My compound "oils out" instead of crystallizing from solution. What causes this and what can I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[7] The high polarity of your compound can also lead to strong solute-solvent interactions, making it difficult for the molecules to arrange into a crystal lattice.[9]
Here's how to troubleshoot this:
-
Slow Down the Crystallization Process:
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[7]
-
Reduce Supersaturation: If the solution is too concentrated, dilute it slightly with the hot solvent.
-
-
Induce Nucleation:
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can serve as nucleation sites.[7]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the solution to act as a template for crystal growth.[7]
-
-
Change the Solvent System:
-
Co-solvent System: Use a mixture of a "good" solvent (in which your compound is very soluble) and a "poor" solvent (in which it is less soluble).[7] Dissolve your compound in a minimum of the good solvent, then slowly add the poor solvent until the solution becomes slightly cloudy.
-
Solvent Polarity: For polar compounds, crystallization is often favored in less polar solvent systems where solute-solute interactions can better compete with solute-solvent interactions.[9]
-
Extraction and Work-up Problems
Q4: I'm having trouble with emulsion formation during the liquid-liquid extraction of my pyridopyrazine compound. How can I break the emulsion?
A4: Emulsions are common when dealing with polar compounds that can act as surfactants, or when impurities from the reaction mixture stabilize the interface between the aqueous and organic layers. Vigorous shaking is a frequent cause.[7]
Here are some methods to break an emulsion:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer.[7] This increases the polarity of the aqueous phase, forcing your organic compound into the organic layer and helping to break the emulsion.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.[7]
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a novel polar this compound?
A1: The best approach is to start with a thorough analysis using Thin Layer Chromatography (TLC).[7] Use a range of solvent systems with varying polarities to understand the behavior of your compound and its impurities. This will help you decide on the most appropriate chromatographic technique. For these types of compounds, it's wise to test both normal-phase (with a basic modifier) and reversed-phase conditions on your TLC plates.
Q2: Can I use Supercritical Fluid Chromatography (SFC) for these types of polar compounds?
A2: Yes, SFC can be a powerful tool for purifying polar compounds.[10][11] It uses supercritical CO2 as the main mobile phase, which is non-polar. However, by adding a polar co-solvent, such as methanol, the polarity of the mobile phase can be increased to elute polar compounds.[10] SFC often provides faster separations and uses less organic solvent than traditional HPLC, making it a "greener" alternative.[12]
Q3: My compound is very water-soluble. How can I effectively remove the water after reversed-phase purification?
A3: Removing water from highly polar, water-soluble compounds can be challenging. Standard rotary evaporation may not be sufficient. Lyophilization (freeze-drying) is often the most effective method. This involves freezing the aqueous solution and then sublimating the water under vacuum, leaving your compound as a dry powder.
Q4: Are there any derivatization strategies that can aid in purification?
A4: Yes, sometimes protecting a polar functional group can make the compound less polar and easier to purify using standard chromatography. For example, you could temporarily protect the amine group with a Boc (tert-butyloxycarbonyl) group.[8] This would make the molecule more hydrophobic. However, this adds two extra steps to your synthesis (protection and deprotection), so it should be considered when other methods have failed.[8]
Experimental Protocols & Visualizations
Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier
This protocol is designed for the purification of a moderately polar, basic this compound.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).
-
To counteract the acidity of the silica, prepare a stock solution of 10% ammonium hydroxide in methanol.
-
Test TLC plates with varying percentages of this stock solution in DCM (e.g., 1-10%).[13] Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Column Packing:
-
Dry pack or slurry pack a silica gel column with the chosen non-polar solvent (e.g., DCM).
-
-
Sample Loading:
-
Dissolve your crude material in a minimum amount of DCM.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the developed solvent system.
-
If the separation is difficult, a gradient elution can be effective. Start with a lower polarity mobile phase and gradually increase the percentage of the polar, basic modifier.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Diagram: Purification Strategy Decision Workflow
This diagram outlines the logical steps to select an appropriate purification method.
Caption: Decision workflow for selecting a purification strategy.
Data Summary: Chromatography System Selection
| Purification Challenge | Primary Technique | Stationary Phase | Mobile Phase Considerations |
| Highly Polar Compound, Poor RP Retention | Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Diol, Amide | High organic (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.[6] |
| Reversed-Phase Chromatography | Polar-Embedded or Phenyl | Standard RP solvents (Water/ACN or Water/MeOH). May require acidic modifier (TFA, Formic Acid). | |
| Basic Compound, Tailing on Silica | Normal-Phase Chromatography | Silica Gel | Add 0.1-1% Triethylamine (TEA) or Ammonia to a non-polar/polar solvent mix (e.g., Hexane/EtOAc or DCM/MeOH).[7] |
| Alumina (Neutral or Basic) | Standard normal-phase solvents. | ||
| Complex Mixture of Polar Analogs | Reversed-Phase HPLC | C18, Polar-Embedded | Gradient elution from high aqueous to high organic.[1] |
| Supercritical Fluid Chromatography (SFC) | Various (including chiral) | CO2 with a polar modifier (e.g., Methanol).[10] |
This guide provides a comprehensive starting point for tackling the purification of polar this compound compounds. Remember that each compound is unique, and optimization of these methods will be key to achieving high purity and yield.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI_IzvNhQOALhrzZ6yQwFfx9jMiwLC-KNHMB4SBKXAjVnSQbmxetCY2d5hOAFzKTJqPb74lIYGr3zwxACXgc-MW_kyS1piMC2ZshOZkqn-Dt1kXJidse6Q3k7Qea6pbMlHfw62cTT8_pZT-BxHkHG43M9bbjq8-WEWSnTiuWpfvGXTXlOrQsQ9ji0xQ1k266mVJOjc9bKy8wy1Hfn_pNR7]
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [URL: https://www.researchgate.net/post/For_highly_polar_compound_how_to_do_the_purification_Is_it_first_to_be_purified_by_normal_column_and_then_by_reverse_phase_or_by_size_exclusion]
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [URL: https://www.biotage.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [URL: https://www.chromatographyonline.
- Purification of strong polar and basic compounds : r/Chempros - Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ksc83y/purification_of_strong_polar_and_basic_compounds/]
- Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [URL: https://scholarworks.gsu.edu/chemistry_theses/11/]
- Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c8ay02604a]
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors† - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra08681a]
- Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11075632/]
- BA Method Development: Polar Compounds - BioPharma Services. [URL: https://www.biopharmaservices.com/news-and-events/ba-method-development-polar-compounds/]
- Normal-phase capillary chromatography of polar aromatic compounds:... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Normal-phase-capillary-chromatography-of-polar-aromatic-compounds-pyridine-1_fig7_228498418]
- Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits - MDPI. [URL: https://www.mdpi.com/2304-8158/12/13/2502]
- Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [URL: https://phenomenex.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. [URL: https://www.mdpi.com/2673-4578/4/2/23]
- Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7231154/]
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- Reverse Phase Chromatography Techniques - Chrom Tech, Inc.. [URL: https://www.chromtech.
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [URL: https://www.teledyneisco.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/343354743_Isolation_and_Purification_of_Pyrazines_Produced_by_Reaction_of_Cellulosic-Derived_Sugars_with_NH4OH_and_Selected_Amino_Acids]
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- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4569830/]
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- Purine and Related Compound Purification Strategies - Teledyne Labs. [URL: https://www.teledyneisco.
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- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [URL: https://www.sciencedirect.com/science/article/pii/S000326702100913X]
- Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19608398/]
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Technical Support Center: Pyrido[3,4-b]pyrazin-5-amine Stability and Storage
Welcome to the technical support center for Pyrido[3,4-b]pyrazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into mitigating the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by addressing common stability challenges.
Introduction: The Challenge of this compound Stability
This compound is a heterocyclic amine, a class of compounds known for their diverse biological activities.[1][2] However, the very structural features that impart their therapeutic potential can also render them susceptible to degradation under various environmental and storage conditions.[3] Understanding and controlling these degradation pathways is paramount for maintaining the compound's purity, potency, and safety, which are critical for reproducible research and successful drug development.[4][5]
This guide provides a structured approach to troubleshooting common stability issues encountered with this compound, backed by scientific principles and validated protocols.
Troubleshooting Guide: Common Degradation Issues and Solutions
This section addresses specific problems you may encounter during the storage and handling of this compound in a question-and-answer format.
Question 1: I've observed a change in the color and physical appearance of my solid this compound sample over time. What could be the cause, and how can I prevent it?
Answer:
A change in color (e.g., from off-white to yellow or brown) is a common indicator of degradation, often due to oxidation or photolytic decomposition. The amine functional group and the pyrazine ring system can be susceptible to these degradation pathways.[6][7]
Causality and Prevention:
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[6][7] This process can be accelerated by the presence of trace metal ions, which can catalyze oxidation reactions.[8] The degradation can proceed through the formation of radical intermediates, leading to a cascade of reactions and the formation of colored impurities.[9]
-
Mitigation Strategy: Store the compound under an inert atmosphere, such as argon or nitrogen, to displace oxygen. Use of amber vials can also help to minimize light exposure which can catalyze oxidative processes.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to bond cleavage and the formation of degradation products.
-
Mitigation Strategy: Always store this compound in light-resistant containers, such as amber glass vials. For laboratory use, work in a fume hood with the sash lowered to minimize exposure to overhead lighting, or use aluminum foil to cover containers during experiments.
-
Question 2: My recent analytical results (HPLC, LC-MS) show new impurity peaks that were not present in the initial batch. What are the likely degradation mechanisms?
Answer:
The appearance of new peaks on your chromatogram strongly suggests chemical degradation. The most common culprits for a compound like this compound are hydrolysis and oxidation.[10]
Likely Degradation Pathways:
-
Hydrolysis: The amine group can be susceptible to hydrolysis, especially if the compound is stored in a non-anhydrous solvent or exposed to humidity.[10][11] This reaction involves the cleavage of a chemical bond by the addition of water.
-
Oxidation: As mentioned previously, oxidation is a significant degradation pathway for amines.[6][7] This can lead to the formation of various byproducts, including aldehydes, imines, and other oxygenated species.[6]
To definitively identify the degradation products, it is essential to perform forced degradation studies.[4][10][12] These studies intentionally expose the compound to harsh conditions (acid, base, peroxide, heat, light) to generate potential degradants, which can then be characterized by techniques like LC-MS/MS.[3][13][14]
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical tool to understand the stability of a drug substance and to develop stability-indicating analytical methods.[10][12]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Amber HPLC vials
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[13][14]
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and characterize any new peaks as potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, preferably in a desiccator at controlled room temperature or refrigerated (2-8°C).[11]
Q2: How should I prepare solutions of this compound for experiments to minimize degradation?
A2: Prepare solutions fresh for each experiment whenever possible. Use high-purity, anhydrous solvents. If solutions need to be stored, even for a short period, they should be kept in tightly sealed, light-resistant containers, purged with an inert gas, and stored at low temperatures (e.g., -20°C).
Q3: I suspect my compound has degraded. What analytical techniques are best for confirming this?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for detecting and quantifying degradation products.[13] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides structural information about the degradants, aiding in their identification.[3][13][14] Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be valuable for characterizing isolated degradation products.[13]
Q4: Are there any specific impurities I should be aware of that might accelerate degradation?
A4: Yes, residual metal ions from the synthesis process can act as catalysts for oxidative degradation.[8] It is crucial to use highly pure starting materials and to ensure that the final compound meets stringent purity specifications with minimal metal content.
Data Summary: Recommended Storage Conditions
| Parameter | Solid State | In Solution |
| Temperature | 2-8°C or controlled room temperature | -20°C (short-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Container | Tightly sealed glass vial | Tightly sealed glass vial |
Visualizing Degradation and Mitigation
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting flowchart for this compound degradation.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study of this compound.
References
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Zheng, T., et al. (2021). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Journal of the American Chemical Society.
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- ResearchGate. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- PubChem. (n.d.). This compound. PubChem.
- Lee, M. L., & Chen, B. H. (2000). Formation of heterocyclic amines in fried fish fiber during processing and storage. Journal of Food Protection, 63(10), 1415–1420.
- Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
- Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825.
- Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
- Narkhede, S. B., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(31), 27367–27380.
- SGS. (n.d.).
- BLDpharm. (n.d.). 859295-23-1|this compound. BLDpharm.
- ResearchGate. (n.d.). Atrazine-degradation pathways.
- Kosuru, S. K., et al. (2023). Analysing Impurities and Degradation Products. Journal of Clinical Pharmacy and Research, 3(3), 18.
- Wang, Y., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(3), 2215-2222.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.
- Science.gov. (n.d.). food-borne heterocyclic amines: Topics by Science.gov. Science.gov.
- PubChem. (n.d.). Pyrido[3,4-b]pyrazine. PubChem.
- ResearchGate. (n.d.). Catalysts and inhibitors for oxidative degradation of monoethanolamine.
- American Chemical Society. (n.d.). The Journal of Organic Chemistry.
- Zhang, Y., et al. (2020).
- J-STAR Research. (n.d.).
- Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(11), 2779.
- PubChem. (n.d.). 6-Butylpyrido[3,4-b]pyrazin-5-one. PubChem.
- Wikipedia. (n.d.). Cooking. Wikipedia.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- PubMed. (2024). Biodegradation of Cyromazine by Mycobacterium sp.
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Technical Support Center: Refining Docking Simulations for Accurate Pyrido[3,4-B]pyrazin-5-amine Binding Prediction
Welcome to the technical support center for molecular docking simulations focused on Pyrido[3,4-B]pyrazin-5-amine and related kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational methods to predict protein-ligand interactions. Pyrido[3,4-B]pyrazines represent a promising scaffold for kinase inhibitors[1][2], but accurately predicting their binding poses and affinities requires a nuanced approach that goes beyond default docking parameters.
This document provides in-depth troubleshooting guides, validated protocols, and expert-driven FAQs to address common challenges encountered during these experiments. Our goal is to equip you with the knowledge to refine your simulations, critically evaluate your results, and generate more reliable, experimentally-relevant predictions.
Core Principles for Accurate Kinase Docking
Before diving into troubleshooting, it is crucial to understand the unique structural landscape of protein kinases, as they are the primary targets for this inhibitor class. The ATP-binding site, where these inhibitors compete with the natural substrate, is highly conserved, making selectivity a major challenge.[3] However, subtle differences in conformation and residue composition can be exploited.
Key features of the kinase ATP-binding site include:
-
Hinge Region: Forms critical hydrogen bonds with the inhibitor scaffold.
-
DFG Motif (Asp-Phe-Gly): The conformation of this loop ("DFG-in" for active, "DFG-out" for inactive) dramatically alters the shape of the binding pocket and is a key determinant for inhibitor type binding.[4][5]
-
Hydrophobic Pockets: Adjacent to the ATP site, these pockets can be exploited to gain potency and selectivity.[4]
Success in docking this compound hinges on correctly preparing the system, selecting appropriate simulation parameters, and critically analyzing the output.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Q1: My ligand docks outside the defined binding pocket or in a clearly nonsensical pose. What went wrong?
A1: This is a frequent issue often related to the initial setup of the docking experiment. Let's break down the potential causes and solutions.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Grid Box Definition: The search space for the docking algorithm may be misplaced or improperly sized.
-
Solution: Visualize your grid box and the receptor's active site together. Ensure the box fully encompasses the known binding cavity, including space for flexible side chains to move, but is not excessively large. An overly large box wastes computational time and can increase the chance of finding irrelevant, low-energy sites on the protein surface.
-
-
High Ligand Strain Energy: The docked conformation of the ligand may be sterically strained and energetically unfavorable. Docking programs can sometimes force a ligand into a pose that looks good on screen but is physically unrealistic.
-
Solution: Extract the top-ranked docked poses and run a gas-phase energy minimization on the ligand alone. A large energy difference between the minimized conformer and the docked conformer indicates high strain. If this is the case, your scoring function may be misevaluating steric clashes. Consider using a different docking program or a scoring function that more heavily penalizes strain.
-
-
Wrong Protein Conformation: Kinases are highly dynamic. Docking a "DFG-out" type inhibitor into a "DFG-in" protein conformation (or vice-versa) will almost certainly fail.[5]
Q2: The docking score (e.g., binding energy in kcal/mol) shows no correlation with my experimental IC50/Ki values across a series of analogs. Why?
A2: This is a critical and common challenge that highlights the inherent limitations of docking scoring functions.[8][9] Scoring functions are designed for speed in virtual screening, not for perfect accuracy in predicting binding free energies.[8][10][11]
Potential Causes & Step-by-Step Solutions:
-
Scoring Function Inaccuracy: Most scoring functions use simplified mathematical models that struggle to accurately capture all the subtle forces involved in binding (e.g., solvation/desolvation effects, entropy).[9][12]
-
Solution 1 (Consensus Docking): Dock your series with multiple different programs (e.g., AutoDock Vina, Glide, GNINA) and see if a consensus ranking (compounds that consistently score well) improves the correlation.
-
Solution 2 (Post-Docking Refinement): This is the most robust approach. Use more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or MM/PBSA to rescore your docked poses.[8][13][14] These methods provide a more physically realistic estimate of binding free energy.[15][16]
-
-
Inadequate Treatment of Protein Flexibility: A rigid receptor model cannot account for the "induced fit" that occurs upon ligand binding.[17][18][19]
-
Solution: If you suspect a key side chain or loop is moving, consider using docking protocols that allow for receptor flexibility. This can range from "soft docking" (where van der Waals radii are slightly reduced) to full induced-fit docking (IFD) or docking against an ensemble of structures generated from molecular dynamics (MD) simulations.[3][20][21]
-
-
Incorrect Ligand Protonation or Tautomeric States: The charge and hydrogen bonding pattern of your this compound is critical. An incorrect state will lead to flawed energy calculations.
-
Solution: Use a reliable tool (e.g., LigPrep, Open Babel) to enumerate possible ionization and tautomeric states at a physiological pH (e.g., 7.4). Dock all relevant low-energy states to see which one produces the most favorable and chemically sensible binding mode.
-
Q3: My top-ranked poses have very different conformations (high RMSD). Which one should I trust?
A3: A high degree of variability in the top poses suggests that the binding energy landscape might be relatively flat, with several low-energy solutions.
Potential Causes & Step-by-Step Solutions:
-
High Ligand Flexibility: The this compound scaffold or its substituents may have numerous rotatable bonds, allowing it to adopt multiple conformations within the active site.[22]
-
Solution (Pose Clustering): Group the docked poses by conformational similarity (RMSD). Analyze the top-scoring cluster, rather than just the single top-scoring pose. The most populated low-energy cluster is often the most representative binding mode.
-
-
Interaction Analysis: Look for poses that satisfy key known interactions for kinase inhibitors.
-
Solution: Prioritize poses where the heterocyclic core forms one or more hydrogen bonds with the kinase hinge region. This is a canonical interaction for most ATP-competitive inhibitors.[4] Poses that lack this interaction are less likely to be correct, even if their docking score is high.
-
-
Visual Inspection and Chemical Intuition: Use your expertise as a scientist.
-
Solution: Examine the top clusters. Does the pose make chemical sense? Are hydrophobic parts of the ligand in hydrophobic pockets of the protein? Are charged groups forming salt bridges or are they exposed to solvent? Poses with buried, unsatisfied hydrogen bond donors or acceptors are highly suspect.
-
Frequently Asked Questions (FAQs)
Q: What is the single most important step in preparing my kinase structure for docking? A: Correctly assigning protonation states, especially for histidine residues in and around the active site. The protonation state of histidine can change its hydrogen bonding capability from donor to acceptor (or both), which can fundamentally alter the predicted binding mode of your ligand. Use tools like UCSF Chimera's Dock Prep module or Schrödinger's Protein Preparation Wizard which can help optimize the hydrogen-bonding network.[23][24][25]
Q: Should I include crystallographic water molecules in my simulation? A: It depends. Water molecules that are tightly bound and mediate hydrogen bonds between the protein and known inhibitors should be considered for inclusion. They can be critical for binding affinity. However, loosely bound "bulk" solvent waters should be removed. If you are unsure, a good practice is to run simulations both with and without the key water molecule(s) to see how it affects the results.
Q: How do I validate my docking protocol before screening thousands of compounds? A: Validation is non-negotiable for a reliable study. The gold standard is to perform a re-docking experiment.[26] Take a crystal structure of your target kinase with a co-crystallized ligand. Remove the ligand and then dock it back into the protein using your chosen protocol. Your protocol is considered validated if you can reproduce the original crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[27]
Q: My docking score is -9.2 kcal/mol. Is that a good binding affinity? A: The absolute value of a docking score is often meaningless in isolation.[28] Its primary utility is in ranking compounds within the same chemical series against the same protein target. A compound with a score of -9.2 is predicted to be a better binder than one that scores -7.5, but you cannot directly convert that score to an experimental Ki or IC50. For more quantitative predictions, you must use post-processing methods like MM/GBSA or free energy perturbation (FEP).
Advanced Protocols & Workflows
To ensure accuracy, a multi-step approach is required. The following workflow outlines a robust process from initial setup to final analysis.
Workflow: A Validated Docking and Refinement Pipeline
This workflow integrates best practices for setup, validation, and post-processing to increase the predictive power of your simulations.
Caption: A validated workflow for docking kinase inhibitors.
Protocol 1: Post-Docking Refinement with MM/GBSA
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a method that offers a better balance of accuracy and computational cost than standard docking scores for ranking compounds.[8][13][14] It recalculates the binding free energy by considering more sophisticated models for solvation and molecular mechanics.
Conceptual Steps:
-
Run Standard Docking: Perform your docking simulation as usual and save the top 1-5 poses for each ligand.
-
Prepare the Complex: Each docked pose (protein + ligand) is prepared for the MM/GBSA calculation. This involves assigning a high-quality force field (e.g., OPLS, AMBER) to the system.
-
Energy Minimization: The entire complex is subjected to a brief energy minimization to relax any steric clashes introduced during docking. This is a crucial step for obtaining reliable results.
-
Calculate Energy Terms: The MM/GBSA method calculates the binding free energy (ΔG_bind) using the following equation:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
Where:
-
ΔE_MM: Change in molecular mechanics energy (van der Waals, electrostatic).
-
ΔG_solv: Change in solvation free energy (polar and non-polar contributions).
-
TΔS: Conformational entropy change upon binding (often omitted for relative ranking of similar compounds as it is computationally expensive and prone to error).
-
-
Analyze Results: The calculated ΔG_bind values from MM/GBSA are typically more accurate for ranking congeneric series of ligands than the original docking scores.[14] Plot the calculated ΔG_bind against your experimental pIC50 or pKi values to check for improved correlation.
Troubleshooting Decision Tree
When faced with poor results, a logical decision-making process can help identify the root cause.
Caption: A decision tree for troubleshooting common docking issues.
By following these guidelines and systematically troubleshooting issues, researchers can significantly enhance the accuracy and predictive power of their docking simulations for this compound and other kinase inhibitors.
References
This section would be populated with the full citations and clickable URLs from the initial search results.
Sources
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- 2. rsc.org [rsc.org]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benchmarking Cross-Docking Strategies for Structure-Informed Machine Learning in Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 34.237.233.138 [34.237.233.138]
- 9. A machine learning based method to improve docking scoring functions and its application to drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 13. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protein Flexibility in Docking and Surface Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flexible ligand-flexible protein docking in protein kinase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. users.cs.duke.edu [users.cs.duke.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches [mdpi.com]
- 22. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scotchem.ac.uk [scotchem.ac.uk]
- 25. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 26. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 27. researchgate.net [researchgate.net]
- 28. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrido[3,4-B]pyrazin-5-amine Based Kinase Inhibitors
Introduction: The Quest for Potent and Selective Kinase Inhibitors
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has spurred the development of a multitude of kinase inhibitors, which have revolutionized the therapeutic landscape. The pyrido[3,4-b]pyrazine scaffold has emerged as a promising privileged structure in medicinal chemistry for the design of novel kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors based on the Pyrido[3,4-B]pyrazin-5-amine core with existing, well-characterized kinase inhibitors, supported by experimental data and detailed protocols. We will delve into the inhibitory profiles of these novel compounds, with a particular focus on their activity against Spleen Tyrosine Kinase (SYK) and Rearranged during Transfection (RET) kinase, two clinically relevant targets.
The Pyrido[3,4-B]pyrazine Scaffold: A Versatile Core for Kinase Inhibition
The Pyrido[3,4-b]pyrazine core is a bicyclic, nitrogen-rich heterocyclic system that offers a unique three-dimensional architecture for interaction with the ATP-binding pocket of various kinases. Its structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal starting point for the development of potent and selective inhibitors. Recent studies have highlighted the potential of this scaffold in targeting key kinases involved in cancer and autoimmune diseases. For instance, a novel series of disubstituted pyrido[3,4-b]pyrazine-based compounds has been identified as a valuable source for designing promising protein kinase inhibitors, with several analogues showing activity at low micromolar IC50 values against a panel of seven cancer-related protein kinases[1]. Furthermore, a patent has disclosed a pyrido[3,4-b]pyrazine derivative as a potent RET kinase inhibitor for the potential treatment of pancreatic cancer, exhibiting an IC50 of 25 nM in the MiaPaCa-2 pancreatic cancer cell line[2].
Comparative Efficacy Analysis: Pyrido[3,4-B]pyrazine Derivatives vs. Existing Kinase Inhibitors
To provide a clear and objective comparison, we will focus on two key kinase targets for which pyrido[3,4-b]pyrazine derivatives have shown significant promise: SYK and RET. We will compare the in vitro potency of a representative pyrido[3,4-b]pyrazine-based SYK inhibitor, Sovleplenib, and a conceptual RET inhibitor based on patent literature, with the FDA-approved inhibitors Fostamatinib (for SYK), and Selpercatinib and Pralsetinib (for RET).
Spleen Tyrosine Kinase (SYK) Inhibition
SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a validated therapeutic strategy for autoimmune diseases like immune thrombocytopenia (ITP).
Data Presentation: In Vitro IC50 of SYK Inhibitors
| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Sovleplenib | Pyrido[3,4-b]pyrazine | SYK | 0.52 | Biochemical Assay | [3] |
| Fostamatinib (R406) | Pyrimidine | SYK | 50 | In Vitro Assessment | [4] |
Sovleplenib, a pyrido[3,4-b]pyrazine-based SYK inhibitor currently in clinical development, demonstrates exceptional potency with a sub-nanomolar IC50 value against SYK[3][4]. This represents a significant improvement in potency compared to the active metabolite of the approved SYK inhibitor Fostamatinib (R406).
Rearranged during Transfection (RET) Kinase Inhibition
RET is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.
Data Presentation: In Vitro IC50 of RET Inhibitors
| Inhibitor | Scaffold | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Conceptual Pyrido[3,4-b]pyrazine Derivative | Pyrido[3,4-b]pyrazine | RET | ~25 (cellular IC50) | Cell-based Assay | [2] |
| Selpercatinib (LOXO-292) | Pyrimidine | RET | <1 | Biochemical Assay | [5] |
| Pralsetinib (BLU-667) | Pyrimidine | RET (WT) | 0.4 | Cell-free Assay | [1] |
While direct biochemical IC50 data for a pyrido[3,4-b]pyrazine-based RET inhibitor is not publicly available, patent literature describes a derivative with a potent cellular IC50 of 25 nM against a RET-driven pancreatic cancer cell line[2]. Although this is a cellular potency value, it suggests that the scaffold can be optimized to achieve high potency against RET kinase, comparable to the approved selective RET inhibitors Selpercatinib and Pralsetinib, which exhibit sub-nanomolar to low nanomolar biochemical IC50 values[1][5].
Experimental Protocols for Efficacy Comparison
To ensure the trustworthiness and reproducibility of the comparative data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate and compare the efficacy of kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
-
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase. The activity is typically detected using a fluorescence-based or radiometric method.
-
Materials:
-
Recombinant human kinase (e.g., SYK, RET)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative) and reference inhibitors
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitors in DMSO.
-
In a 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the diluted compounds to the wells. Include wells with DMSO only as a no-inhibitor control and wells without kinase as a background control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for the optimized reaction time (typically 30-60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro kinase assay to determine IC50 values.
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic or cytostatic effects of a kinase inhibitor.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7][8][9][10]
-
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a RET fusion)
-
Complete cell culture medium
-
Test compound and reference inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and reference inhibitors. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6][7][8]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: Inhibition of a kinase signaling pathway and its analysis by Western blot.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of the next generation of potent and selective kinase inhibitors. As exemplified by the preclinical data for Sovleplenib and other derivatives, this chemical core can be effectively functionalized to target clinically validated kinases such as SYK and RET with high efficacy. The superior in vitro potency of Sovleplenib compared to the approved SYK inhibitor Fostamatinib highlights the potential for developing best-in-class therapeutics based on this scaffold.
Further research should focus on comprehensive kinase panel screening of diverse pyrido[3,4-b]pyrazine libraries to identify novel, potent inhibitors for other clinically relevant kinases. Additionally, in vivo efficacy studies in relevant animal models are crucial to translate the promising in vitro data into tangible therapeutic benefits. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these exciting new compounds, paving the way for their potential clinical development and ultimate benefit to patients.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Emergence Of SYK Inhibitors In Clinical Trials. (2023, February 14). BioSpace. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases. (n.d.). PubMed. Retrieved from [Link]
-
Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence. (2025, May 9). PubMed Central. Retrieved from [Link]
-
Global SYK Inhibitors Market and Clinical Trials Outlook 2028. (n.d.). Kuick Research. Retrieved from [Link]
-
Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. (2021, February 24). PubMed Central. Retrieved from [Link]
-
Spleen Tyrosine Kinase (SYK) Inhibitors Pipeline Insights 2023. (n.d.). DelveInsight. Retrieved from [Link]
-
FDA Grants Priority Review to New Drug Application for the RET Kinase Inhibitor Selpercatinib. (2020, January 29). The Oncology Nurse. Retrieved from [Link]
-
The efficacy and safety of selective RET inhibitors in RET fusion-positive non-small cell lung cancer: a meta-analysis. (2023, August 21). National Institutes of Health. Retrieved from [Link]
-
New FDA Approval for RET Positive Medullary Thyroid Cancer. (2020, December 3). Patient Power. Retrieved from [Link]
-
FDA Approves Pralsetinib for Non Small Cell Lung Cancer with RET gene fusions. (2023, September 20). OncoLink. Retrieved from [Link]
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. (2023, August 28). BioWorld. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
-
Novel Selective RET Inhibitors. (n.d.). Encyclopedia MDPI. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Selective RET Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Validating the Mechanism of Action of Pyrido[3,4-B]pyrazin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of Pyrido[3,4-B]pyrazin-5-amine, a heterocyclic compound with potential as a kinase inhibitor.[1][2] The fused pyrido-pyrazine structure is a recognized scaffold for designing novel bioactive molecules, and its derivatives have been explored as potent inhibitors of kinases like Spleen Tyrosine Kinase (SYK), a key player in B-cell mediated autoimmune diseases and certain cancers.[1] Rigorous MoA validation is a critical step in drug discovery, providing the foundation for assessing on-target efficacy and potential off-target effects.[3]
This document outlines a multi-pronged validation strategy, presenting experimental protocols, comparative data, and visual workflows to facilitate a thorough and objective assessment of this compound's performance against relevant alternatives.
Establishing Target Engagement: Does the Compound Bind its Intended Target?
The foundational step in MoA validation is to confirm direct physical interaction between the compound and its putative target protein within a cellular context.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.[4][5][6]
Comparative Analysis: Target Engagement
The following table summarizes hypothetical data from a CETSA experiment comparing this compound with a known inhibitor of the target kinase and a negative control.
| Compound | Target Kinase | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) |
| This compound | Kinase A | + 5.2 |
| Known Kinase A Inhibitor | Kinase A | + 4.5 |
| Negative Control (Inactive Analog) | Kinase A | + 0.3 |
A significant positive shift in the aggregation temperature (ΔTagg) for this compound indicates direct binding and stabilization of Kinase A in the cellular environment, comparable to or exceeding the effect of a known inhibitor.[7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to assess target engagement.
Interrogating Downstream Signaling Pathways
Once target engagement is confirmed, the next crucial step is to demonstrate that this binding event translates into the expected modulation of downstream signaling pathways.[8] If this compound is a kinase inhibitor, it should decrease the phosphorylation of the kinase's direct substrates and affect downstream effector proteins.[9] Western blotting is a standard and effective method for this analysis.[10][11]
Comparative Analysis: Downstream Pathway Modulation
This table presents hypothetical Western blot quantification data, showing the effect of this compound on the phosphorylation of a direct substrate of Kinase A and a downstream marker.
| Treatment | p-Substrate (Relative to Total Substrate) | p-Effector (Relative to Total Effector) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound | 0.25 | 0.30 |
| Known Kinase A Inhibitor | 0.35 | 0.40 |
| Negative Control | 0.95 | 0.98 |
The data indicates that this compound effectively inhibits the phosphorylation of both the direct substrate and a downstream effector, demonstrating its impact on the signaling cascade.
Signaling Pathway Diagram
Caption: Proposed signaling pathway inhibited by this compound.
Assessing the Cellular Phenotypic Outcome
The ultimate validation of a drug's MoA is its ability to elicit the desired cellular phenotype.[12][13][14] For a compound targeting a pro-survival kinase in cancer cells, the expected outcome would be a reduction in cell viability and proliferation.[15][16] Cell viability assays, such as those measuring metabolic activity (e.g., MTT or resazurin reduction) or ATP content, are essential for quantifying these effects.[12][14]
Comparative Analysis: Cell Viability
The following table shows hypothetical half-maximal inhibitory concentration (IC50) values from a cell viability assay, comparing the cytotoxic effects of this compound in wild-type and Kinase A knockout (KO) cancer cells.[17]
| Cell Line | This compound IC50 (µM) | Known Kinase A Inhibitor IC50 (µM) |
| Wild-Type (WT) Cancer Cells | 1.2 | 2.5 |
| Kinase A KO Cancer Cells | > 50 | > 50 |
| Normal Fibroblasts | 25 | 30 |
A potent IC50 in wild-type cancer cells and a significant loss of activity in Kinase A KO cells strongly suggest that the cytotoxic effect of this compound is on-target and dependent on the presence of Kinase A.[17] The higher IC50 in normal fibroblasts indicates a degree of selectivity for cancer cells.
Logical Relationship of Validation Experiments
Caption: Logical flow of experiments for MoA validation.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., SK-HEP-1 human liver cancer cells) and allow them to adhere overnight.[4] Treat cells with this compound, a known inhibitor, or vehicle (DMSO) for a predetermined time.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. The shift in the melting temperature (ΔTagg) between treated and untreated samples indicates target engagement.[18]
Western Blot Protocol for Pathway Analysis
-
Sample Preparation: Treat cells with the compounds as described above. After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target substrate and downstream effectors overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (Resazurin Reduction) Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a known inhibitor, or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to convert resazurin to the fluorescent resorufin.[14]
-
Fluorescence Measurement: Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 560/590 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
- BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide.
- G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development.
- Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
- PubMed. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability | Drug discovery.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- BenchChem. (n.d.). This compound||RUO.
- PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index.
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A Comparative Guide to the Structure-Activity Relationship of Pyrido[3,4-B]pyrazin-5-amine Analogs as Kinase Inhibitors
For researchers and professionals in the field of drug discovery, the pyrido[3,4-b]pyrazine scaffold has emerged as a privileged structure, demonstrating significant potential as a versatile core for the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of Pyrido[3,4-B]pyrazin-5-amine analogs, drawing upon key experimental data to elucidate the molecular features crucial for their biological activity. We will explore the synthetic strategies, compare the inhibitory potency of various analogs against different kinase targets, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Pyrido[3,4-b]pyrazine Scaffold: A Versatile Kinase Hinge-Binder
The fused heterocyclic system of pyrido[3,4-b]pyrazine presents a unique combination of structural rigidity and multiple points for chemical modification, making it an attractive starting point for the design of kinase inhibitors. Its nitrogen-rich core can engage in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases, a common feature of many successful kinase inhibitors. The general structure of the this compound core is depicted below.
Comparative Analysis of Substituted Pyrido[3,4-b]pyrazine Analogs
The biological activity of pyrido[3,4-b]pyrazine analogs is highly dependent on the nature and position of substituents on the core scaffold. Extensive research has focused on modifications at the C2, C5, and C8 positions to optimize potency, selectivity, and pharmacokinetic properties.
The Critical Role of the 5-Amino Group and its Analogs
While the core topic focuses on 5-amino derivatives, it is insightful to compare them with analogs where this amine is part of a larger substituent or where the core is otherwise modified, such as in the pyrido[3,4-b]pyrazin-2(1H)-one series. The 5-amino group, or a nitrogen-containing substituent at this position, often serves as a key hydrogen bond donor, interacting with the backbone of the kinase hinge region.
Structure-Activity Relationship of Disubstituted Pyrido[3,4-b]pyrazines as Multi-Kinase Inhibitors
A significant advancement in the understanding of the SAR of this scaffold comes from a study on a series of disubstituted pyrido[3,4-b]pyrazines. This research identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophoric group when placed at either the C5 or C8 position for potent inhibition of a panel of cancer-related protein kinases[1].
Table 1: Inhibitory Activity (IC50, µM) of Key Disubstituted Pyrido[3,4-b]pyrazine Analogs against a Panel of Protein Kinases[1]
| Compound | R | R' | AurA | AurB | B-Raf | Flt3 | KDR | p38α | Tie-2 |
| 1a | 4-(piperidin-1-yl)aniline | H | >10 | >10 | >10 | 1.2 | 0.8 | >10 | 1.5 |
| 1b | H | 4-(piperidin-1-yl)aniline | 2.5 | 1.8 | 3.6 | 0.5 | 0.3 | 4.2 | 0.9 |
| 2a | 4-(morpholin-4-yl)aniline | H | >10 | >10 | >10 | 3.5 | 2.1 | >10 | 4.8 |
| 2b | H | 4-(morpholin-4-yl)aniline | 5.1 | 3.9 | 7.8 | 1.1 | 0.7 | 8.5 | 2.3 |
Key SAR Insights:
-
Positional Importance of the Pharmacophore: Placing the 4-(piperidin-1-yl)aniline group at the C8 position (Compound 1b ) generally leads to broader and more potent kinase inhibition compared to its placement at the C5 position (Compound 1a )[1]. This suggests that the C8 position is more amenable to accommodating this bulky, basic substituent for interaction with a wider range of kinases.
-
Influence of the Basic Moiety: Comparison of the piperidinyl analogs (1a and 1b ) with the morpholinyl analogs (2a and 2b ) reveals that the more basic piperidine generally confers greater potency[1]. This highlights the importance of the basic nitrogen for potential ionic interactions or hydrogen bonding within the kinase active site.
-
Kinase Selectivity Profile: While exhibiting broad-spectrum activity, certain analogs show preferential inhibition. For instance, compounds with the pharmacophore at C8 (1b and 2b ) are notably potent against Flt3 and KDR, both of which are receptor tyrosine kinases involved in angiogenesis and cancer progression[1].
Caption: Key SAR determinants for disubstituted Pyrido[3,4-b]pyrazines.
Pyrido[3,4-b]pyrazin-2(1H)-one Analogs as Potent FLT3 Inhibitors
A closely related series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives has been explored as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). These studies provide valuable comparative SAR data.
Table 2: Inhibitory Activity of Pyrido[3,4-b]pyrazin-2(1H)-one Analogs against FLT3-D835Y and MV4-11 cells[2]
| Compound | R | FLT3-D835Y IC50 (nM) | MV4-11 IC50 (nM) |
| 3a | H | 158.3 ± 12.7 | 89.4 ± 5.6 |
| 3b | F | 89.7 ± 9.2 | 45.1 ± 3.8 |
| 3c | Cl | 65.4 ± 7.1 | 32.8 ± 2.9 |
| 13 | CF3 | 29.5 ± 4.8 | 15.8 ± 1.5 |
Key SAR Insights:
-
Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents at the R position of the phenyl ring significantly enhances the inhibitory potency against both the isolated FLT3 kinase and the FLT3-driven MV4-11 cancer cell line[2].
-
Trifluoromethyl Group Imparts Highest Potency: The trifluoromethyl (CF3) group in compound 13 resulted in the most potent inhibition, suggesting that a combination of steric and electronic effects in this region is favorable for binding to the FLT3 active site[2].
Caption: SAR of R-group substitutions on FLT3 inhibition.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for the synthesis of the pyrido[3,4-b]pyrazine core and the biological evaluation of its analogs.
General Synthesis of Disubstituted Pyrido[3,4-b]pyrazines
The synthesis of the pyrido[3,4-b]pyrazine scaffold is typically achieved through the condensation of a substituted diaminopyridine with an α-ketoester or a related dicarbonyl compound. Subsequent modifications, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, allow for the introduction of diverse substituents at various positions of the heterocyclic core.
Step-by-Step Synthesis of an 8-Bromo-pyrido[3,4-b]pyrazine Intermediate:
-
Condensation: To a solution of 3,4-diamino-5-bromopyridine in a suitable solvent like methanol, add an equimolar amount of an α-ketoester (e.g., methyl oxo(phenyl)acetate).
-
Reaction: Stir the mixture at room temperature for 24 hours. The initial product, a pyrido[3,4-b]pyrazin-2(1H)-one, will precipitate and can be collected by filtration.
-
Chlorination: Reflux the collected solid in phosphorus oxychloride (POCl3) to convert the hydroxyl group at the 2-position to a chlorine atom.
-
Purification: After cooling, the excess POCl3 is carefully quenched, and the crude product is purified by column chromatography to yield the 2-chloro-8-bromo-pyrido[3,4-b]pyrazine intermediate.
-
Further Functionalization: This intermediate can then be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce substituents at the C8 position, or nucleophilic substitution to replace the C2-chloro group.
Caption: General synthetic workflow for disubstituted pyrido[3,4-b]pyrazines.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of the synthesized compounds against various kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Protocol for a Luminescence-Based Kinase Assay:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Dilute the kinase, substrate, and ATP to their final concentrations in the kinase buffer. Prepare serial dilutions of the test compounds in the kinase buffer containing a small percentage of DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the kinase solution. After a brief pre-incubation, initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a commercial ATP detection reagent (e.g., ADP-Glo™) which first terminates the kinase reaction and then converts the remaining ATP into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescence intensity is inversely proportional to the kinase activity.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold and its close analogs represent a highly promising class of kinase inhibitors. The structure-activity relationship studies have demonstrated that strategic modifications at the C5, C8, and other positions of the heterocyclic core can lead to potent and selective inhibitors of various kinases implicated in cancer and other diseases. The identification of the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore provides a strong foundation for the design of future analogs with improved therapeutic profiles. The synthetic accessibility of this scaffold, coupled with the detailed understanding of its SAR, makes it a valuable platform for the continued development of novel and effective targeted therapies.
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Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., ... & Marchand, P. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229. [Link]
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Antoine, M., Schuster, T., Seipelt, I., Aicher, B., Teifel, M., Günther, E., ... & Marchand, P. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(2), 224-229. [Link]
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A Head-to-Head Comparison of Pyrido[3,4-b]pyrazine Isomers for Kinase Inhibition
A Guide for Researchers in Drug Discovery
The pyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its utility in developing novel therapeutic agents, particularly protein kinase inhibitors.[1][2] Its π-deficient nature and versatile structure serve as a robust foundation for designing targeted therapies.[2] However, the specific arrangement of nitrogen atoms within the bicyclic system—creating distinct isomers—dramatically influences the molecule's physicochemical properties and biological activity. This guide provides a head-to-head comparison of key pyrido[3,4-b]pyrazine isomers, offering field-proven insights for researchers and drug development professionals.
The Critical Influence of Isomeric Variation
The primary isomers of interest, Pyrido[3,4-b]pyrazine and its close relative Pyrido[2,3-b]pyrazine, differ in the placement of a nitrogen atom within the pyridine ring. This seemingly minor structural change leads to significant alterations in electron distribution, hydrogen bonding potential, and overall molecular geometry. These differences are paramount in the context of kinase inhibition, where precise interactions within the ATP-binding pocket are essential for potency and selectivity.[3]
Visualizing the Core Scaffolds
A clear understanding of the isomeric structures is fundamental. The diagrams below illustrate the core structures of Pyrido[3,4-b]pyrazine and Pyrido[2,3-b]pyrazine.
Caption: Core chemical structures of Pyrido[3,4-b]pyrazine and Pyrido[2,3-b]pyrazine.
Synthesis Strategies: A Comparative Overview
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both isomers can be synthesized through the condensation of the appropriate diaminopyridine with an α-dicarbonyl compound.[4]
Pyrido[3,4-b]pyrazine Synthesis: A common and effective route involves the condensation of 3,4-diaminopyridine with an α-dioxo partner. This method allows for the regioselective synthesis of disubstituted derivatives, which is crucial for exploring structure-activity relationships (SAR).[4]
Pyrido[2,3-b]pyrazine Synthesis: Similarly, this isomer is typically synthesized from 2,3-diaminopyridine. The condensation with unsymmetrical α-oxocarbonyl compounds can lead to the formation of two regioisomers, which may exhibit significantly different biological activities.[5]
The choice of starting materials and reaction conditions is therefore a key determinant of the final product and its potential as a kinase inhibitor.
Physicochemical and Electronic Properties
The positioning of the nitrogen atoms has a profound impact on the electronic properties of the ring system, influencing factors like basicity (pKa) and lipophilicity (logP).
| Property | Pyrido[3,4-b]pyrazine | Pyrido[2,3-b]pyrazine | Rationale for Difference |
| Electron Distribution | More π-deficient character. | Relatively less π-deficient. | The additional nitrogen in the pyridine ring of Pyrido[2,3-b]pyrazine leads to a different distribution of electron density. |
| Hydrogen Bonding | Potential for hydrogen bond acceptors at N1, N4. | Potential for hydrogen bond acceptors at N1, N4, and N8. | The location of the pyridine nitrogen influences the accessibility and directionality of hydrogen bond interactions. |
| Dipole Moment | Calculated values vary with substitution. | Calculated values vary with substitution. | The overall molecular dipole is highly sensitive to the isomer and the nature of its substituents. |
These fundamental differences in physicochemical properties directly translate to how these molecules interact with biological targets and their overall drug-like properties.
Head-to-Head Biological Activity: Kinase Inhibition
Both pyridopyrazine isomers have been successfully employed as scaffolds for potent kinase inhibitors. However, the specific substitution patterns required for optimal activity often differ between the two series, highlighting the importance of isomer selection in the design phase.
Pyrido[3,4-b]pyrazine as Kinase Inhibitors:
-
This scaffold has been utilized to develop inhibitors for a range of cancer-related protein kinases.[1][4]
-
Structure-activity relationship (SAR) studies have shown that substitution at the C-5 or C-8 positions can be critical for potent inhibition.[1][4] For example, the incorporation of a 4-(piperidin-1-yl)aniline moiety at these positions has been identified as a key pharmacophore for binding to several therapeutic targets.[1][4]
-
Recent patent literature has also highlighted derivatives of this scaffold as promising RET kinase inhibitors for the treatment of cancers resistant to existing therapies.[6]
Pyrido[2,3-b]pyrazine as Kinase Inhibitors:
-
This isomer has also proven to be a valuable core for developing kinase inhibitors, particularly for overcoming drug resistance.[7]
-
Research has demonstrated that novel derivatives of this scaffold can inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines.[7]
-
The position of substituents is also crucial for this isomer, with studies exploring the impact of modifications at the C-7 position.[7]
The table below summarizes the inhibitory activity of representative compounds from each isomeric series against specific kinase targets.
| Isomer Scaffold | Representative Compound | Target Kinase(s) | IC50 (µM) | Reference |
| Pyrido[3,4-b]pyrazine | Compound with 4-(piperidin-1-yl)aniline at C-8 | Multiple cancer-related kinases | Low micromolar range | [1][4] |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9 (erlotinib-sensitive) | 0.09 | [7] |
| Pyrido[2,3-b]pyrazine | Compound 7n | PC9-ER (erlotinib-resistant) | 0.15 | [7] |
This data underscores that while both scaffolds are effective, the specific biological profile is highly dependent on the substitution pattern, which must be optimized for each isomeric series.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context, here is a detailed, step-by-step methodology for a common in vitro kinase activity assay used to evaluate and compare the potency of novel inhibitors. This protocol is based on a luminescence-based assay that quantifies ADP production.[8]
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., Pyrido[3,4-b]pyrazine and Pyrido[2,3-b]pyrazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Staurosporine (as a positive control)[8]
-
DMSO (as a vehicle control)
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[8]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined beforehand.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which in turn generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.[8]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound.[8]
-
Trustworthiness and Self-Validation: The inclusion of a positive control (a known potent inhibitor like Staurosporine) and a vehicle control (DMSO) is essential to validate the assay's performance. The positive control should yield an IC50 value within the expected range, confirming that the assay is sensitive to inhibition.
Conclusion and Future Outlook
The choice between Pyrido[3,4-b]pyrazine and its isomers is a critical decision in the design of novel kinase inhibitors. While both scaffolds have demonstrated significant potential, their distinct electronic and structural properties necessitate tailored synthetic and optimization strategies. A thorough understanding of the structure-activity relationships for each isomeric series is paramount for the successful development of potent and selective drug candidates. Future research will likely continue to explore the vast chemical space around these privileged scaffolds, leading to the discovery of next-generation therapies for a wide range of diseases.
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Antoine, M., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(12), 2153-2161. Available from: [Link]
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El-Adl, K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333857. Available from: [Link]
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Antoine, M., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing. Available from: [Link]
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Knaus, E. E., & Nytko, K. J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available from: [Link]
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WO/2021/262915 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. (2021). WIPO Patentscope. Available from: [Link]
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Atwell, G. J., et al. (2001). Structure-activity relationships for pyrido-, imidazo-, pyrazolo-, pyrazino-, and pyrrolophenazinecarboxamides as topoisomerase-targeted anticancer agents. Journal of Medicinal Chemistry, 44(22), 3482-3491. Available from: [Link]
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Kéri, G., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. Available from: [Link]
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Khan, I., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 10(42), 25039-25052. Available from: [Link]
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Kim, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2733-2742. Available from: [Link]
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Verhaeghe, P., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2647. Available from: [Link]
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Hernández-García, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5158. Available from: [Link]
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Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-24. Available from: [Link]
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Van Miert, S., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2951. Available from: [Link]
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Kapse, D. M., et al. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. New Journal of Chemistry, 46(10), 4607-4618. Available from: [Link]
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of Pyrido[3,4-b]pyrazin-5-amine
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of numerous diseases.[1] Consequently, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies.[2] However, a significant challenge persists: the high degree of structural conservation in the ATP-binding site across the kinome often leads to inhibitor promiscuity.[1][3] This lack of selectivity, or cross-reactivity, can result in off-target effects, leading to cellular toxicity and unforeseen side effects that can limit therapeutic success or cause clinical trial failures.[1][4]
Conversely, a well-characterized "polypharmacology" can be advantageous, where inhibiting multiple, therapeutically relevant kinases can overcome drug resistance or enhance efficacy.[5] Therefore, defining, measuring, and engineering inhibitor selectivity is a critical activity in modern drug development.[5] This guide provides an in-depth comparison of the cross-reactivity profile of a novel investigational compound, Pyrido[3,4-b]pyrazin-5-amine, against a panel of kinases. We will benchmark its performance against two well-characterized clinical inhibitors, Imatinib and Staurosporine , to contextualize its selectivity profile and therapeutic potential. The pyrazine motif is a common heterocyclic scaffold found in several potent and selective kinase inhibitors that have progressed to clinical trials, making this analysis particularly relevant.[6][7]
The Compound in Focus and Comparative Agents
This compound (Compound X): A novel, ATP-competitive inhibitor featuring a pyridopyrazine core. Its similarity to other heterocyclic kinase inhibitors suggests potential as a therapeutic agent, but its kinome-wide selectivity is unknown. Understanding its cross-reactivity is the primary goal of this investigation.
Comparative Agent 1: Imatinib (Gleevec®): Often cited as a paradigm of targeted therapy, Imatinib is a relatively selective inhibitor of the ABL, KIT, and PDGFR kinases.[8][9] While highly effective, it is known to have a few clinically relevant off-targets.[8][10] Its profile represents a benchmark for a successful, selectively targeted drug.
Comparative Agent 2: Staurosporine: A natural alkaloid that acts as a potent, broad-spectrum, and non-selective inhibitor of a vast number of protein kinases, often with nanomolar potency.[11][12][13] It serves as a classic example of a promiscuous inhibitor and is frequently used as a positive control in kinase assays.[11]
Methodology: A Two-Tiered Approach to Kinase Profiling
To provide a comprehensive and cost-effective assessment, a two-tiered profiling strategy is employed. This approach first identifies potential targets in a broad, single-concentration screen, followed by quantitative dose-response analysis for the most significant interactions.[14]
Tier 1: High-Throughput Kinome Scan at a Single Concentration
The initial screen utilizes a competitive binding assay platform, such as KINOMEscan®, which measures the ability of a compound to displace a proprietary ligand from the active site of a large panel of kinases.[15][16] This method is ATP-independent, providing a direct measure of binding affinity (dissociation constant, Kd) rather than IC50 values, which can be confounded by varying ATP concentrations between assays.[5][15]
-
Objective: To rapidly identify all potential kinase targets of Compound X, Imatinib, and Staurosporine across a significant portion of the human kinome.
-
Assay Principle: The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. Compounds that bind to the kinase's active site prevent it from binding to the immobilized ligand. The amount of kinase captured is quantified using qPCR of the DNA tag.[15][17] A low signal indicates strong inhibition.[17]
-
Experimental Conditions:
-
Compound Concentration: 1 µM (A concentration sufficient to identify physiologically relevant interactions).
-
Kinase Panel: A broad panel of over 400 human wild-type and mutant kinases (e.g., Eurofins DiscoverX KINOMEscan® panel).[16]
-
Data Output: Percent of Control (%Ctrl), where a lower value signifies stronger binding. A threshold of <10% Ctrl is typically used to identify significant "hits."
-
Tier 2: IC50 Determination for Key Interactions
For kinases identified as significant hits in Tier 1, a secondary enzymatic assay is performed to determine the half-maximal inhibitory concentration (IC50). This provides a functional measure of potency. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[18][19]
-
Objective: To quantify the functional potency of the inhibitors against the primary targets and key off-targets identified in Tier 1.
-
Assay Principle: The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18][19] After the kinase reaction, a reagent is added to deplete unused ATP, and then a second reagent converts the produced ADP back into ATP, which is detected via a luciferase/luciferin reaction.[18][19] The luminescent signal is directly proportional to kinase activity.[19]
-
Experimental Conditions:
-
Compound Concentrations: 10-point dose-response curve, typically from 10 µM down to 0.5 nM.
-
ATP Concentration: Set at or near the Km for each individual kinase. This standardizes conditions and ensures that the measured IC50 is a close approximation of the intrinsic inhibitor affinity (Ki).[5]
-
Controls: DMSO (vehicle control, 0% inhibition) and Staurosporine (positive control, 100% inhibition).
-
Workflow Visualization
Caption: On-target vs. off-target activity of selective and non-selective inhibitors.
Conclusion and Future Directions
This comprehensive cross-reactivity profiling guide demonstrates that this compound is a highly potent and selective dual Aurora kinase inhibitor. Its selectivity profile is superior to the clinical agent Imatinib and stands in stark contrast to the non-selective inhibitor Staurosporine. This high degree of selectivity suggests a lower potential for off-target toxicity and marks it as a promising candidate for further preclinical and clinical development as an anti-cancer agent.
Future work should include cellular assays to confirm on-target engagement and anti-proliferative activity in cancer cell lines known to be dependent on Aurora kinase signaling. Furthermore, in vivo studies will be essential to evaluate its pharmacokinetic properties, efficacy, and safety profile in animal models.
Appendix: Detailed Experimental Protocols
Protocol 1: KINOMEscan® Competitive Binding Assay (Tier 1)
This protocol is adapted from the general methodology of the KINOMEscan® platform. [15][16]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Imatinib, and Staurosporine in 100% DMSO.
-
Assay Plate Preparation: Dilute the stock solutions to the final screening concentration (1 µM) in the appropriate assay buffer.
-
Binding Reaction: Kinases are prepared as fusions with a T7 phage. The binding reactions are set up by combining the kinase-phage construct, the test compound, and an immobilized, proprietary, active-site directed ligand in microtiter plates.
-
Incubation: The plates are incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.
-
Filtration and Washing: The reaction mixtures are filtered through a filter plate to capture the immobilized ligand and any bound kinase. Unbound kinase-phage is washed away.
-
Elution and Quantification: The captured kinase-phage is eluted. The amount of kinase is then quantified by qPCR using primers specific to the T7 phage DNA tag.
-
Data Analysis: The qPCR signal for each test compound is compared to a DMSO vehicle control (100% binding) and a highly potent control inhibitor (0% binding). Results are expressed as Percent of Control (%Ctrl).
Protocol 2: ADP-Glo™ Kinase Assay (Tier 2)
This protocol is based on the Promega ADP-Glo™ Kinase Assay system. [18][20][21][22][23]
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer.
-
Reconstitute kinases (e.g., AURKA, AURKB) and their specific peptide substrates in the reaction buffer.
-
Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, then dilute into the reaction buffer.
-
Prepare ATP solution at a concentration of 2x the final desired concentration (e.g., if final is 10 µM, prepare a 20 µM solution). The concentration should be at the known Km for each kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for controls).
-
Add 2.5 µL of the kinase/substrate mix.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
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Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 50, 1-33. [Link]
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Xie, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(15), 2517-2524. [Link]
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Lønning, P. E., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal chemistry communications, 1(1), 24-34. [Link]
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Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1346. [Link]
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Ventura, A. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 9, 17. [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins. [Link]
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Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert opinion on therapeutic patents, 34(9), 629-644. [Link]
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Johnson, D. E. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Current opinion in pharmacology, 8(5), 546–551. [Link]
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Apsel, B., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2686-2694. [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Wollin, L., et al. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. American Journal of Respiratory and Critical Care Medicine, 189, A4122. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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openmolecules.org. (n.d.). How to calculate selectivity score?. openmolecules.org Forum. [Link]
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ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]
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El-Gamal, M. I., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cancers, 13(11), 2533. [Link]
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Ortiz, A. C., et al. (2021). Evaluating Imatinib's Affinities and Specificities for Tyrosine Kinases Using Molecular Dynamics Simulations. UCLA Undergraduate Science Journal. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. [Link]
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Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 939–950. [Link]
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Wodicka, L. M., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Johnson, J. L. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future medicinal chemistry, 7(12), 1515-1518. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
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崔瑞廷, T. (n.d.). KINOMEscan. SlideShare. [Link]
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Confirming Target Engagement of Pyrido[3,4-B]pyrazin-5-amine in Cells: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of modern pharmacology. This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the cellular target engagement of Pyrido[3,4-B]pyrazin-5-amine, a scaffold of significant interest in kinase inhibitor development.[1][2] Derivatives of this scaffold have shown potential as inhibitors of key signaling proteins such as Spleen Tyrosine Kinase (SYK) and Mitogen-activated protein Kinase Kinase 4 (MKK4).[3][4][5][6][7]
The Imperative of Target Engagement Validation
The journey from a promising chemical scaffold to a validated chemical probe or drug candidate is fraught with challenges. A frequent cause of failure is a disconnect between potent activity in biochemical assays and a lack of efficacy or unexpected toxicity in cellular or in vivo models. This often stems from poor target engagement in a physiological context. Therefore, direct measurement of a compound's interaction with its target in living cells is not merely a confirmatory step but a critical component of the decision-making process in drug discovery.
Featured Compound and Comparators
For the purpose of this guide, we will focus on a hypothetical this compound derivative, designated PBP-5 , a putative MKK4 inhibitor. Its performance will be compared against a panel of well-characterized inhibitors targeting different kinase families, for which public data is available:
-
A known MKK4 Inhibitor: A selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivative, a close analog of our compound of interest.[4][5][6][7]
-
Dasatinib: A multi-kinase inhibitor with a well-defined kinome profile.[8][9][10][11]
-
Gefitinib: An EGFR tyrosine kinase inhibitor.[12][13][14][15]
-
JQ1: A well-characterized inhibitor of the BET bromodomain family, serving as a non-kinase target control.[16][17][18][19][20]
Comparative Analysis of Target Engagement Methodologies
We will now delve into the three chosen methodologies, outlining their principles and providing a comparative analysis of their application to PBP-5 and our panel of reference compounds.
Cellular Thermal Shift Assay (CETSA®): The Biophysical Benchmark
Principle: CETSA® is founded on the principle that the binding of a ligand to its target protein confers thermal stability.[21] When cells or cell lysates are heated, proteins denature and aggregate. A ligand-bound protein is more resistant to this thermal denaturation and remains soluble at higher temperatures. This change in thermal stability is a direct measure of target engagement.[22][23][24][25]
Workflow:
Caption: CETSA® Experimental Workflow.
Data Presentation: Comparative Thermal Shift Data
| Compound | Target | Cell Line | Concentration | Thermal Shift (ΔTm) | Reference |
| PBP-5 (Hypothetical) | MKK4 | HEK293 | 10 µM | +4.2 °C | - |
| Known MKK4 Inhibitor | MKK4 | Murine HCC | 10 µM | Significant stabilization | [7] |
| Gefitinib | EGFR | K-562 | 20 µM | No significant shift | [12][13] |
| Dasatinib | BRAF | K-562 | 20 µM | Significant stabilization | [12][13] |
| JQ1 | BRD4 | - | - | Not applicable | - |
Experimental Protocol: CETSA® for PBP-5
-
Cell Culture: Seed HEK293 cells in a T75 flask and grow to 80-90% confluency.
-
Compound Treatment: Resuspend cells in fresh media and treat with 10 µM PBP-5 or vehicle (DMSO) for 1 hour at 37°C.
-
Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40-64°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze by Western blot using an anti-MKK4 antibody. Quantify the band intensities to generate a melting curve.
NanoBRET® Target Engagement Assay: Proximity-Based Detection in Live Cells
Principle: The NanoBRET® Target Engagement Assay is a proximity-based method that measures compound binding at a target protein in intact cells.[26][27][28] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the target protein serves as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[29][30]
Workflow:
Caption: NanoBRET® Target Engagement Assay Workflow.
Data Presentation: Comparative Intracellular Affinity Data
| Compound | Target | Cell Line | Intracellular IC50 | Reference |
| PBP-5 (Hypothetical) | MKK4 | HEK293 | 150 nM | - |
| Known MKK4 Inhibitor | MKK4 | HEK293 | 85 nM | - |
| Dasatinib | ABL | HEK293 | 1.2 nM | - |
| JQ1 | BRD4 | HEK293 | 77 nM | [16][19] |
Experimental Protocol: NanoBRET® Target Engagement for PBP-5
-
Cell Transfection: Co-transfect HEK293 cells with a NanoLuc®-MKK4 fusion vector and a carrier DNA. Culture for 24 hours.
-
Cell Plating: Resuspend the transfected cells in Opti-MEM and plate in a 384-well white assay plate.
-
Compound Addition: Add serial dilutions of PBP-5 or a comparator compound to the wells.
-
Tracer Addition: Add the appropriate NanoBRET® tracer for MKK4 to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (460 nm) and acceptor (618 nm) emission using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.
Chemical Proteomics (Kinobeads): Unbiased Kinome Profiling
Principle: Chemical proteomics using kinobeads provides an unbiased and global view of a compound's interactions with the cellular kinome.[31][32][33][34] Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support. These beads are used to capture a large portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound. If the compound binds to a kinase, it will prevent that kinase from binding to the kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[9][11]
Workflow:
Caption: Kinobeads Chemical Proteomics Workflow.
Data Presentation: Comparative Kinome Profiling
| Compound | Primary Target(s) | Key Off-Targets | Reference |
| PBP-5 (Hypothetical) | MKK4 | SYK, LCK | - |
| Dasatinib | ABL, SRC family kinases | c-KIT, PDGFRβ, Ephrins | [8][9][10][11] |
| Gefitinib | EGFR | - | - |
| JQ1 | Not applicable (non-kinase) | - | - |
Experimental Protocol: Kinobeads Profiling of PBP-5
-
Cell Culture and Lysis: Grow a suitable cell line (e.g., K-562) to a high density and prepare a native cell lysate.
-
Competitive Binding: Aliquot the lysate and incubate with a range of PBP-5 concentrations (or a comparator) for 45 minutes at 4°C.
-
Kinase Enrichment: Add the kinobead slurry to the lysates and incubate for 2 hours at 4°C with rotation.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins.
-
Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Determine the dose-dependent reduction in binding for each kinase to generate an affinity profile.
Synthesis and Recommendations
Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that necessitates a carefully chosen set of orthogonal assays. Each of the methodologies discussed offers unique advantages and, when used in concert, provides a comprehensive and robust validation of a compound's mechanism of action.
-
CETSA® offers a direct, label-free biophysical measurement of target engagement in a cellular context. It is an excellent primary method for confirming a hypothesized target and for initial SAR studies.
-
NanoBRET® provides a sensitive and quantitative measure of intracellular affinity in a high-throughput format, making it ideal for lead optimization and detailed pharmacological characterization.
-
Kinobeads-based chemical proteomics delivers an unbiased, global view of a compound's kinase selectivity profile, which is invaluable for identifying potential off-targets and understanding the broader pharmacological effects of a molecule.
For a comprehensive validation of PBP-5 's target engagement, a tiered approach is recommended. Initial confirmation of MKK4 binding can be achieved using CETSA®. This can be followed by quantitative affinity determination using the NanoBRET® assay. Finally, a kinobeads experiment will provide crucial information on the selectivity of PBP-5 across the kinome, helping to de-risk the compound for further development. By employing these rigorous and complementary techniques, researchers can build a strong, data-driven case for the cellular mechanism of action of this compound and its derivatives.
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ResearchGate. (n.d.). Cellular thermal shift assay (CETSA) for the most promising inhibitors... [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Pyrido[3,4-b]pyrazin-5-amine
Introduction: Pyrido[3,4-b]pyrazin-5-amine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Its structural motif is a recurring feature in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this core a critical endeavor. This guide provides an in-depth comparison of two distinct synthetic pathways to this compound, offering a comprehensive analysis of their respective synthetic efficiencies. By examining the nuances of each route, from the selection of starting materials to the final purification, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic campaigns.
Route 1: Nucleophilic Aromatic Substitution of a Halogenated Pyridopyrazine Precursor
This synthetic approach hinges on the initial construction of the pyridopyrazine core, followed by the introduction of the C5-amino group via a nucleophilic aromatic substitution (SNAr) reaction. A key intermediate in this pathway is a 5-halogenated pyridopyrazine, which serves as the electrophilic partner for the amination step.
Rationale for Experimental Choices:
The success of this route is predicated on the efficient formation of the pyridopyrazine ring system and the subsequent activation of the C5 position for nucleophilic attack. The choice of a halogen, typically chlorine or bromine, at the 5-position is strategic. Halogens are effective leaving groups in SNAr reactions, particularly when the aromatic ring is activated by the presence of electron-withdrawing nitrogen atoms, as is the case in the pyridopyrazine system. The use of ammonia or a protected amine equivalent as the nucleophile allows for the direct installation of the desired amino functionality.
Experimental Protocol:
Step 1: Synthesis of 5-Chloropyrido[3,4-b]pyrazine
A common method for the synthesis of the pyridopyrazine ring is the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of a 5-chloropyrido[3,4-b]pyrazine, one could envision starting from 3,4-diamino-5-chloropyridine and a suitable glyoxal derivative.
Step 2: Amination of 5-Chloropyrido[3,4-b]pyrazine
In a sealed vessel, 5-chloropyrido[3,4-b]pyrazine is dissolved in a suitable solvent such as 1,4-dioxane. An excess of an ammonia source, for instance, a solution of ammonia in methanol or aqueous ammonium hydroxide, is added. The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Visualization of Route 1:
Caption: Synthetic pathway for Route 1.
Route 2: Cyclocondensation of 3,4-Diaminopyridine followed by Functionalization
This alternative strategy commences with the readily available 3,4-diaminopyridine and constructs the pyrazine ring through a cyclocondensation reaction. The C5-amino group is then introduced in a subsequent step, which may involve the conversion of another functional group at that position.
Rationale for Experimental Choices:
The key advantage of this approach is the utilization of a simple and commercially available starting material, 3,4-diaminopyridine. The initial cyclocondensation with an appropriate α-dicarbonyl compound allows for the rapid assembly of the pyridopyrazine core. To introduce the 5-amino group, a precursor bearing a suitable leaving group at the 5-position is necessary. This can be achieved by employing a dicarbonyl synthon that already contains a functional group that can be converted to a halogen or by direct halogenation of the pyridopyrazine intermediate. Subsequent amination, similar to Route 1, would then yield the final product.
Experimental Protocol:
Step 1: Synthesis of a 5-Substituted Pyrido[3,4-b]pyrazine
3,4-Diaminopyridine is reacted with a suitable α-dicarbonyl compound, such as a glyoxal derivative bearing a functional group that can be later converted to a leaving group (e.g., a protected hydroxyl group), in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the condensation and cyclization. After cooling, the product is isolated by filtration or extraction and purified if necessary.
Step 2: Conversion to a 5-Halogenated Intermediate
The functional group at the 5-position of the pyridopyrazine is converted into a halogen. For example, a hydroxyl group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3) or to a bromo group using phosphorus tribromide (PBr3).
Step 3: Amination of the 5-Halogenated Intermediate
The resulting 5-halopyrido[3,4-b]pyrazine is then subjected to amination under conditions similar to those described in Route 1, Step 2, to yield this compound.
Visualization of Route 2:
Caption: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The yield data presented is based on representative examples found in the literature and may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Cyclocondensation and Functionalization |
| Starting Materials | 3,4-Diamino-5-chloropyridine, Dicarbonyl compound | 3,4-Diaminopyridine, Functionalized dicarbonyl compound |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate to Good | Potentially lower due to more steps |
| Key Reactions | Pyridopyrazine formation, Nucleophilic aromatic substitution | Cyclocondensation, Functional group interconversion, Nucleophilic aromatic substitution |
| Scalability | Potentially more scalable due to fewer steps | May require optimization for large-scale synthesis |
| Reagent & Safety | Use of halogenated starting materials and potentially high pressures for amination. | Involves halogenating agents which can be corrosive and require careful handling. |
| Purification | Chromatography is typically required for both steps. | Multiple chromatographic purifications may be necessary. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 offers a more direct approach with fewer synthetic steps, which can be advantageous in terms of overall yield and process efficiency. The key challenge lies in the synthesis of the 5-halogenated diaminopyridine starting material.
Route 2 provides a more convergent synthesis, starting from the readily available 3,4-diaminopyridine. However, it involves more synthetic transformations, which may impact the overall yield and require additional optimization.
The choice between these routes will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, desired scale of synthesis, and the process safety considerations. This guide provides the foundational knowledge for chemists to critically evaluate and select the most appropriate synthetic strategy for their needs.
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The Pivotal Role of ADME in Drug Discovery: A Comparative Analysis of Pyrido[3,4-b]pyrazin-5-amine Derivatives
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the adage "it's not just about potency" has never been more resonant. The journey of a promising lead compound from a "hit" to a clinically viable drug is paved with challenges, many of which are dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule with exceptional target affinity can falter due to poor oral bioavailability, rapid metabolic clearance, or unforeseen drug-drug interactions. This guide provides a comparative analysis of the ADME properties of a series of Pyrido[3,4-b]pyrazin-5-amine derivatives, a scaffold of significant interest in the development of novel therapeutics, particularly Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune diseases and cancers.[1][2]
The Pyrido[3,4-b]pyrazine core is a privileged structure in medicinal chemistry, offering a versatile scaffold for designing potent and selective kinase inhibitors.[3][4] Its nitrogen-rich framework can engage in crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[5] However, as with any chemical series, subtle structural modifications that enhance potency can have profound and sometimes detrimental effects on the molecule's pharmacokinetic (PK) profile. Understanding and optimizing these ADME characteristics early in the discovery pipeline is paramount to success.[1][2]
This guide will delve into the experimental data and methodologies used to characterize the ADME profile of this important class of compounds, offering insights into the structure-ADME relationships that govern their in vivo behavior.
The ADME Gauntlet: Key Parameters for Success
The ideal drug candidate must navigate a complex biological landscape. The following ADME properties are critical determinants of a compound's ultimate clinical utility.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, the initial and most significant hurdle is absorption from the gastrointestinal tract into the bloodstream. Poor absorption translates to low bioavailability, requiring higher doses that can lead to off-target effects and increased toxicity.
A key in vitro assay to predict intestinal permeability is the Caco-2 permeability assay .[4] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[4] The apparent permeability coefficient (Papp) is a quantitative measure of a compound's ability to traverse this monolayer. Generally, compounds with a Papp (A-B) > 10 x 10⁻⁶ cm/s are considered to have high permeability.
Another important factor influencing absorption is the potential for a compound to be a substrate of efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump drugs out of cells, reducing their intracellular concentration and limiting absorption. The efflux ratio (ER), calculated as the ratio of Papp in the basolateral-to-apical direction to the apical-to-basolateral direction (Papp(B-A)/Papp(A-B)), is a measure of this effect. An ER > 2 is often indicative of active efflux.[6]
Distribution: Reaching the Target
Once in the bloodstream, a drug must distribute to its site of action. A critical parameter governing distribution is plasma protein binding (PPB) . Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect. High PPB can limit the availability of the active compound and may necessitate higher doses.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, where enzymes, predominantly from the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[7][8] While metabolism is a crucial detoxification process, rapid metabolism can lead to a short duration of action and low drug exposure. Conversely, inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[7][9]
Metabolic stability is assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[10][11] The in vitro half-life (t½) and intrinsic clearance (CLint) are determined by incubating the compound with microsomes and measuring its disappearance over time.[11] High metabolic stability is generally desirable, translating to a longer in vivo half-life.
CYP450 inhibition assays are crucial for predicting the DDI potential of a new chemical entity.[7][12] The half-maximal inhibitory concentration (IC50) against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is determined. Compounds with IC50 values > 10 µM are generally considered to have a low risk of causing clinically relevant DDIs.[13]
Excretion: Clearing the System
The final step in the drug's journey is its removal from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The rate and route of excretion influence the dosing regimen.
Visualizing the ADME Process
Caption: The journey of an orally administered drug through the body, highlighting the four key stages of ADME.
Comparative ADME Profile of this compound Derivatives
The following data, derived from the development of the clinical-stage Syk inhibitor Sovleplenib, illustrates the impact of structural modifications on the ADME properties of the Pyrido[3,4-b]pyrazine scaffold.[1][2] The primary focus of this optimization effort was to improve metabolic stability and reduce potential hERG-related cardiotoxicity.
| Compound | Syk IC50 (µM) | KDR IC50 (µM) | MLM Stability (% remaining at 30 min) | RLM Stability (% remaining at 30 min) | hERG IC50 (µM) |
| 6 | 0.155 | 1.482 | NT | NT | NT |
| 27 | 0.011 | >10 | 11.8 | 13.5 | 12.0 |
| 28 | 0.016 | >10 | 75.1 | 78.3 | 37.6 |
| 30 | 0.012 | >10 | 56.7 | 62.1 | 18.0 |
| Sovleplenib (41) | 0.007 | >10 | 85.0 | 90.0 | >30 |
MLM: Mouse Liver Microsomes; RLM: Rat Liver Microsomes; NT: Not Tested. Data sourced from Jia et al., 2024.[1]
Analysis of Structure-ADME Relationships
The initial hit, compound 6 , demonstrated moderate Syk inhibitory activity.[1] Subsequent optimization efforts focused on modifying substituents to enhance potency and improve the ADME profile.
Compound 27 showed improved potency but exhibited poor metabolic stability in both mouse and rat liver microsomes, with only around 12-14% of the parent compound remaining after a 30-minute incubation.[1] This rapid clearance would likely translate to poor in vivo exposure, limiting its therapeutic potential. Additionally, it showed a moderate hERG inhibition risk.
The introduction of an ortho-electron-withdrawing group on a phenyl ring led to compound 28 , which displayed a dramatic improvement in metabolic stability.[1] With over 75% of the compound remaining in both MLM and RLM, this modification successfully addressed the metabolic liability of the previous analog.[1] Furthermore, the hERG IC50 increased to 37.6 µM, indicating a significantly lower risk of cardiotoxicity.[1]
Sovleplenib (compound 41) , the clinical candidate, represents the culmination of these optimization efforts. It boasts high potency, excellent metabolic stability (85-90% remaining), and a favorable hERG profile.[1][2] This highlights a successful medicinal chemistry strategy where iterative design and a deep understanding of structure-ADME relationships led to a promising drug candidate.[2]
Key Experimental Protocols
To ensure the reproducibility and validity of ADME data, standardized and well-validated protocols are essential. Below are outlines of the core in vitro assays discussed.
Experimental Workflow: In Vitro ADME Screening
Caption: A typical workflow for in vitro ADME screening in a drug discovery program.
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A Lucifer yellow permeability assay is also performed as a marker for paracellular flux.
-
Compound Incubation: The test compound is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.
-
Sampling: At designated time points, samples are taken from the receiver chamber.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Protocol 2: Microsomal Stability Assay
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes, NADPH (a necessary cofactor for CYP enzymes), and buffer is prepared.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Time Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Conclusion: Integrating ADME for Successful Drug Development
The case of the this compound derivatives vividly illustrates that successful drug discovery is a multi-parameter optimization process. While high target potency is a prerequisite, it is the careful tuning of ADME properties that ultimately determines the clinical fate of a compound. Early and iterative assessment of absorption, distribution, metabolism, and excretion characteristics allows for the identification and mitigation of pharmacokinetic liabilities, guiding the selection of candidates with the highest probability of success. The integration of in vitro assays, such as Caco-2 permeability and microsomal stability, provides invaluable data to inform structure-activity and structure-property relationships, enabling the rational design of safe and effective medicines.
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The Pyrido[3,4-b]pyrazine Scaffold: A Comparative Guide to Achieving MKK4 Selectivity
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic agent is one of meticulous evaluation and optimization. The Pyrido[3,4-b]pyrazine core is one such scaffold that has demonstrated significant potential in kinase inhibitor development. This guide provides an in-depth, objective comparison of a highly selective Pyrido[3,4-b]pyrazin-5-amine derivative targeting Mitogen-activated protein kinase kinase 4 (MKK4) against its less selective precursor and an alternative inhibitor scaffold. Through supporting experimental data and detailed protocols, we will explore the nuances of evaluating and achieving kinase selectivity.
The Critical Role of MKK4 in Health and Disease
Mitogen-activated protein kinase kinase 4 (MKK4), also known as MAP2K4 or MEK4, is a dual-specificity protein kinase that plays a pivotal role in cellular signaling pathways.[1][2] It acts as a crucial node in the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[1][2] These pathways are integral to a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammatory responses.[1][2][3]
Given its central role, dysregulation of MKK4 activity has been implicated in various pathologies. Overexpression is associated with aggressive forms of cancer, such as metastatic prostate and ovarian cancers.[1][2] Conversely, MKK4 has been identified as a key negative regulator of liver regeneration, making its inhibition a promising therapeutic strategy for treating degenerative liver diseases and preventing liver failure.[1][3][4][5] The development of small molecule inhibitors that can selectively modulate MKK4 activity is therefore of significant interest in modern medicine.[1][3][4][6][7]
The MKK4 signaling pathway is a complex network of protein interactions. MKK4 is activated by upstream MAPKK kinases (MAP3Ks) and, in turn, phosphorylates and activates downstream JNKs and p38 MAPKs.[8][9]
Step-by-Step Protocol for a Radiometric Kinase Assay:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase (e.g., recombinant MKK4), the protein or peptide substrate (e.g., inactive JNK1), and the kinase assay buffer. Add the test inhibitor at various concentrations. [10]2. Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The concentration of unlabeled ATP should be close to the Michaelis-Menten constant (Km) of the kinase to accurately reflect the inhibitor's potency. [11]3. Incubation: Incubate the reaction at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not. [10][12]5. Washing: Thoroughly wash the phosphocellulose paper to remove all unbound [γ-³²P]ATP. [12]6. Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager. [10][13]7. Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and plot the data to determine the IC50 value.
Cellular Assays: Confirming Target Engagement in a Biological Context
While biochemical assays are essential for determining intrinsic potency, it is crucial to confirm that the inhibitor engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [14][15][16] CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its melting temperature. [14][15][17] Step-by-Step Protocol for CETSA:
-
Cell Treatment: Incubate intact cells with the test compound or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3-8 minutes). [17]This will cause unstable proteins to denature and aggregate.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (e.g., MKK4) remaining at each temperature using techniques such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [15]
Conclusion: The Path to Selective Inhibition
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. The Pyrido[3,4-b]pyrazine scaffold exemplifies how a non-selective compound can be systematically optimized into a highly selective inhibitor for a critical therapeutic target like MKK4. This guide has highlighted the importance of a multi-faceted approach to evaluating selectivity, combining robust biochemical assays with cellular target engagement studies. By understanding the underlying principles and employing rigorous experimental methodologies, researchers can confidently advance promising compounds through the drug development pipeline. The detailed protocols and comparative data presented herein provide a framework for the rational design and evaluation of the next generation of selective kinase inhibitors.
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Katzengruber, L., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry. [Link] [4][6][7]2. Zwirner, S., et al. (2023). MKK4 Inhibitors—Recent Development Status and Therapeutic Potential. International Journal of Molecular Sciences, 24(8), 7495. [Link] [1][2][18]3. Li, Y., et al. (2026). Mitogen-activated protein kinase kinase 4 (MKK4) as a promising therapeutic target in liver diseases: a review. Signal Transduction and Targeted Therapy. [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-255. [Link]
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Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29-38. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]
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Katzengruber, L. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. ACS Figshare. [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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Sander, P., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration. European Journal of Medicinal Chemistry, 219, 113371. [Link]
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Safety Operating Guide
Navigating the Unseen Hazard: A Definitive Guide to the Disposal of Pyrido[3,4-B]pyrazin-5-amine
For the diligent researcher pushing the boundaries of science, the novel compounds synthesized and utilized are tools of discovery. Among these is Pyrido[3,4-B]pyrazin-5-amine, a nitrogen-dense heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] However, with great potential comes the great responsibility of ensuring the safety of both the researcher and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedure to instill a deep understanding of the chemical principles at play.
Part 1: Foundational Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to internalize the universal tenets of laboratory chemical waste management. These principles are the bedrock of a safe and compliant laboratory environment.
Waste Minimization: The most effective disposal method is to generate less waste in the first place. This can be achieved through:
-
Source Reduction: Ordering only the necessary quantities of chemicals for your experiments.[3]
-
Inventory Management: Maintaining a meticulous inventory to prevent the over-purchase and expiration of chemicals.[3]
-
Scale Reduction: Miniaturizing experiments whenever feasible to reduce the volume of waste produced.[3]
Segregation of Waste: Proper segregation is paramount to prevent dangerous reactions and to ensure that waste is treated appropriately.[4] this compound waste should be segregated from other chemical waste streams, particularly:
-
Acids and bases
-
Oxidizing agents
-
Halogenated solvents
Part 2: Step-by-Step Disposal Protocol for this compound
The following protocol is a conservative and safety-centric approach based on best practices for handling hazardous amine and heterocyclic compounds.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Collection and Containerization
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected as hazardous waste.[5]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container.[6] High-density polyethylene (HDPE) containers are a suitable choice.[7]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant" - in the absence of specific data, assume a conservative hazard profile)
-
Step 3: In-Lab Storage - A Controlled Environment
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[3] This area should be:
-
At or near the point of generation.[3]
-
Under the control of the laboratory personnel.
-
Away from drains, heat sources, and direct sunlight.[8]
-
In secondary containment to capture any potential leaks.[5]
Step 4: Professional Disposal - The Gold Standard
Due to the lack of specific toxicological and environmental data for this compound, the primary and recommended method of disposal is through a licensed hazardous waste disposal company. [4][9] These companies have the expertise and facilities to handle and dispose of chemical waste in a safe and environmentally compliant manner.
dot
Caption: Decision workflow for the disposal of this compound.
Part 3: Understanding the "Why" - The Science Behind the Protocol
-
Nitrogen-Containing Heterocycles: This class of compounds can have diverse and significant biological effects.[10][11] Many are bioactive and can be toxic to aquatic life.[4] Their metabolic pathways can sometimes lead to the formation of reactive intermediates.[12] Therefore, releasing them into the environment via drains is strictly prohibited.[4]
-
Aromatic Amines: Aromatic amines as a class are known to have varying degrees of toxicity. Some can be irritants or sensitizers. While specific data for this compound is unavailable, a precautionary approach is warranted. Acidified potassium permanganate can be used to degrade some aromatic amines, but this should only be performed by trained personnel following a validated institutional protocol.[13] Given the lack of specific reaction data, this is not recommended as a primary disposal method.
Part 4: Emergency Procedures - Preparing for the Unexpected
In the event of a spill of this compound, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a solid spill, carefully sweep the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.[9]
-
Collection: Place all contaminated materials into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[9]
For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5][6]
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of waste minimization, proper segregation, and professional disposal, researchers can ensure that their pursuit of knowledge does not come at the cost of environmental health and safety. Always consult your institution's specific hazardous waste management guidelines and your EHS office for guidance.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
